2-Chloro-4-(tert-pentyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(2-methylbutan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTIQCCWPKUZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967781 | |
| Record name | 2-Chloro-4-(2-methylbutan-2-yl)phenol | |
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Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5323-65-9, 73090-69-4 | |
| Record name | Phenol, 2-chloro-4-(1,1-dimethylpropyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro-4-tert-amylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073090694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5323-65-9 | |
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| Record name | 2-Chloro-4-(2-methylbutan-2-yl)phenol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(2-methylbutan-2-yl)phenol | |
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Foundational & Exploratory
Core Compound Identity and Physicochemical Properties
An In-depth Technical Guide to 2-Chloro-4-(tert-pentyl)phenol
This guide provides a comprehensive technical overview of this compound (CAS No. 5323-65-9), a substituted phenolic compound of interest to researchers, chemists, and professionals in drug development. We will delve into its chemical and physical properties, established synthesis routes, analytical characterization methods, known applications, and critical safety protocols. The information herein is synthesized from established technical data sheets and scientific literature to ensure accuracy and relevance for a scientific audience.
This compound is an aromatic organic compound characterized by a phenol ring substituted with a chlorine atom at the second position and a tert-pentyl (or tert-amyl) group at the fourth position.[1] This specific substitution pattern imparts distinct chemical and physical properties that are pivotal to its applications and reactivity.
The bulky tert-pentyl group significantly increases the molecule's hydrophobicity, while the electron-withdrawing chlorine atom modulates the acidity of the phenolic hydroxyl group.[2][3] The predicted pKa of 8.81±0.31 indicates it is a stronger acid than unsubstituted phenol (pKa ≈ 10), a direct consequence of the inductive effect of the adjacent chlorine atom stabilizing the corresponding phenolate anion.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5323-65-9 | [2][5][6][7][8] |
| Molecular Formula | C₁₁H₁₅ClO | [5][7][9] |
| Molecular Weight | 198.69 g/mol | [2][4][9] |
| Appearance | Colourless to Pale Yellow Oil or Liquid | [3][4][7] |
| Boiling Point | 257.4°C at 760 mmHg | [1][6] |
| Density | 1.085 g/cm³ | [4][6] |
| Flash Point | 110°C | [4][6] |
| pKa | 8.81 ± 0.31 (Predicted) | [1][4] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol. | [4][10] |
| Storage | Inert atmosphere, Room Temperature | [4][6][11] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable method for producing this compound is through the electrophilic aromatic substitution of 4-(tert-pentyl)phenol.[2]
Primary Synthesis Workflow: Electrophilic Chlorination
The synthesis involves the controlled chlorination of the precursor, 4-(tert-pentyl)phenol. The hydroxyl (-OH) and tert-pentyl groups are both ortho-, para-directing. Since the para position is blocked by the bulky tert-pentyl group, the incoming electrophile (Cl+) is directed to the ortho positions.
Protocol:
-
Reactant Preparation: 4-(tert-pentyl)phenol is dissolved in a suitable inert solvent.
-
Catalyst Introduction: A Lewis acid catalyst, such as ferric chloride (FeCl₃), is added to polarize the chlorinating agent.[1]
-
Chlorination: A chlorinating agent, typically chlorine gas (Cl₂), is introduced into the reaction mixture under controlled temperature conditions.[1] The control of stoichiometry is critical to prevent over-chlorination, which can lead to the formation of dichlorinated by-products like 2,6-dichloro-4-(tert-pentyl)phenol.[1][2]
-
Quenching & Work-up: The reaction is quenched, followed by an aqueous work-up to remove the catalyst and any inorganic by-products.
-
Purification: The crude product is purified using methods such as distillation or recrystallization to achieve the desired purity.[1]
The causality behind this established protocol lies in maximizing regioselectivity. The bulky tert-pentyl group sterically hinders one of the ortho positions, favoring chlorination at the other, leading to high yields of the desired 2-chloro isomer, often exceeding 90% under optimized conditions.[2]
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
To ensure the identity and purity of this compound, a combination of chromatographic and spectroscopic techniques is employed. These methods provide a self-validating system for quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile compounds like this compound and identifying any by-products, such as isomers or polychlorinated phenols.[2] The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern corresponding to its structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for purity assessment, particularly for quantifying the main compound and any less volatile impurities.[2][12]
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive structural information through characteristic absorption bands.[1]
Table 2: Key Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Phenolic O-H Stretch | 3200-3600 | Broad, strong absorption. Position depends on hydrogen bonding. |
| Aromatic C-H Stretch | ~3000-3100 | Medium to weak absorptions. |
| Aliphatic C-H Stretch | ~2850-2960 | Strong absorptions from the tert-pentyl group. |
| Aromatic C=C Bending | ~1450-1600 | Multiple bands characteristic of the benzene ring. |
| C-O Stretch | ~1200-1260 | Strong absorption. |
| C-Cl Stretch | ~600-800 | Absorption characteristic of an aryl chloride. |
Source: General IR spectroscopy principles applied to the molecule's structure. The 3200-3600 cm⁻¹ range for the hydroxyl group is explicitly mentioned in the literature.[1]
Applications and Biological Activity
The unique structure of this compound makes it a valuable molecule in several fields.
Chemical Intermediate
Its functional groups—the phenolic hydroxyl, the chlorine atom, and the aromatic ring—make it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides.[1][2] The hydroxyl group can undergo etherification and esterification, while the chlorine atom can be replaced via nucleophilic aromatic substitution, although this is less facile due to the electron-rich ring and steric hindrance.[1][2]
Antimicrobial Agent
Like many halogenated phenols, this compound exhibits significant antimicrobial properties.[1][2][3] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis or growth inhibition.[1][13] The combination of the lipophilic tert-pentyl group, which facilitates membrane interaction, and the reactive phenolic group makes it effective. This has led to its investigation for use in disinfectants, biocides, and preservatives.[1][2]
Safety, Toxicology, and Handling
Comprehensive knowledge of the hazards associated with this compound is essential for its safe handling in a laboratory or industrial setting.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with several key hazards.[9][14][15]
Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[9][14][15] |
| H315 | Causes skin irritation.[9][14][15] | |
| H318 | Causes serious eye damage.[9][14][15] | |
| H335 | May cause respiratory irritation.[9][14][15] | |
| H413 | May cause long lasting harmful effects to aquatic life.[15] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[6][14][15] |
| P273 | Avoid release to the environment.[14] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[14][15] | |
| P301+P317 | IF SWALLOWED: Get medical help.[14] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[14] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][14][15] |
Handling and First Aid Protocol
A systematic approach to handling and emergency response is critical.
Protocol: Standard Laboratory Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]
-
Accidental Release: For spills, avoid dust formation. Contain the spill, collect the material with an inert absorbent, and place it in a suitable, closed container for disposal.[14][15] Prevent entry into drains.[15]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Caption: Safety workflow for handling and first aid response.
Future Research and Unanswered Questions
While the primary synthesis and antimicrobial properties of this compound are established, several areas warrant further investigation. A deeper mechanistic understanding of its reactions could lead to more controlled and efficient synthetic applications.[2] Furthermore, while its antimicrobial activity is known, detailed structure-activity relationship (SAR) studies could optimize its efficacy for specific applications.[2] Finally, comprehensive data on its environmental fate and ecotoxicology are not widely available and represent an important area for future research.[14]
References
- This compound | CAS 5323-65-9 | AMERICAN ELEMENTS ®. (n.d.).
- Buy this compound | 5323-65-9. (2023, August 16).
- 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO - PubChem. (n.d.).
- 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9; ChemWhat Code: 806738. (n.d.).
- What is Phenol used for? - Patsnap Synapse. (2024, June 15).
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An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-(tert-pentyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(tert-pentyl)phenol, a substituted phenolic compound, presents a unique combination of steric and electronic features that dictate its physical behavior and chemical reactivity. This guide offers a comprehensive exploration of its core physical properties, providing both established data and the experimental context for their determination. Understanding these characteristics is paramount for its application in organic synthesis, as an intermediate for more complex molecules, and in the study of halogenated phenol interactions within biological systems.[1] The presence of a hydroxyl group, a chlorine atom, and a bulky tert-pentyl group on the aromatic ring gives rise to a distinct physicochemical profile that influences its solubility, volatility, and spectral signature.
This document serves as a technical resource, elucidating the causality behind the compound's properties and grounding these observations in established analytical methodologies.
Physicochemical Characteristics
The molecular architecture of this compound, with its blend of hydrophilic and hydrophobic moieties, directly influences its macroscopic physical properties. The chloro-substituent acts as an electron-withdrawing group, impacting the acidity of the phenolic proton, while the large tert-pentyl group contributes significantly to its molecular weight and van der Waals interactions.[1]
Summary of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 5323-65-9 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₅ClO | [1][5] |
| Molecular Weight | 198.69 g/mol | [1][5] |
| Appearance | Colourless to Pale Yellow Oil or Liquid/Solid | [2] |
| Boiling Point | 257.4 °C at 760 mmHg | [1][2][3][4][5] |
| Density | 1.085 g/cm³ | [2][3][4][5] |
| Flash Point | 110 °C | [2][3][4][5] |
| pKa (Predicted) | 8.81 ± 0.31 | [1][2][6] |
| Solubility | Sparingly soluble in chloroform; Slightly soluble in DMSO and methanol | [1][2][3][6] |
The boiling point of 257.4°C is notably higher than that of unsubstituted phenol (182°C), an increase of over 75°C.[1] This elevation is a direct consequence of the increased molecular mass and the introduction of the bulky tert-pentyl group, which enhances van der Waals forces, and the chlorine atom, which introduces dipole-dipole interactions.[1] The predicted pKa of 8.81 suggests a moderate acidity, stronger than phenol (pKa ≈ 10), which is attributed to the electron-withdrawing inductive effect of the chlorine atom stabilizing the corresponding phenolate anion.[1]
Spectroscopic Profile
The structural identity of this compound is definitively confirmed through various spectroscopic techniques. Each functional group provides a characteristic signal, allowing for a detailed molecular portrait.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a broad and strong absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[1] The precise position and broadness of this peak are sensitive to hydrogen bonding; in concentrated samples, intermolecular hydrogen bonding will shift this peak to lower wavenumbers (around 3200-3400 cm⁻¹).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to display distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the tert-pentyl group. The aromatic protons will appear as multiplets in the downfield region (typically δ 6.8–7.4 ppm).[7] The hydroxyl proton will present as a singlet, and the aliphatic protons of the tert-pentyl group will have their own characteristic resonances.[7]
-
¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the substituted aromatic carbons and the carbons of the tert-pentyl group.[7]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity and confirming the molecular weight of this compound.[7] The mass spectrum will show a molecular ion peak corresponding to the molecular weight (198.69 g/mol ) and a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).[8][9]
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An In-depth Technical Guide to 2-Chloro-4-(tert-pentyl)phenol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-4-(tert-pentyl)phenol, a substituted phenolic compound with significant potential in various research and development applications. From its fundamental chemical structure to its synthesis, spectroscopic characterization, and potential applications, this document serves as a critical resource for scientists and professionals in drug discovery and chemical synthesis.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₁H₁₅ClO, is an aromatic organic compound. Its structure is characterized by a phenol ring substituted with a chlorine atom at the ortho- position (position 2) and a tert-pentyl (tert-amyl) group at the para- position (position 4) relative to the hydroxyl group. This unique substitution pattern of a halogen and a bulky alkyl group imparts a distinct set of electronic and steric properties that govern its reactivity and potential biological activity.[1]
The presence of the electron-withdrawing chlorine atom increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.[1] Conversely, the electron-donating tert-pentyl group has a slight counteracting effect. The bulky tert-pentyl group also introduces significant steric hindrance, which can influence the regioselectivity of its chemical reactions.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-4-(2-methylbutan-2-yl)phenol | [1] |
| CAS Number | 5323-65-9 | |
| Molecular Formula | C₁₁H₁₅ClO | |
| Molecular Weight | 198.69 g/mol | |
| Appearance | White crystalline solid or colorless to pale yellow oil | [2][3] |
| Boiling Point | 257.4 °C | |
| pKa | 8.81 ± 0.31 (Predicted) | [3] |
| Solubility | Sparingly soluble in chloroform; slightly soluble in DMSO and methanol | [3] |
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the electrophilic chlorination of 4-(tert-pentyl)phenol.[1][3] This reaction is a classic example of electrophilic aromatic substitution on a highly activated phenolic ring.
Reaction Workflow
Sources
2-Chloro-4-(tert-pentyl)phenol molecular weight and formula
An In-Depth Technical Guide to 2-Chloro-4-(tert-pentyl)phenol
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted phenolic compound of interest to researchers and professionals in organic synthesis and drug development. The document details its fundamental molecular and physicochemical properties, established synthetic routes, and characteristic chemical reactivity. Furthermore, it explores its current and potential applications, outlines robust analytical methodologies for its characterization, and provides essential safety and handling protocols. This guide is intended to serve as a key resource, synthesizing technical data with practical insights to support advanced research and development activities.
Core Molecular and Physicochemical Profile
This compound, also known by synonyms such as 4-tert-Amyl-2-chlorophenol, is an aromatic organic compound.[1] Its structure features a phenol ring substituted with a chlorine atom at position 2 and a tertiary pentyl (tert-amyl) group at position 4. This unique substitution pattern imparts specific chemical and physical properties that are critical for its application as a chemical intermediate.[2][3]
Molecular Identity
A summary of the key molecular identifiers for this compound is presented below.
| Identifier | Value |
| Molecular Formula | C₁₁H₁₅ClO[1][2][4][5][6][7][8] |
| Molecular Weight | 198.69 g/mol [1][2][3][4][5][6] |
| IUPAC Name | 2-chloro-4-(2-methylbutan-2-yl)phenol[2][5] |
| CAS Number | 5323-65-9[1][2][3][6] |
| Canonical SMILES | CCC(C)(C)C1=CC(=C(C=C1)O)Cl[2][5] |
| InChI Key | UKTIQCCWPKUZKD-UHFFFAOYSA-N[2][3] |
Physicochemical Characteristics
The physical properties of this compound are crucial for its handling, reaction setup, and purification. At room temperature, it typically appears as a colorless to pale yellow oil or a white crystalline solid.[2][9]
| Property | Value |
| Boiling Point | 257.4°C (at 760 mmHg)[2] |
| Density | 1.085 g/cm³[1][9][10] |
| Flash Point | 110°C[1][9][10] |
| pKa (Predicted) | 8.81 ± 0.31[2][4][9] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol.[4][9] |
The presence of the electron-withdrawing chlorine atom enhances the acidity of the phenolic proton compared to unsubstituted phenol (pKa ≈ 10.0), a factor that influences its reactivity in base-catalyzed reactions.[2]
Synthesis and Manufacturing Insights
The primary and most commercially viable method for synthesizing this compound is through the electrophilic aromatic substitution of 4-(tert-pentyl)phenol.[3] This approach offers high selectivity and is scalable for industrial production.[3]
Principal Synthesis Pathway: Electrophilic Chlorination
The synthesis involves the direct chlorination of the precursor, 4-(tert-pentyl)phenol. The hydroxyl group is a strong activating ortho-, para-director. With the para position occupied by the bulky tert-pentyl group, the incoming electrophile (chloronium ion or its equivalent) is directed primarily to the ortho positions. Steric hindrance from the tert-pentyl group favors substitution at the less hindered ortho position, yielding the desired 2-chloro product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
Objective: To synthesize this compound via chlorination of 4-(tert-pentyl)phenol.
Materials:
-
4-(tert-pentyl)phenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: Dissolve 4-(tert-pentyl)phenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0-5°C using an ice bath.
-
Chlorination: Add a stoichiometric amount of sulfuryl chloride dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Slowly add 5% sodium bicarbonate solution to quench the reaction and neutralize the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to yield pure this compound.
Trustworthiness Note: Controlling reaction stoichiometry and temperature is critical to minimize the formation of polychlorinated by-products, such as 2,6-dichloro-4-(tert-pentyl)phenol.[3] The purity of the final product should be confirmed using appropriate analytical methods.[3]
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is governed by the interplay of its three functional components: the phenolic hydroxyl group, the chlorine atom, and the bulky alkyl group.
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. It readily undergoes etherification reactions with alkyl halides in the presence of a base to form corresponding ethers.[3] This reactivity is fundamental to its use as a building block in synthesizing more complex molecules.
-
Aromatic Ring and Chloro Substituent: The chlorine atom can be replaced via nucleophilic aromatic substitution (SNAr) , although such reactions are generally less facile on aryl chlorides compared to bromides or iodides and can be sterically hindered by the adjacent tert-pentyl group.[3] Reductive dehalogenation can remove the chlorine atom to yield 4-(tert-pentyl)phenol.[3]
-
Oxidation: The compound can undergo oxidation to form quinones or related structures, a common reaction pathway for phenols.[2]
Applications in Scientific Research
This compound serves as a versatile intermediate in various fields, from medicinal chemistry to materials science.[2]
-
Intermediate in Organic Synthesis: Its primary application is as a precursor for constructing more complex molecules.[2][3] The reactive hydroxyl and chloro groups provide two distinct handles for sequential chemical modifications.
-
Antimicrobial Research: Substituted phenols are known for their antimicrobial properties. This compound has been investigated for its potential use in disinfectants and biocides, with its mode of action likely involving disruption of microbial cell membranes.[2]
-
Building Block for Pharmaceuticals: As an aromatic compound with defined substitution, it can be used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Analytical Characterization
A robust analytical workflow is essential for confirming the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
| Analytical Technique | Purpose | Key Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of volatile impurities and by-products.[3] | Provides retention time for identification and mass spectrum for structural confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity determination, especially for less volatile compounds.[3][11] | Allows for accurate quantification using a UV detector. |
| Infrared (IR) Spectroscopy | Functional group identification.[2][5] | Shows a broad O-H stretch (3200-3600 cm⁻¹) and characteristic aromatic C-H and C-Cl stretches.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. |
Protocol: Purity Assessment by GC-MS
Objective: To determine the purity of a synthesized batch of this compound and identify any synthesis-related impurities.
Instrumentation & Consumables:
-
Gas chromatograph with a mass selective detector (MSD).
-
Fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Helium (carrier gas).
-
Sample vials, syringe.
-
High-purity solvent (e.g., Dichloromethane).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in dichloromethane.
-
Instrument Setup:
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of Helium at 1.0 mL/min.
-
MSD Parameters: Scan range of 40-400 m/z, electron ionization (EI) at 70 eV.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage area of the main peak relative to the total area of all peaks.
-
Analyze the mass spectra of minor peaks to identify potential impurities like the starting material or dichlorinated by-products.
-
Caption: General workflow for GC-MS analysis.
Safety, Handling, and Storage
Proper handling of this compound is imperative due to its hazardous properties.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards:
Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).[12]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.[13] Avoid all skin contact.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[12]
-
Hygiene: Do not eat, drink, or smoke when using this product.[13] Wash hands thoroughly after handling.[13]
First Aid and Emergency Procedures
-
If Swallowed: Rinse mouth. Get medical help.[13]
-
If on Skin: Wash with plenty of water. If irritation occurs, get medical attention.[13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical help.[10][12][13]
Storage
Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere at room temperature.[4][9][10]
Conclusion
This compound is a valuable chemical intermediate with well-defined properties and reactivity. Its synthesis is straightforward, though requires careful control to ensure high purity. Its utility in the synthesis of more complex molecules and its potential as an antimicrobial agent make it a compound of continuing interest for researchers in both academic and industrial settings. Adherence to strict safety protocols is essential when handling this compound.
References
- American Elements. (2023, August 16). This compound. [Link]
- ChemWhat. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9. [Link]
- PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol.
- American Elements. (n.d.). This compound | CAS 5323-65-9. [Link]
- U.S. Environmental Protection Agency. (2000, November).
- HDH Chemicals. (n.d.). 2-CHLORO-4-(TERT.-PENTYL)-PHENOL, min 97%, 100 mg. [Link]
- OSHA. (n.d.). 2,3,4,6-TETRACHLOROPHENOL Method no.: 45. [Link]
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- 5. 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO | CID 220280 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9 [m.chemicalbook.com]
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- 13. echemi.com [echemi.com]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(tert-pentyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-4-(tert-pentyl)phenol, a valuable intermediate in the fine chemical and pharmaceutical industries. We will delve into the core chemical principles, provide detailed experimental protocols, and discuss strategies for optimizing yield and purity.
Introduction
This compound is a substituted phenolic compound with a range of applications, including its use as a precursor in the synthesis of more complex molecules for agrochemicals, and specialty polymers. Its chemical structure, featuring a reactive phenolic hydroxyl group, a sterically hindering tert-pentyl group, and a deactivating chloro substituent, presents both challenges and opportunities in its synthesis. This guide will primarily focus on the most industrially viable and chemically robust synthetic route.
Core Synthesis Pathway: A Two-Step Approach
The most common and efficient synthesis of this compound is a two-step process. The first step involves the Friedel-Crafts alkylation of phenol to introduce the tert-pentyl group, primarily at the para position, yielding 4-(tert-pentyl)phenol. The second step is the regioselective electrophilic chlorination of the 4-(tert-pentyl)phenol intermediate.
dot
Caption: Overall two-step synthesis pathway for this compound.
Part 1: Synthesis of the Intermediate: 4-(tert-pentyl)phenol
The introduction of the tert-pentyl group onto the phenol ring is achieved via a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution reaction can utilize either tert-amyl alcohol or an alkene like 2-methyl-2-butene as the alkylating agent in the presence of an acid catalyst.
Reaction Mechanism: Friedel-Crafts Alkylation
The reaction proceeds through the formation of a stable tertiary carbocation from the alkylating agent, which then acts as the electrophile. The electron-rich phenol ring attacks the carbocation, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the alkylated phenol. The para-substituted product is generally favored due to the steric hindrance at the ortho positions from the hydroxyl group.
dot
Caption: Mechanism of Friedel-Crafts alkylation of phenol with tert-amyl alcohol.
Experimental Protocol: Synthesis of 4-(tert-pentyl)phenol
This protocol is based on established laboratory procedures for the alkylation of phenols.[1]
Materials:
-
Phenol (94.11 g, 1.0 mol)
-
tert-Amyl alcohol (88.15 g, 1.0 mol) or 2-Methyl-2-butene (70.13 g, 1.0 mol)
-
Acid catalyst (e.g., Amberlyst-15, sulfuric acid, or benzenesulfonic acid) - amount to be optimized based on catalyst activity. A typical loading for a resin catalyst would be 10-20% by weight of phenol.
-
Solvent (e.g., hexane or toluene) - optional, can be run neat.
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a stirred solution of phenol in the chosen solvent (if used) in a reaction flask equipped with a reflux condenser and a dropping funnel, add the acid catalyst.
-
Heat the mixture to the desired reaction temperature (typically 60-100 °C).
-
Slowly add the tert-amyl alcohol or 2-methyl-2-butene to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off. If a liquid acid was used, proceed to the work-up.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-(tert-pentyl)phenol can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
| Parameter | Recommended Condition |
| Reactant Ratio (Phenol:Alkylating Agent) | 1:1 to 1.2:1 |
| Catalyst | Strong acid (e.g., H₂SO₄, Amberlyst-15) |
| Temperature | 60-100 °C |
| Reaction Time | 3-6 hours |
| Purification | Vacuum distillation or recrystallization |
Characterization of 4-(tert-pentyl)phenol
-
Appearance: White to off-white solid.
-
Melting Point: 93-95 °C
-
Boiling Point: 263-265 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.23 (d, J=8.8 Hz, 2H, Ar-H), 6.78 (d, J=8.8 Hz, 2H, Ar-H), 4.75 (s, 1H, OH), 1.28 (s, 6H, 2 x CH₃), 0.68 (t, J=7.4 Hz, 3H, CH₂CH₃), 1.65 (q, J=7.4 Hz, 2H, CH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 153.5, 143.5, 127.5, 115.0, 37.9, 31.9, 27.0, 9.1.
-
IR (KBr, cm⁻¹): 3350 (O-H stretch, broad), 2960 (C-H stretch), 1610, 1510 (C=C aromatic stretch).
Part 2: Synthesis of this compound
The second step involves the selective chlorination of the 4-(tert-pentyl)phenol intermediate. This is an electrophilic aromatic substitution where a chlorinating agent is used to introduce a chlorine atom onto the aromatic ring. The hydroxyl and tert-pentyl groups are ortho, para-directing. Since the para position is blocked, the chlorination is directed to the ortho positions.
Reaction Mechanism: Electrophilic Aromatic Chlorination
The chlorinating agent, often activated by a Lewis acid catalyst, generates a highly electrophilic chlorine species (Cl⁺ or a polarized complex). The electron-rich ring of 4-(tert-pentyl)phenol attacks this electrophile, forming a resonance-stabilized carbocation (sigma complex). Subsequent loss of a proton restores the aromaticity and yields the chlorinated product.
dot
Caption: Mechanism of electrophilic chlorination of 4-(tert-pentyl)phenol.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the chlorination of alkylphenols.
Materials:
-
4-(tert-pentyl)phenol (16.42 g, 0.1 mol)
-
Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), 13.5 g, 0.1 mol)
-
Solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride or ferric chloride) - optional, but can improve reaction rate and selectivity.
-
Sodium sulfite solution (10% w/v)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction
Procedure:
-
Dissolve 4-(tert-pentyl)phenol in the chosen solvent in a reaction flask equipped with a dropping funnel and a magnetic stirrer, and cool the solution to 0-5 °C in an ice bath.
-
If using a catalyst, add it to the solution.
-
Slowly add the chlorinating agent dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred solution of 10% sodium sulfite to destroy any unreacted chlorinating agent.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Recommended Condition |
| Reactant Ratio (Phenol:Chlorinating Agent) | 1:1 to 1:1.1 |
| Solvent | Inert chlorinated solvent |
| Temperature | 0-25 °C |
| Reaction Time | 1-4 hours |
| Purification | Vacuum distillation or column chromatography |
Control of Byproducts
The primary byproducts in this reaction are the other ortho-isomer (6-chloro-4-(tert-pentyl)phenol) and the dichlorinated product (2,6-dichloro-4-(tert-pentyl)phenol).[2] To minimize their formation:
-
Stoichiometry: Use a precise 1:1 molar ratio of the phenol to the chlorinating agent.
-
Temperature Control: Maintain a low reaction temperature to enhance selectivity.
-
Slow Addition: Add the chlorinating agent slowly to avoid localized high concentrations.
Characterization of this compound
-
CAS Number: 5323-65-9
-
Molecular Formula: C₁₁H₁₅ClO
-
Molecular Weight: 198.69 g/mol
-
Appearance: Colorless to pale yellow liquid or low melting solid.
-
Boiling Point: 257 °C[3]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.27 (d, J=2.5 Hz, 1H, Ar-H), 7.08 (dd, J=8.6, 2.5 Hz, 1H, Ar-H), 6.85 (d, J=8.6 Hz, 1H, Ar-H), 5.5 (s, 1H, OH), 1.28 (s, 6H, 2 x CH₃), 0.67 (t, J=7.4 Hz, 3H, CH₂CH₃), 1.64 (q, J=7.4 Hz, 2H, CH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 150.1, 144.2, 127.2, 126.8, 122.5, 115.8, 38.1, 31.8, 26.8, 9.0.
-
Mass Spectrum (EI): m/z 198 (M⁺), 169 (M⁺ - C₂H₅), 153.
Safety Considerations
-
Phenol and its derivatives are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chlorinating agents like sulfuryl chloride are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Friedel-Crafts catalysts such as aluminum chloride are water-sensitive and corrosive.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental principles of organic chemistry. By carefully controlling the reaction conditions in both the Friedel-Crafts alkylation and the subsequent electrophilic chlorination steps, high yields of the desired product can be achieved with good purity. This guide provides a solid foundation for researchers and chemists to successfully synthesize this important chemical intermediate.
References
- PubChem. 2-Chloro-4-(2-methylbutan-2-yl)phenol.
- The Royal Society of Chemistry. Supporting information for...
- ACS Publications. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega.
- ResearchGate. Scheme 2. Scope for the chlorination of phenols, naphthols, and phenol...
- PrepChem.com. Synthesis of p-tert.-butyl phenol.
- J&K Scientific LLC. Phenol alkylation (Friedel-Crafts Alkylation).
- ResearchGate. Alkylation of phenol with tert.-amyl alcohol.
- AWS. Supporting Information.
- AMERICAN ELEMENTS. This compound.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- Google Patents. New method for preparing 2,4-ditert-pentyl-phenol.
- Stenutz. 4-tert-pentylphenol.
- PubChem. 4-tert-Pentylphenol.
- ACS Publications. ALKYLATION OF PHENOL WITH t-BUTYL ALCOHOL IN THE PRESENCE OF PERCHLORIC ACID. The Journal of Organic Chemistry.
- PubMed. Analysis of alkylphenols, bisphenols and alkylphenol ethoxylates in microbial-fermented functional beverages and bottled water: Optimization of a dispersive liquid-liquid microextraction protocol based on natural hydrophobic deep eutectic solvents.
- ResearchGate. Optimization of nucleophilic dechlorination of polychlorinated biphenyls: calculation and experiment.
- WUR eDepot. Chemical study on alkylphenols.
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An In-depth Technical Guide to the Electrophilic Chlorination of 4-(tert-pentyl)phenol
Abstract
This guide provides a comprehensive technical overview of the electrophilic chlorination of 4-(tert-pentyl)phenol, a reaction of significant interest for synthesizing valuable chemical intermediates. Chlorinated phenols serve as precursors for antiseptics, pesticides, and dyes.[1][2][3] This document delves into the underlying reaction mechanisms, explores strategic considerations for reagent selection, presents a detailed and validated experimental protocol, and addresses critical safety and handling procedures. It is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of this specific electrophilic aromatic substitution.
Part 1: The Underlying Chemistry: Mechanism and Regioselectivity
The chlorination of 4-(tert-pentyl)phenol is a classic example of electrophilic aromatic substitution (SEAr). The reaction's outcome is governed by the powerful directing effects of the substituents on the phenol ring.
1.1. Directing Effects and Steric Hindrance
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is a potent activating and ortho, para-directing group. Its lone pairs of electrons are delocalized into the aromatic ring, increasing the electron density at the ortho (C2, C6) and para (C4) positions. This makes the ring highly susceptible to attack by electrophiles.
-
tert-Pentyl Group (-C(CH₃)₂CH₂CH₃): This bulky alkyl group is also an activating, ortho, para-director through a positive inductive effect. However, its primary influence in this reaction is steric.
-
Combined Influence: With the para position already occupied by the bulky tert-pentyl group, electrophilic attack is sterically directed to the available ortho positions (C2 and C6).[4] This leads to the preferential formation of 2-chloro-4-(tert-pentyl)phenol. Over-chlorination can lead to the formation of the dichlorinated byproduct, 2,6-dichloro-4-(tert-pentyl)phenol, if reaction conditions are not carefully controlled.[4]
1.2. Reaction Mechanism
The reaction proceeds via the canonical SEAr mechanism:
-
Generation of the Electrophile: The chlorinating agent, often in the presence of a catalyst, generates a potent electrophilic chlorine species (Cl⁺ or a polarized complex).
-
Nucleophilic Attack: The electron-rich phenol ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A base (such as a solvent molecule or the counter-ion of the electrophile) removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and yielding the final product.
Caption: Mechanism of Electrophilic Chlorination.
Part 2: Reagent Selection and Strategy
The choice of chlorinating agent is critical and depends on factors like desired selectivity, reaction scale, and safety infrastructure.
-
Sulfuryl Chloride (SO₂Cl₂): This is a highly effective and commonly used reagent for the chlorination of phenols.[5][6] It is a liquid, making it easier to handle than chlorine gas, and often provides high yields.[5] Reactions with SO₂Cl₂ can be catalyzed by Lewis acids (like AlCl₃ or FeCl₃) or organocatalysts to enhance regioselectivity.[1][7] For phenols, SO₂Cl₂ is a versatile reagent that can be tuned for specific outcomes.[7][8]
-
N-Chlorosuccinimide (NCS): NCS is a solid, mild chlorinating agent. It is often used in laboratory settings where high selectivity is required. Recent research has shown that catalyst systems, such as those based on thiourea or selenoether, can be used with NCS to achieve excellent ortho-selectivity in phenol chlorination.[9][10][11]
-
Chlorine Gas (Cl₂): While used extensively in industrial processes for its low cost, chlorine gas is highly toxic and difficult to handle safely in a lab setting.[2] Its reactions can also be less selective, often leading to mixtures of polychlorinated products.[12][13]
For this guide, sulfuryl chloride is selected as the reagent of choice due to its balance of reactivity, ease of handling compared to Cl₂, and well-documented success in phenol chlorination.[5][14]
Part 3: A Validated Experimental Protocol
This protocol details the synthesis of this compound using sulfuryl chloride.
3.1. Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mol) | Role |
| 4-(tert-pentyl)phenol | C₁₁H₁₆O | 164.24 | 16.4 g | 0.10 | Starting Material |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 14.2 g (8.4 mL) | 0.105 | Chlorinating Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Quenching/Neutralizing Agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Drying Agent |
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, nitrogen/argon inlet.
3.2. Step-by-Step Procedure
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A Technical Guide to the Antimicrobial Mechanism of 2-Chloro-4-(tert-pentyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the antimicrobial mechanism of 2-Chloro-4-(tert-pentyl)phenol, a halogenated phenolic compound. As a member of the phenol class of biocides, its primary mode of action is the disruption of microbial cell membrane integrity, leading to a cascade of lethal events. This document synthesizes current scientific understanding, detailing the compound's interaction with the lipid bilayer, its role as a protonophore to dissipate the proton motive force (PMF), and its capacity to denature essential cellular proteins. We will explore the structure-activity relationship that defines its potency and provide standardized experimental protocols for elucidating these mechanisms in a laboratory setting. This guide is intended to serve as a foundational resource for professionals engaged in antimicrobial research and the development of novel biocidal agents.
Introduction: Profile of a Halogenated Phenol
Phenolic compounds have a long history as effective antimicrobial agents. Their efficacy is intrinsically linked to their chemical structure: a hydroxyl group bonded to an aromatic ring. This compound belongs to a subclass of halogenated phenols, which are chemically modified to enhance their biocidal properties. Its structure consists of a phenol backbone with a chlorine atom at the ortho-position and a bulky tert-pentyl group at the para-position relative to the hydroxyl group. This specific arrangement of functional groups dictates its physicochemical properties and, consequently, its potent, multi-targeted mechanism of antimicrobial action. Unlike highly specific antibiotics, phenolic compounds like this compound act as general protoplasmic poisons, a trait that makes the development of microbial resistance more complex.[1]
Core Antimicrobial Mechanisms of Action
The antimicrobial activity of this compound is not attributed to a single, discrete target but rather a sequence of related disruptive events. The overall mechanism can be conceptualized as a multi-pronged attack on fundamental cellular structures and processes, primarily initiated at the cell membrane.
Primary Mechanism: Catastrophic Cell Membrane Disruption
The principal target of this compound is the cytoplasmic membrane of the microbial cell. The lipophilic nature of the molecule, significantly enhanced by the tert-pentyl group, allows it to readily partition from the aqueous phase into the lipid bilayer of the membrane.[2] Once embedded within the membrane, it disrupts the intricate packing of the phospholipid molecules.
This leads to several critical consequences:
-
Increased Membrane Fluidity and Permeability: The compound's presence compromises the structural integrity of the membrane, increasing its fluidity and making it "leaky."[2]
-
Leakage of Intracellular Components: The loss of semi-permeability results in the uncontrolled efflux of essential low-molecular-weight components from the cytoplasm, including potassium ions (K+), inorganic phosphates, and metabolic intermediates.[3]
-
Loss of Macromolecules: In later stages or at higher concentrations, the damage becomes so severe that larger molecules such as RNA, DNA, and proteins also leak from the cell.[3][4] This massive loss of cellular constituents is irreversible and leads directly to cell death.
The diagram below illustrates this primary mechanism of action.
Caption: Experimental workflow for the cell membrane permeability assay.
Mechanisms of Microbial Resistance
While phenols are broad-spectrum biocides, microbes can still develop tolerance or resistance, particularly after exposure to sub-lethal concentrations. [1]Potential mechanisms include:
-
Altered Membrane Composition: Changes in the lipid composition of the cell membrane can reduce the partitioning of the phenolic compound into the bilayer. [1]* Efflux Pumps: Bacteria may upregulate the expression of multi-drug efflux pumps that actively expel the compound from the cytoplasm before it can reach lethal concentrations. [5][6]* Biofilm Formation: Bacteria residing in biofilms are often more tolerant to disinfectants due to the protective extracellular matrix, which can limit compound penetration. [5]
Conclusion
The antimicrobial action of this compound is a robust and multi-faceted process, primarily driven by its ability to induce catastrophic failure of the microbial cell membrane. Its efficacy is further amplified by the collapse of the essential proton motive force and the denaturation of cellular proteins. The specific chemical architecture of the molecule, combining a lipophilic alkyl group, an acidic hydroxyl group, and an acidity-enhancing chlorine atom, creates a highly potent biocide. Understanding this detailed mechanism is paramount for its effective application in disinfection and for guiding the future development of next-generation antimicrobial agents.
References
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- Wojdyło, A., et al. (2024). Main mechanisms of antimicrobial activity of phenolic compounds.
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The Halogen Effect: A Technical Guide to the Structure-Activity Relationship of Halogenated Phenols
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of halogenated phenols, offering a technical resource for researchers, scientists, and drug development professionals. By delving into the causal relationships between chemical structure and biological activity, this document aims to equip the reader with the foundational knowledge and practical methodologies necessary to navigate this important class of compounds.
Introduction: The Significance of Halogenation in Phenolic Compounds
Phenolic compounds are a cornerstone of medicinal chemistry and materials science, exhibiting a wide array of biological activities. The introduction of halogen atoms onto the phenolic ring can dramatically alter a molecule's physicochemical properties, leading to profound changes in its biological effects. This guide will dissect the intricate interplay of lipophilicity, electronic effects, and steric factors that govern the activity of halogenated phenols. Understanding these relationships is paramount for the rational design of novel therapeutics, antimicrobials, and other functional molecules, while also informing the toxicological assessment of these prevalent environmental contaminants.
The Physicochemical Drivers of Biological Activity
The biological activity of halogenated phenols is fundamentally dictated by how the introduction of halogens modifies the molecule's interaction with its biological target. These modifications can be broadly categorized into three key physicochemical parameters:
-
Lipophilicity (Hydrophobicity): The addition of halogens generally increases the lipophilicity of a phenolic compound, as measured by its octanol-water partition coefficient (log Kow or log P). This enhanced lipophilicity can facilitate the passage of the molecule across biological membranes, such as the cell walls of bacteria, thereby increasing its bioavailability at the target site.[1][2] However, an optimal level of lipophilicity is often required, as excessively high values can lead to poor solubility and non-specific toxicity.
-
Electronic Effects: Halogens are electronegative atoms that exert a significant influence on the electron distribution within the aromatic ring. This electronic perturbation, quantified by the Hammett sigma constant (σ), alters the acidity of the phenolic hydroxyl group and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. These electronic modifications can be critical for the binding affinity of the compound to its target, such as an enzyme's active site.
-
Steric Factors: The size of the halogen atom (I > Br > Cl > F) and its position on the phenolic ring introduce steric hindrance that can influence the molecule's conformation and its ability to fit into a binding pocket. The position of the halogen can also dictate the molecule's metabolic fate and potential for bioaccumulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling: A Predictive Framework
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3][4][5][6][7] This predictive approach is invaluable in drug discovery and toxicology for screening large libraries of compounds and prioritizing candidates for synthesis and testing.
A typical QSAR workflow involves the following key steps:
-
Data Set Curation: A dataset of halogenated phenols with experimentally determined biological activity (e.g., IC50 values for toxicity or antimicrobial activity) is compiled.
-
Molecular Descriptor Calculation: A wide range of molecular descriptors, representing the physicochemical properties discussed above (lipophilicity, electronic effects, steric parameters), are calculated for each compound in the dataset.
-
Feature Selection: Statistical methods are employed to select the most relevant descriptors that correlate with the observed biological activity.
-
Model Building: A mathematical model (e.g., multiple linear regression, partial least squares) is developed to relate the selected descriptors to the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
Biological Activities of Halogenated Phenols
The structural modifications imparted by halogenation give rise to a diverse range of biological activities, with antimicrobial and toxic effects being the most extensively studied.
Antimicrobial Activity
Halogenated phenols have long been recognized for their potent antimicrobial properties against a broad spectrum of bacteria and fungi.[8][9][10] Their primary mechanism of action is believed to involve the disruption of microbial cell membranes.[1][11] The increased lipophilicity of halogenated phenols facilitates their partitioning into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.
The antimicrobial efficacy is highly dependent on the nature, number, and position of the halogen substituents. For instance, a study on the antimicrobial activity of 126 halogenated compounds against Staphylococcus aureus identified 2,4,6-triiodophenol as a particularly potent inhibitor, with a minimum inhibitory concentration (MIC) of 5 µg/mL.[8]
Table 1: Comparative Antimicrobial Activity of Dichlorophenol Isomers against Vibrio fischeri
| Compound | Position of Chlorine | IC50 (µM) |
| 2,3-Dichlorophenol | 2,3- | 15.8 |
| 2,4-Dichlorophenol | 2,4- | 12.6 |
| 2,5-Dichlorophenol | 2,5- | 10.0 |
| 2,6-Dichlorophenol | 2,6- | 7.9 |
| 3,4-Dichlorophenol | 3,4- | 20.0 |
| 3,5-Dichlorophenol | 3,5- | 6.3 |
Data compiled from various sources. IC50 values can vary depending on the specific experimental conditions.
Toxicity
While beneficial in the context of antimicrobial agents, the membrane-disrupting properties of halogenated phenols also contribute to their toxicity in higher organisms.[7][12] The uncoupling of oxidative phosphorylation is another key mechanism of toxicity for some halogenated phenols. This process disrupts the mitochondrial electron transport chain, leading to a decrease in ATP synthesis and an increase in cellular oxidative stress.
The toxicity of halogenated phenols is also influenced by their halogenation pattern. For example, studies on the toxicity of dichlorophenol isomers to the luminescent bacterium Vibrio fischeri have shown that the position of the chlorine atoms significantly impacts the observed toxicity.[13][14][15][16][17]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of halogenated phenols to investigate their structure-activity relationships.
Synthesis of a Positional Isomer Library of Dichlorophenols
This protocol outlines a general procedure for the synthesis of the six positional isomers of dichlorophenol from phenol.[12][18][19][20][21]
Materials:
-
Phenol
-
Sulfuryl chloride (SO2Cl2)
-
Aluminum chloride (AlCl3)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Chlorination of Phenol: To a stirred solution of phenol in a suitable solvent (e.g., carbon tetrachloride), add a catalytic amount of aluminum chloride. Slowly add a stoichiometric amount of sulfuryl chloride dropwise at room temperature. The reaction mixture is then stirred for a specified time to yield a mixture of chlorinated phenols.
-
Work-up: The reaction is quenched by the addition of water. The organic layer is separated, washed with a dilute solution of sodium hydroxide to remove unreacted phenol, and then with water. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
Purification: The resulting mixture of dichlorophenol isomers is separated by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The individual isomers are identified by their retention times and spectroscopic analysis (e.g., NMR, GC-MS).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the minimum inhibitory concentration (MIC) of halogenated phenols against a bacterial strain using the broth microdilution method.[22][4][9][18][20]
Materials:
-
Halogenated phenol stock solutions (in a suitable solvent like DMSO)
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: A bacterial colony is inoculated into MHB and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Serial Dilution: The halogenated phenol stock solution is serially diluted in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (bacteria and MHB) and a negative control well (MHB only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the halogenated phenol that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay: Horseradish Peroxidase (HRP)
This protocol outlines a method to assess the inhibitory effect of halogenated phenols on the activity of horseradish peroxidase (HRP).[5][6][11][13][21]
Materials:
-
Horseradish peroxidase (HRP) solution
-
Halogenated phenol solutions (inhibitors)
-
Phosphate buffer (pH 7.0)
-
Hydrogen peroxide (H2O2) solution
-
Chromogenic substrate (e.g., o-dianisidine)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the phosphate buffer, HRP solution, and the halogenated phenol solution at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the chromogenic substrate and hydrogen peroxide.
-
Measurement of Activity: The change in absorbance at a specific wavelength (e.g., 460 nm for o-dianisidine) is monitored over time.
-
Calculation of Inhibition: The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the halogenated phenol. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.
Mechanistic Insights and Signaling Pathways
Recent studies have begun to elucidate the specific molecular mechanisms and signaling pathways affected by halogenated phenols. For instance, phenol exposure has been shown to activate the extracellular signal-regulated kinase (ERK) and p38 pathways, leading to the upregulation of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF) expression.[10] These pathways are crucial in cellular processes such as proliferation, differentiation, and angiogenesis. The ability of halogenated phenols to modulate these pathways likely contributes to their observed biological effects, including their potential for both therapeutic and toxic outcomes.
Conclusion and Future Directions
The structure-activity relationship of halogenated phenols is a complex yet fascinating field of study with significant implications for drug discovery, environmental science, and toxicology. The strategic placement of halogen atoms on the phenolic ring provides a powerful tool for modulating the physicochemical properties and, consequently, the biological activity of these compounds. While significant progress has been made in understanding the roles of lipophilicity, electronic effects, and steric factors, further research is needed to fully elucidate the intricate mechanisms of action and to develop more predictive QSAR models. The continued exploration of this chemical space holds the promise of yielding novel therapeutic agents with enhanced efficacy and reduced toxicity, as well as a deeper understanding of the environmental impact of this important class of molecules.
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A Technical Guide to the Physicochemical Properties of 2-Chloro-4-(tert-pentyl)phenol: Solubility and pKa
Introduction
2-Chloro-4-(tert-pentyl)phenol (CAS No. 5323-65-9) is a substituted phenolic compound with the molecular formula C₁₁H₁₅ClO.[1][2] Its structure, featuring a chlorinated aromatic ring with a bulky alkyl group, positions it as a key intermediate in organic synthesis and a compound of interest for its potential antimicrobial properties.[1][3] For researchers in drug development and chemical sciences, a thorough understanding of its fundamental physicochemical properties—namely, its acid dissociation constant (pKa) and solubility profile—is paramount. These parameters govern a molecule's behavior in both biological and chemical systems, influencing everything from absorption, distribution, metabolism, and excretion (ADME) in pharmacology to reaction kinetics and environmental fate.[4]
This guide provides an in-depth analysis of the solubility and pKa of this compound. Moving beyond a simple recitation of values, we will explore the underlying chemical principles that dictate these properties and provide detailed, field-proven experimental protocols for their accurate determination, grounded in authoritative standards set by the Organisation for Economic Co-operation and Development (OECD).
Physicochemical Profile and Structural Analysis
The unique combination of a hydroxyl group, a chlorine atom, and a tert-pentyl group on a benzene ring imparts a distinct amphiphilic character to the molecule.[3] The hydroxyl group can act as a hydrogen bond donor, a feature typically associated with aqueous solubility, while the large, nonpolar tert-pentyl substituent and the chlorinated phenyl ring create a significant hydrophobic domain.[1][5]
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-chloro-4-(2-methylbutan-2-yl)phenol | [1] |
| CAS Number | 5323-65-9 | [2][6] |
| Molecular Formula | C₁₁H₁₅ClO | [2][3] |
| Molecular Weight | 198.69 g/mol | [1][3] |
| Physical Form | Colourless to Pale Yellow Oil or Solid |[2][6] |
Table 2: Summary of Solubility and Acidity Data
| Parameter | Value | Comments | Source(s) |
|---|---|---|---|
| pKa | 8.81 ± 0.31 | Predicted value | [2][6] |
| Solubility | Chloroform (Sparingly) | Qualitative, experimental | [2][7] |
| DMSO (Slightly) | Qualitative, experimental | [2][7] | |
| Methanol (Slightly) | Qualitative, experimental | [2][7] |
| | Water | Limited (pH dependent) |[3] |
Acidity and Ionization: Understanding the pKa
The pKa is a quantitative measure of a compound's acidity in solution.[4] For a phenol, it describes the equilibrium between the neutral protonated form (Ar-OH) and the deprotonated anionic form (Ar-O⁻), the phenoxide. This equilibrium is critical as the ionization state of a molecule drastically affects its properties, including aqueous solubility, lipophilicity, and ability to cross biological membranes.[4]
Causality: Structural Influence on Acidity
The predicted pKa of this compound is approximately 8.81.[2][3] This value reflects a moderate increase in acidity compared to unsubstituted phenol (pKa ≈ 10.0).[3] This enhancement is primarily driven by the electronic effects of the substituents:
-
Ortho-Chloro Group : Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the O-H bond and stabilizes the resulting phenoxide anion after deprotonation, thereby shifting the equilibrium towards dissociation and lowering the pKa (increasing acidity).[1][3]
-
Para-tert-Pentyl Group : As an alkyl group, the tert-pentyl substituent has a weak electron-donating effect (+I). This effect slightly destabilizes the phenoxide anion, which would typically increase the pKa. However, the inductive withdrawal by the ortho-chlorine is the dominant electronic influence.[1][3]
The net result is a phenol that is more acidic than phenol itself but is still considered a weak acid. At a physiological pH of 7.4, the compound will exist predominantly in its neutral, protonated form, a key consideration for predicting its behavior in biological systems.
Experimental Protocol: pKa Determination by Potentiometric Titration (Adapted from OECD Guideline 112)
Potentiometric titration is a robust and widely accepted method for pKa determination.[8][9] The protocol involves monitoring the pH of a solution of the compound as a standardized titrant is added incrementally.
Principle of the Method: This method determines the dissociation constant by titrating the test substance with a standard base and measuring the solution's pH after each addition. The pKa is the pH at which the concentrations of the ionized and unionized forms are equal (the half-equivalence point).[8] Due to the low aqueous solubility of this compound, a co-solvent system (e.g., methanol-water) is often necessary.
Step-by-Step Methodology:
-
System Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., 80:20 methanol:water). The choice of co-solvent is critical to ensure complete dissolution while minimizing interference with pH measurements.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M KOH in the same solvent mixture) to use as the titrant.
-
Calibrate a high-precision pH meter and electrode system using at least two standard buffer solutions (e.g., pH 7.00 and 10.00) at the experimental temperature (e.g., 25 °C).[10]
-
-
Titration Procedure:
-
Transfer a precise volume of the test substance solution into a thermostatted titration vessel.
-
Maintain an inert atmosphere (e.g., by purging with nitrogen gas) over the solution to prevent oxidation of the phenol, which can interfere with the results.
-
Begin stirring the solution at a constant, moderate rate.
-
Add small, precise increments of the standardized base titrant. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point to generate a complete titration curve.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ) from the point of maximum slope on the curve (i.e., the first derivative, dpH/dV).
-
The pKa is determined directly from the curve as the pH value at the half-equivalence point (Vₑ / 2).
-
Visualization: pKa Determination Workflow```dot
Caption: Workflow for solubility determination via the OECD 105 flask method.
Conclusion
The physicochemical properties of this compound are dictated by its distinct molecular structure. Its acidity (predicted pKa ≈ 8.81) is enhanced by the inductive effect of the ortho-chlorine atom, while its solubility profile reflects a classic amphiphilic nature, with limited aqueous solubility that is strongly dependent on pH. For researchers and drug developers, moving beyond predicted values to obtain precise experimental data using standardized protocols, such as those outlined by the OECD, is a critical step. Accurate pKa and solubility values are foundational for developing robust formulations, predicting biological activity, and ensuring the reliable application of this versatile chemical intermediate.
References
- This compound | 5323-65-9. (2023, August 16).
- OECD. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution.
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- 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS 5323-65-9. ChemicalBook.
- 2-CHLORO-4-(TERT-PENTYL)-PHENOL 5323-65-9 wiki. Guidechem.
- L Περισσότερα. (2023, July 13). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI.
- Experiment 2: Mutual Solubility Curve for Phenol and W
- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – W
- Solubility and Properties of Alcohols & Phenols. Scribd.
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- Solubility testing in accordance with the OECD 105. FILAB.
- Test No.
- W
- 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9.
- OECD 105 - W
- EXPERIMENT 1 DETERMIN
- Spectrophotometric Determination of pKa of Phenol Red.
- Absolute pKa Determinations for Substituted Phenols.
- Absolute p K a Determinations for Substituted Phenols. (2025, August 6).
- This compound | 5323-65-9 | FAA32365. Biosynth.
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- Test No.
- Test No.
- OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water.
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- What is pKa and how is it used in drug development? (2023, December 13).
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-4-(tert-pentyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Chloro-4-(tert-pentyl)phenol, a halogenated alkylphenol of interest in various industrial and pharmaceutical applications. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds, including chlorinated phenols and tert-alkylphenols, to establish a predictive framework for its thermal behavior. We delve into the anticipated thermal decomposition pathways, supported by established chemical principles. Furthermore, this guide outlines detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to enable researchers to empirically validate and expand upon the predictive data presented. This document is intended to serve as a foundational resource for scientists and engineers working with this compound, ensuring its safe handling and optimization in thermally demanding processes.
Introduction: Understanding the Physicochemical Landscape
This compound is a substituted phenolic compound characterized by a chlorine atom at the ortho position and a bulky tert-pentyl group at the para position to the hydroxyl group.[1][2][3][4] This unique substitution pattern imparts specific chemical properties that are critical to its application as an intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. The thermal stability of this compound is a critical parameter, influencing its storage, processing, and the safety of its applications. Thermal decomposition can lead to the generation of hazardous byproducts, a common concern with chlorinated aromatic compounds which have the potential to form polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) under certain conditions. Therefore, a thorough understanding of its thermal behavior is paramount for risk assessment and the development of robust manufacturing processes.
Predicted Thermal Behavior: A Synthesis of Analogous Data
Insights from Structural Analogs
-
Chlorinated Phenols: The thermal degradation of chlorophenols has been a subject of significant study due to environmental concerns. The decomposition of these compounds is known to be influenced by the position and number of chlorine substituents. Thermal degradation can proceed via various mechanisms, including dehydrochlorination, dechlorination, and ring-opening reactions. At elevated temperatures, dimerization and condensation reactions can lead to the formation of more complex and potentially toxic compounds.
-
tert-Alkylphenols: The tert-pentyl group, a bulky alkyl substituent, is expected to influence the molecule's volatility and decomposition pathways. The cleavage of the carbon-carbon bond between the tert-pentyl group and the phenolic ring is a likely initial step in the decomposition process. For instance, the thermal stability of 4-tert-butylphenol has been studied, providing insights into the behavior of the tert-alkyl moiety.[5]
Predicted Decomposition Profile
Based on the chemistry of its constituent functional groups, the thermal decomposition of this compound is anticipated to occur in a multi-stage process:
-
Initial Decomposition (ca. 250-350°C): The initial phase of decomposition is likely to involve the fragmentation of the tert-pentyl group. This can proceed through the elimination of an alkene (e.g., 2-methyl-2-butene or 2-methyl-1-butene) via a C-C bond cleavage, resulting in a 2-chlorophenol radical or related species.
-
Dechlorination and Ring Degradation (ca. 350-500°C): At higher temperatures, the C-Cl bond is expected to cleave, releasing a chlorine radical. This can be followed by the degradation of the aromatic ring, leading to the formation of smaller volatile fragments.
-
Formation of Polycyclic Aromatic Hydrocarbons (PAHs) and Chlorinated Derivatives (>500°C): In oxygen-deficient environments, recombination of radical species can lead to the formation of PAHs and chlorinated PAHs. In the presence of oxygen, oxidation reactions will dominate, leading to the formation of carbon oxides and hydrogen chloride.
The following diagram illustrates the proposed primary decomposition pathways:
Caption: Proposed thermal decomposition pathways for this compound.
Experimental Methodologies for Thermal Analysis
To empirically determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectrometric techniques is recommended. The following protocols are designed to provide a comprehensive characterization.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature range of the compound by measuring its mass change as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen (or air for oxidative stability) at a flow rate of 50-100 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to 800°C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the experiment.
Expected Results: A multi-step weight loss curve is anticipated, corresponding to the different stages of decomposition outlined in Section 2.2.
Table 1: Predicted TGA Data for this compound
| Parameter | Predicted Value Range |
| Tonset (N2 atmosphere) | 250 - 280 °C |
| Tmax (Stage 1, N2) | 280 - 320 °C |
| Tmax (Stage 2, N2) | 380 - 450 °C |
| Residual Mass at 800°C (N2) | < 10% |
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as a reference.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected final decomposition (e.g., 500°C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition). Determine the peak temperatures and integrate the peak areas to calculate the enthalpy of transition (ΔH).
Expected Results: An endothermic peak corresponding to the melting of the solid compound, followed by one or more exothermic peaks associated with its decomposition.
Table 2: Predicted DSC Data for this compound
| Parameter | Predicted Value Range |
| Melting Point (Tm) | 80 - 100 °C |
| Onset of Decomposition (Td, onset) | 250 - 280 °C |
| Decomposition Peak (Td, peak) | 280 - 320 °C |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound at different temperatures.
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
Experimental Protocol:
-
Sample Preparation: Place a small amount (0.1-1.0 mg) of the sample into a pyrolysis tube.
-
Pyrolysis: Perform staged pyrolysis at temperatures corresponding to the decomposition stages observed in the TGA analysis (e.g., 300°C, 450°C, and 600°C).
-
GC-MS Analysis:
-
The volatile pyrolysis products are swept into the GC column for separation.
-
A typical GC temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 300°C) to elute the separated compounds.
-
The eluting compounds are then introduced into the mass spectrometer for identification based on their mass spectra.
-
-
Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify the decomposition products.
Expected Products: A complex mixture of compounds is expected, including alkenes from the tert-pentyl group, chlorinated aromatic fragments, and potentially higher molecular weight condensation products.
The following diagram illustrates the experimental workflow for the comprehensive thermal analysis:
Caption: Workflow for the comprehensive thermal analysis of this compound.
Safety Considerations and Regulatory Context
The thermal decomposition of halogenated organic compounds requires careful handling due to the potential formation of toxic and environmentally persistent byproducts. All thermal analyses should be conducted in a well-ventilated area, and the exhaust from the analytical instruments should be appropriately vented. For applications in the pharmaceutical industry, understanding the thermal stability and potential degradation products is a critical component of the overall quality control strategy, as outlined in guidelines such as the International Council for Harmonisation (ICH) Q6A, which specifies test procedures and acceptance criteria for new drug substances.
Conclusion
This technical guide provides a predictive framework for the thermal stability and decomposition of this compound, based on the known behavior of structurally related compounds. The proposed multi-stage decomposition pathway, initiated by the fragmentation of the tert-pentyl group followed by dechlorination and ring degradation, serves as a scientifically grounded hypothesis for further experimental validation. The detailed protocols for TGA, DSC, and Py-GC-MS offer a robust methodology for researchers to obtain empirical data, ensuring the safe and effective use of this compound in thermally sensitive applications. The insights provided herein are intended to guide future research and development, fostering a deeper understanding of the thermal properties of this important chemical intermediate.
References
- Agilent Technologies. (n.d.). Analysis of chlorinated phenols.
- Eawag. (2007, June 1). 4-(1-Ethyl-1,4-dimethyl-pentyl)phenol Pathway Map.
- GOV.UK. (n.d.). Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6).
- Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
- Penn State Materials Research Institute. (n.d.). Thermal Analysis.
- PubChem. (n.d.). 4-tert-Pentylphenol.
- ResearchGate. (n.d.). TGA thermogram of control p-tertiary butyl phenol (TBP).
- Slideshare. (n.d.). TGA and DSC ppt.
Sources
The Strategic Role of 2-Chloro-4-(tert-pentyl)phenol in Modern Organic Synthesis: A Technical Guide
For Immediate Release
Shanghai, China – January 7, 2026 – As the landscape of pharmaceutical and materials science evolves, the demand for versatile and strategically functionalized chemical intermediates has never been greater. This guide provides an in-depth technical overview of 2-Chloro-4-(tert-pentyl)phenol, a key building block whose unique structural and electronic properties make it a valuable precursor in the synthesis of a range of high-value molecules, including pharmaceuticals and industrial compounds like UV absorbers. This document will serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, reactivity, and practical applications.
Core Chemical and Physical Properties
This compound, with the CAS number 5323-65-9, is an aromatic organic compound.[1][2] Its structure is characterized by a phenol ring substituted with a chlorine atom at the ortho position and a bulky tert-pentyl group at the para position relative to the hydroxyl group. This specific arrangement of functional groups imparts a unique combination of steric and electronic characteristics that dictate its reactivity and utility as a chemical intermediate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClO | [1][2] |
| Molecular Weight | 198.69 g/mol | [1][2] |
| Boiling Point | 257.4 °C | [1] |
| Appearance | Colorless to Pale Yellow Oil or Solid | [3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in DMSO and methanol. | [4] |
Synthesis of this compound: A Step-by-Step Protocol
The most direct and widely employed method for the synthesis of this compound is the electrophilic chlorination of 4-(tert-pentyl)phenol.[2] The hydroxyl and tert-pentyl groups on the phenol ring are ortho-, para-directing, and with the para position blocked by the bulky tert-pentyl group, chlorination occurs with high regioselectivity at the ortho position.
Experimental Protocol: Electrophilic Chlorination of 4-(tert-pentyl)phenol
Materials:
-
4-(tert-pentyl)phenol
-
Chlorine gas (Cl₂)
-
Ferric chloride (FeCl₃) (catalyst)
-
Anhydrous dichloromethane (DCM) as solvent
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a gas outlet to a scrubber (containing NaOH solution to neutralize excess chlorine), and a gas inlet tube, dissolve 4-(tert-pentyl)phenol in anhydrous DCM.
-
Add a catalytic amount of anhydrous ferric chloride (FeCl₃) to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly bubble chlorine gas (Cl₂) through the stirred solution. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting material and to minimize the formation of dichlorinated by-products.
-
Upon completion of the reaction, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine.
-
Quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any remaining HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% NaHCO₃ solution, water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography to achieve high purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial as moisture can deactivate the Lewis acid catalyst (FeCl₃).
-
Low Temperature: Conducting the reaction at 0-5 °C helps to control the exothermicity of the chlorination and improves the selectivity by minimizing the formation of over-chlorinated products such as 2,6-dichloro-4-(tert-pentyl)phenol.
-
Catalyst: Ferric chloride polarizes the Cl-Cl bond, generating a more potent electrophile (Cl⁺ equivalent) which is necessary for the electrophilic aromatic substitution to occur efficiently.
-
Monitoring: Careful monitoring of the reaction is essential to stop it once the starting material is consumed, preventing the formation of undesirable polychlorinated byproducts.
The Reactivity of this compound as a Chemical Intermediate
The synthetic utility of this compound stems from the reactivity of its three key functional components: the phenolic hydroxyl group, the aromatic ring, and the chlorine atom.
Reactions at the Phenolic Hydroxyl Group: The Williamson Ether Synthesis
The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide ion, a potent nucleophile. This phenoxide can then participate in nucleophilic substitution reactions, most notably the Williamson ether synthesis, to form aryl ethers. These ethers are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Caption: Williamson Ether Synthesis Workflow.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound in anhydrous DMF under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Application in the Synthesis of Benzotriazole UV Absorbers
Benzotriazole-based UV absorbers are a class of important industrial chemicals used to protect materials from photodegradation. This compound can serve as a precursor in the synthesis of these molecules. For instance, a related compound, 2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol (UV-328), is a widely used UV stabilizer.[5] The synthesis of such compounds typically involves the coupling of a diazonium salt of an o-nitroaniline with a phenol, followed by reductive cyclization.
Caption: Synthesis of a Benzotriazole UV Absorber.
Spectroscopic Characterization
Accurate characterization of this compound is essential for its use as a chemical intermediate. The following data from PubChem provides a reference for its spectroscopic properties.
| Spectroscopy | Data Source |
| ¹H NMR | Varian CFT-20 |
| ¹³C NMR | Aldrich Chemical Company, Inc., Milwaukee, Wisconsin |
Note: For detailed spectra, please refer to the PubChem database for compound CID 220280.
Conclusion
This compound is a versatile and valuable chemical intermediate with a unique combination of steric and electronic properties. Its straightforward synthesis and the reactivity of its functional groups make it a key starting material for a variety of more complex molecules. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this important building block in their own research and development endeavors. The continued exploration of its reactivity is expected to lead to the discovery of new and efficient synthetic routes to novel bioactive compounds and advanced materials.
References
- This compound | 5323-65-9 | FAA32365. Biosynth. URL: https://www.biosynth.com/p/FAA32365/2-chloro-4-tert-pentyl-phenol
- PubChem Compound Summary for CID 220280, 2-chloro-4-(2-methylbutan-2-yl)phenol. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-4-_2-methylbutan-2-yl_phenol
- This compound | 5323-65-9. Benchchem. URL: https://www.benchchem.com/product/b1581259
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis. URL: https://doi.org/10.1017/UPO9788175968295.118
- Experiment 06 Williamson Ether Synthesis. [URL: not available]
- Tandem, scalable and efficient Williamson ether synthesis under microwave irradiation and solvent free conditions. Organic Chemistry Research. [URL: not available]
- Williamson ether synthesis (video). Khan Academy. URL: https://www.khanacademy.org/science/organic-chemistry/ethers-epoxides-sulfides/synthesis-of-ethers-epoxides-sulfides/v/williamson-ether-synthesis
- Organic Chemistry Williamson Ether Synthesis. University of Richmond. [URL: not available]
- 2-CHLORO-4-PHENYLPHENOL(92-04-6) 13C NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/92-04-6_13cnmr.htm
- This compound | CAS 5323-65-9. AMERICAN ELEMENTS. URL: https://www.americanelements.com/2-chloro-4-tert-pentyl-phenol-5323-65-9
- 2-chloro-4-(tert.-pentyl)-phenol. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c48405
- 2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8104452.htm
- 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6711585.htm
- 2-CHLORO-4-(TERT-PENTYL)-PHENOL 5323-65-9 wiki. Guidechem. URL: https://www.guidechem.com/wiki/2-chloro-4-tert-pentyl-phenol-cas-5323-65-9.html
- New method for preparing 2,4-ditert-pentyl-phenol. Google Patents. URL: https://patents.google.
- Synthetic method of 2-chloro-4-aminophenol. Google Patents. URL: https://patents.google.
- Buy Online CAS Number 5323-65-9 - TRC - this compound. LGC Standards. URL: https://www.lgcstandards.com/US/en/2-Chloro-4-%28tert-pentyl%29phenol/p/TRC-C421793
- Preparation of pentachlorophenol. Google Patents. URL: https://patents.google.
- This compound | 5323-65-9. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d7009c3
- Process for producing catechol derivatives. Google Patents. URL: https://patents.google.
- Pyranochromenyl phenol derivative, and pharmaceutical composition for treating metabolic syndrome or inflammatory disease. Google Patents. URL: https://patents.google.
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reactivity of the phenolic hydroxyl group in 2-Chloro-4-(tert-pentyl)phenol
An In-Depth Technical Guide to the Reactivity of the Phenolic Hydroxyl Group in 2-Chloro-4-(tert-pentyl)phenol
Abstract
This technical guide provides a comprehensive examination of the chemical . The molecule's unique substitution pattern—an electron-withdrawing chlorine atom ortho to the hydroxyl group and a bulky, electron-donating tert-pentyl group at the para position—creates a nuanced reactivity profile. This document delves into the electronic and steric effects governing the acidity and nucleophilicity of the hydroxyl group. Key transformations, including O-alkylation and O-acylation, are discussed in detail, supported by field-proven experimental protocols. The guide is intended for researchers, scientists, and drug development professionals who utilize substituted phenols as intermediates in complex organic synthesis, offering insights into reaction mechanisms, optimization strategies, and analytical characterization.
Introduction
This compound is a substituted aromatic compound belonging to the halogenated alkylphenol family.[1] Its structure is characterized by a phenol core modified with a chlorine atom at the 2-position and a tertiary-pentyl group at the 4-position.[1] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that dictate its chemical behavior. While used as a chemical intermediate in the synthesis of more complex molecules, a deep understanding of its reactivity is crucial for optimizing synthetic routes and developing novel applications.[1] This guide focuses specifically on the chemistry of the phenolic hydroxyl group, the primary site of reactivity for many essential transformations.
Physicochemical Properties and Electronic Landscape
The reactivity of the phenolic hydroxyl group is not an isolated feature but is profoundly influenced by the substituents on the aromatic ring.
Molecular Profile
A clear identification of the molecule is fundamental for any technical discussion.
| Identifier | Value |
| IUPAC Name | 2-chloro-4-(2-methylbutan-2-yl)phenol[2] |
| CAS Number | 5323-65-9[3][4] |
| Molecular Formula | C₁₁H₁₅ClO[3][4] |
| Molecular Weight | 198.69 g/mol [3][4] |
| Appearance | Colourless to Pale Yellow Oil[3][4] |
Dueling Electronic Influences
The chemical behavior of the hydroxyl group is a direct consequence of the electronic tug-of-war between the chloro and tert-pentyl substituents.
-
The Chloro Group (Ortho): As a halogen, chlorine exerts a strong electron-withdrawing inductive effect (-I).[1] This effect polarizes the O-H bond, withdrawing electron density and increasing the acidity of the phenolic proton.
-
The tert-Pentyl Group (Para): This bulky alkyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. This effect slightly counteracts the influence of the chlorine atom by pushing electron density toward the ring.[1]
The net result is a phenolic hydroxyl group that is significantly more acidic than that of unsubstituted phenol, a critical factor for its reactivity.
Caption: Influence of substituents on hydroxyl group reactivity.
Acidity and pKa Analysis
The acidity of a phenol is a quantitative measure of its ability to donate its hydroxyl proton, forming a phenoxide anion. The electron-withdrawing chlorine atom significantly stabilizes the resulting phenoxide conjugate base, thereby increasing the acidity.[5]
| Compound | pKa Value | Rationale |
| Phenol | ~10.0 | Baseline acidity. |
| 2-Chlorophenol | ~8.5 | -I effect of chlorine increases acidity.[5] |
| This compound | ~8.81 (Predicted) [3][4][5] | -I effect of chlorine dominates, but is slightly offset by the +I effect of the tert-pentyl group.[1] |
This enhanced acidity means that this compound can be deprotonated by moderately strong bases to form its highly reactive phenoxide intermediate.
Key Transformations of the Phenolic Hydroxyl Group
Once deprotonated to the phenoxide, the oxygen atom becomes a potent nucleophile, enabling a variety of crucial synthetic transformations. The general substitution and/or elimination of the phenolic hydroxyl group itself does not occur, unlike in aliphatic alcohols.[6]
O-Alkylation (Williamson Ether Synthesis)
The reaction of the phenoxide ion with an alkyl halide to form an ether is a cornerstone of phenol chemistry. This reaction is pivotal for introducing alkyl chains, which can modulate properties like solubility, lipophilicity, and biological activity in drug discovery programs.
Causality in Protocol Design: The choice of base and solvent is critical to favor O-alkylation over the competing C-alkylation side reaction.[7] A strong base like sodium hydride (NaH) ensures complete deprotonation. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is employed because it solvates the sodium cation, leaving a highly reactive, "naked" phenoxide anion that preferentially attacks the alkyl halide at the oxygen atom.[7]
Protocol: Synthesis of 2-(Benzyloxy)-1-chloro-4-(tert-pentyl)benzene
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Self-Validation: The cessation of hydrogen gas evolution indicates the completion of phenoxide formation.
-
-
Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.1 eq) dropwise via a syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel.
Caption: Generalized mechanism for O-Acylation.
Analytical Characterization of Hydroxyl Group Reactions
Confirming the successful transformation of the phenolic hydroxyl group requires a suite of analytical techniques.
-
Infrared (IR) Spectroscopy: The most direct evidence of reaction is the disappearance of the characteristic broad O-H stretching band from the 3200-3600 cm⁻¹ region of the spectrum. [5]Concurrently, the appearance of a strong C-O-C stretch (for ethers, ~1250-1000 cm⁻¹) or a C=O stretch (for esters, ~1750 cm⁻¹) confirms product formation.
-
¹H NMR Spectroscopy: The acidic proton of the phenolic -OH group typically appears as a broad singlet in the ¹H NMR spectrum, which disappears upon deuteration or reaction. The formation of an ether or ester will induce predictable shifts in the signals of the adjacent aromatic protons.
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the product, ensuring the addition of the intended alkyl or acyl group. [1]Fragmentation patterns can further elucidate the structure.
Conclusion
The phenolic hydroxyl group of this compound is a versatile and reactive functional handle. Its reactivity is primarily dictated by its enhanced acidity, a direct result of the potent electron-withdrawing effect of the ortho-chlorine substituent. This property facilitates easy deprotonation to a nucleophilic phenoxide, which is the key intermediate for fundamental synthetic transformations such as O-alkylation and O-acylation. By understanding the electronic interplay of the substituents and applying rational protocol design, researchers can effectively leverage the reactivity of this hydroxyl group to construct more complex molecular architectures for applications ranging from materials science to pharmaceutical development.
References
- Chemistry LibreTexts. (2023). Reactivity of Phenols.
- Revista de Chimie. (2010). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
- V.V. College of Science. (n.d.). Phenol_Electrophilic substitution rxn.
- University of Calgary. (n.d.). Acylation of phenols.
- PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
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- 2. 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO | CID 220280 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Technical Guide to the Strategic Functionalization of the C-Cl Bond in 2-Chloro-4-(tert-pentyl)phenol
Introduction
2-Chloro-4-(tert-pentyl)phenol is a substituted phenolic compound that serves as a versatile intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals.[1] Its molecular architecture, featuring a hydroxyl group, a chlorine atom, and a bulky tert-pentyl group, presents a unique chemical landscape for synthetic chemists. The electron-donating hydroxyl and tert-pentyl groups, coupled with the electron-withdrawing chloro substituent, create a nuanced electronic environment that governs the reactivity of the aromatic ring.[2]
While reactions can occur at the phenolic hydroxyl group (e.g., etherification) or on the aromatic ring via electrophilic aromatic substitution, the chlorine atom represents a key handle for profound structural modifications through cross-coupling and substitution chemistry.[1][2] This guide provides an in-depth exploration of the primary reaction pathways centered on the functionalization of the carbon-chlorine bond, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development. We will delve into the mechanistic underpinnings of these transformations, the rationale behind experimental design, and the practical methodologies required for successful execution.
Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of the chlorine atom by a nucleophile is a foundational concept in aromatic chemistry. However, for this compound, this pathway is inherently challenging.
Mechanistic Considerations & Substrate Limitations
The classical SNAr mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is paramount and is significantly enhanced by the presence of strong electron-withdrawing groups (e.g., -NO2) at the ortho and para positions, which can delocalize the negative charge.[3]
This compound lacks such powerful activating groups. The hydroxyl group is a poor activator for SNAr, and the tert-pentyl group is electron-donating. Consequently, SNAr reactions on this substrate are generally disfavored and require harsh conditions (high temperatures and pressures), which can lead to side reactions and decomposition. Furthermore, the bulky tert-pentyl group adjacent to the chlorine atom can sterically hinder the approach of the incoming nucleophile.[2] While not a primary synthetic route for this molecule, understanding these limitations is crucial for appreciating the development of more sophisticated catalytic methods.
Palladium-Catalyzed Cross-Coupling Reactions: The Modern Synthetic Workhorse
The advent of transition-metal catalysis has revolutionized the functionalization of aryl chlorides, which were once considered recalcitrant coupling partners. For this compound, palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for transforming the C-Cl bond.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4] This reaction has broad functional group tolerance and has largely replaced harsher classical methods.[4]
Causality Behind Experimental Choices: The critical step in the catalytic cycle for an aryl chloride is the oxidative addition of the C-Cl bond to the Pd(0) center.[5][6] This step is significantly more difficult than for aryl bromides or iodides. To facilitate this, the palladium catalyst must be highly electron-rich and sterically bulky. This is achieved by using specialized phosphine ligands. Ligands like SPhos, XPhos, or RuPhos, which feature bulky biaryl or dialkylphosphino groups, create a coordinatively unsaturated, electron-rich Pd(0) species that is reactive enough to break the strong C-Cl bond. A strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, Cs2CO3) is required to deprotonate the amine in a later step of the cycle, facilitating the formation of the key palladium-amido complex prior to reductive elimination.[6]
Experimental Protocol: Synthesis of N-Aryl-4-(tert-pentyl)-2-aminophenol
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add Pd2(dba)3 (1-2 mol%), a suitable bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired primary or secondary amine (1.2 equivalents).
-
Solvent: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C under an argon or nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination of an aryl chloride (Ar-Cl).
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for forming C-C bonds, coupling an organohalide with an organoboron species.[7][8] Its popularity stems from the mild reaction conditions and the low toxicity and high stability of the boronic acid reagents.[8][9]
Causality Behind Experimental Choices: Similar to the Buchwald-Hartwig reaction, the oxidative addition of the C-Cl bond to Pd(0) is the rate-limiting step, necessitating the use of highly active catalyst systems (e.g., Pd(PPh3)4 or systems generated in situ from a palladium precursor and bulky, electron-rich phosphine ligands). The second key step is transmetalation, where the organic group is transferred from the boron atom to the palladium center.[7] This process requires activation of the organoboron species by a base (e.g., K2CO3, Cs2CO3, K3PO4). The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which readily transfers its organic moiety to the electrophilic palladium(II) center.[9] A mixed solvent system, often containing water (e.g., toluene/water, dioxane/water), is frequently used to facilitate the dissolution of the inorganic base and promote the formation of the active boronate species.[10]
Experimental Protocol: Synthesis of a 2-Aryl-4-(tert-pentyl)phenol
-
Inert Atmosphere Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as K2CO3 or K3PO4 (2-3 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh3)4 (2-5 mol%) or a combination of Pd(OAc)2 (2-5 mol%) and a ligand like SPhos (4-10 mol%).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic phase over MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography to yield the desired biphenyl derivative.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an aryl chloride (Ar-Cl).
Reductive Dehalogenation
In some synthetic routes, the removal of the chlorine atom is desired to yield the parent 4-(tert-pentyl)phenol. This reductive dehalogenation is a straightforward transformation that effectively replaces the C-Cl bond with a C-H bond.[2]
Causality Behind Experimental Choices: The most common and efficient method for this is catalytic hydrogenation. A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used. In the presence of a hydrogen source (H2 gas or a transfer agent like ammonium formate), the catalyst facilitates the oxidative addition of the C-Cl bond to its surface, followed by hydrogenolysis, which cleaves the bond and replaces it with hydrogen, regenerating the catalyst. A base, such as sodium acetate or a non-nucleophilic amine (e.g., triethylamine), is often added to scavenge the HCl that is formed during the reaction, preventing catalyst deactivation and potential side reactions.
Experimental Protocol: Synthesis of 4-(tert-pentyl)phenol
-
Reaction Setup: To a flask suitable for hydrogenation, add this compound (1.0 equivalent), 5-10% Palladium on Carbon (Pd/C, ~1-5 wt%), and a base like sodium acetate (1.1 equivalents).
-
Solvent: Add a solvent such as methanol or ethanol.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H2) via a balloon or by connecting to a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography if necessary.
Visualization of the Dehalogenation Workflow
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Methodological & Application
Application Note: A Validated Laboratory Protocol for the Synthesis of 2-Chloro-4-(tert-pentyl)phenol
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2-Chloro-4-(tert-pentyl)phenol (CAS No. 5323-65-9). The described method is based on the selective electrophilic chlorination of 4-(tert-pentyl)phenol, a robust and high-yielding route. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed procedural instructions, mechanistic insights, safety protocols, and methods for purification and characterization. The protocol is designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and high purity of the final product.
Introduction
This compound is a substituted phenolic compound with significant utility as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides[1][2]. Its structure, featuring a chlorinated aromatic ring with a bulky alkyl group, also imparts notable antimicrobial properties, making it a candidate for investigation in disinfectants and biocides[1][3]. The precise arrangement of the chloro, hydroxyl, and tert-pentyl groups confers distinct chemical reactivity and biological activity, setting it apart from similar halogenated phenols[3].
This guide details a reliable synthesis protocol starting from the readily available precursor, 4-(tert-pentyl)phenol. The chosen synthetic strategy leverages the principles of electrophilic aromatic substitution, providing a clear and controllable pathway to the desired product.
Physicochemical Properties
A summary of the key properties of this compound is provided below for reference.
| Property | Value | Source(s) |
| CAS Number | 5323-65-9 | [2][4][5] |
| Molecular Formula | C₁₁H₁₅ClO | [2][4][6] |
| Molecular Weight | 198.69 g/mol | [2][7] |
| Appearance | Colorless to pale yellow solid or oil | [3][6][8] |
| Boiling Point | 257.4 °C at 760 mmHg | [2][3] |
| pKa | 8.81 ± 0.31 (Predicted) | [6][8] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol | [6][8] |
Synthesis Strategy and Mechanistic Rationale
The selected synthesis route is the direct chlorination of 4-(tert-pentyl)phenol. This method is among the most efficient and widely documented for this class of compounds[1].
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key principles governing the reaction's selectivity are:
-
Activating Group: The phenolic hydroxyl (-OH) group is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
-
Directing Effects: The -OH group is an ortho, para-director. Since the para position is already occupied by the bulky tert-pentyl group, incoming electrophiles are strongly directed to the two ortho positions (C2 and C6).
-
Steric Hindrance: The large tert-pentyl group provides significant steric hindrance, which discourages substitution at the adjacent C3 and C5 positions and can influence the selectivity between the two available ortho positions. The primary product formed is the mono-chlorinated species at the C2 position.
A potential side reaction is over-chlorination, which can lead to the formation of 2,6-dichloro-4-(tert-pentyl)phenol[1]. This is mitigated by carefully controlling the stoichiometry of the chlorinating agent and maintaining a moderate reaction temperature. For this protocol, sulfuryl chloride (SO₂Cl₂) is chosen as the chlorinating agent. It is a convenient and controllable liquid source of chlorine for laboratory-scale reactions, offering a safer alternative to handling hazardous chlorine gas[1].
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Grade | Typical Supplier |
| 4-(tert-pentyl)phenol | 80-46-6 | ≥99% | Sigma-Aldrich, Alfa Aesar |
| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | ≥97% | Sigma-Aldrich, Acros Organics |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous, ≥99.8% | Fisher Scientific, VWR |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Reagent, ≥99.7% | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous, Granular | VWR, EMD Millipore |
| Silica Gel | 63231-67-4 | 230-400 mesh | Sigma-Aldrich, Sorbent Technologies |
| Hexane | 110-54-3 | ACS Grade | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | ACS Grade | Fisher Scientific |
Essential Safety Precautions
This procedure must be conducted in a well-ventilated chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
This compound: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation[7][9][10].
-
Sulfuryl Chloride: Acutely toxic and corrosive. Reacts violently with water, releasing toxic gases. Causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer. May cause drowsiness or dizziness.
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment[9][10]. An emergency eyewash and safety shower must be readily accessible.
Step-by-Step Synthesis Procedure
1. Reaction Setup: a. To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), add 4-(tert-pentyl)phenol (10.0 g, 60.9 mmol). b. Add anhydrous dichloromethane (100 mL) to the flask and stir until the solid is completely dissolved. c. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling the reaction mixture helps to control the exothermicity of the chlorination reaction and improves selectivity by minimizing the formation of dichlorinated byproducts.
2. Addition of Chlorinating Agent: a. In the dropping funnel, place sulfuryl chloride (7.8 g, 5.2 mL, 60.9 mmol, 1.0 eq.). b. Add the sulfuryl chloride dropwise to the stirred solution over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
3. Reaction Monitoring: a. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate eluent system. b. Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot has been consumed.
4. Work-up and Extraction: a. Upon completion, slowly and carefully pour the reaction mixture into a beaker containing 100 mL of cold water to quench the reaction. b. Transfer the mixture to a 500 mL separatory funnel. c. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). Causality: Neutralization removes residual acidic byproducts like HCl and unreacted sulfuryl chloride. d. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL). e. Combine all organic layers and wash with brine (1 x 50 mL). f. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification: a. The resulting crude oil or solid can be purified using flash column chromatography on silica gel. b. Prepare a slurry of silica gel in hexane and pack the column. c. Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate). d. Collect fractions and analyze by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow liquid or solid.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Chromatographic and spectroscopic methods are essential for this validation[1].
| Analysis Technique | Expected Results | Reference |
| ¹H NMR | Signals corresponding to the tert-pentyl group protons, aromatic protons, and the phenolic hydroxyl proton. The aromatic region should show a pattern consistent with 1,2,4-trisubstitution. | [7] |
| GC-MS | A primary peak corresponding to the product's mass-to-charge ratio (m/z = 198/200 for chlorine isotopes). Purity can be assessed by peak integration. | [1] |
| IR Spectroscopy | A broad absorption band in the 3200-3600 cm⁻¹ region characteristic of the phenolic O-H stretch. | [3] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Loss of product during work-up. | Increase reaction time and monitor closely by TLC. Ensure pH is neutral before extraction to avoid loss of phenolate into the aqueous layer. |
| Product is dark/colored | Oxidation of the phenol; Impurities from starting material. | Conduct the reaction under an inert atmosphere (N₂ or Ar). Ensure high purity of starting materials. |
| Presence of dichlorinated byproduct | Reaction temperature was too high; Excess chlorinating agent. | Maintain strict temperature control during SO₂Cl₂ addition. Use exactly one molar equivalent of the chlorinating agent. |
| Incomplete separation during chromatography | Inappropriate eluent system. | Optimize the eluent system using TLC before running the column. A shallower solvent gradient may be required. |
Conclusion
The protocol described in this application note presents a validated and reliable method for the synthesis of this compound. By following the detailed steps for reaction, work-up, and purification, and by adhering to the specified safety precautions, researchers can consistently obtain the target compound in high purity and good yield. The mechanistic rationale and troubleshooting guide provide additional support for successful execution and adaptation of this valuable synthetic procedure.
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Application Notes and Protocols for the Use of 2-Chloro-4-(tert-pentyl)phenol in Disinfectant Formulations
Introduction
2-Chloro-4-(tert-pentyl)phenol is a halogenated phenolic compound with significant potential for use as an active ingredient in disinfectant formulations.[1] Its chemical structure, characterized by a chlorine atom and a tert-pentyl group on the phenol ring, suggests strong antimicrobial properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the development of disinfectant products. These notes and protocols are designed to be a practical resource, blending theoretical knowledge with actionable experimental procedures to ensure scientific rigor and formulation success.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable and effective disinfectant formulations.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₅ClO | [2] |
| Molecular Weight | 198.69 g/mol | [2] |
| Appearance | Colorless to pale yellow oil or solid | [3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in DMSO and methanol.[3] Limited solubility in water. | [3][4] |
| pKa | 8.81 ± 0.31 (Predicted) | [3] |
Mechanism of Antimicrobial Action
Phenolic compounds, including this compound, exert their antimicrobial effects primarily through the disruption of microbial cell membranes.[5] At lower concentrations, they interfere with essential enzyme systems within the cell. At higher, bactericidal concentrations, they cause denaturation of proteins and leakage of intracellular contents, leading to cell death. The presence of the halogen (chlorine) and the alkyl group (tert-pentyl) on the phenol ring enhances its lipophilicity, facilitating its penetration into the lipid-rich cell membranes of bacteria and fungi.[5]
Formulation Strategies
The limited water solubility of this compound necessitates the use of co-solvents and surfactants to create stable aqueous disinfectant solutions.
Solubilization and Stability
-
Co-solvents: Alcohols, such as isopropyl alcohol or ethanol, are effective in solubilizing phenolic compounds and can contribute to the overall antimicrobial efficacy of the formulation.[4][6]
-
Surfactants: The inclusion of surfactants is crucial for creating stable emulsions or microemulsions. Non-ionic surfactants are often preferred as they are generally more compatible with phenolic compounds than anionic or cationic surfactants. However, the choice of surfactant should be carefully evaluated for its impact on antimicrobial activity.
-
pH Optimization: The antimicrobial activity of phenolic compounds can be influenced by pH.[7] Generally, they are more effective in acidic to neutral conditions, as the non-ionized form of the phenol is more readily able to penetrate microbial cell walls.[7] The predicted pKa of 8.81 suggests that at physiological pH, a significant portion of this compound will be in its active, non-ionized form.[3]
Synergistic Combinations
To broaden the spectrum of activity and enhance the overall efficacy of the disinfectant, this compound can be formulated in combination with other antimicrobial agents.
-
Quaternary Ammonium Compounds (QACs): QACs are cationic surfactants with broad-spectrum antimicrobial activity. Formulations combining phenolic compounds with QACs have been shown to exhibit synergistic effects, potentially allowing for lower concentrations of each active ingredient.[4][8]
-
Alcohols: As mentioned, alcohols act as both solvents and active ingredients. Their rapid action complements the more persistent activity of phenolic compounds.[9]
-
Oxidizing Agents: While less common, combinations with low concentrations of oxidizing agents like hydrogen peroxide could be explored for specific applications, although chemical compatibility and stability must be thoroughly investigated.[10]
Efficacy Testing Protocols
The following protocols are provided as a guide for evaluating the antimicrobial efficacy of disinfectant formulations containing this compound. These protocols are based on established international standards.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental test to determine the baseline activity of this compound.
Illustrative MIC Values for Methodological Demonstration:
The following are plausible, representative MIC values for this compound against common test organisms, based on data for structurally similar halogenated phenols. These are for illustrative purposes only and must be experimentally determined for any new formulation.
| Test Organism | Strain (ATCC) | Illustrative MIC (µg/mL) |
| Staphylococcus aureus | 6538 | 64 |
| Escherichia coli | 8739 | 128 |
| Pseudomonas aeruginosa | 15442 | 256 |
| Candida albicans | 10231 | 128 |
| Aspergillus brasiliensis | 16404 | 512 |
Protocol: Broth Microdilution Method
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to wells 2 through 12.
-
Serial Dilutions: Add 100 µL of the stock solution to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and then transfer 50 µL from well 2 to well 3. Continue this two-fold serial dilution to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.
-
Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the prepared inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Caption: Workflow for MIC Determination.
Bactericidal Efficacy: EN 1276 Suspension Test
This European standard evaluates the bactericidal activity of chemical disinfectants.[2][7][9][11]
Protocol Summary:
-
Test Conditions:
-
Test Organisms: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 10536), Pseudomonas aeruginosa (ATCC 15442), Enterococcus hirae (ATCC 10541).[11]
-
Contact Time: Typically 5 minutes.
-
Temperature: 20 ± 1°C.
-
Interfering Substance: "Clean" conditions (0.3 g/L bovine albumin) or "dirty" conditions (3.0 g/L bovine albumin).[7]
-
-
Procedure:
-
A sample of the disinfectant is diluted to the test concentration.
-
A suspension of the test bacteria and the interfering substance is added to the disinfectant.
-
After the specified contact time, an aliquot is transferred to a neutralizer to stop the antimicrobial action.
-
The number of surviving bacteria is determined by plating.
-
-
Passing Criteria: The product must demonstrate a ≥ 5-log reduction (99.999%) in viable counts.[12]
Caption: EN 1276 Bactericidal Suspension Test Workflow.
Fungicidal Efficacy: EN 1650 Suspension Test
This European standard is used to evaluate the fungicidal or yeasticidal activity of disinfectants.[1][4][6][13]
Protocol Summary:
-
Test Conditions:
-
Procedure:
-
Similar to EN 1276, a diluted sample of the disinfectant is challenged with a suspension of the test fungus and interfering substance.
-
After the contact time, the mixture is neutralized.
-
The number of surviving fungal cells or spores is determined by plating.
-
-
Passing Criteria: The product must achieve a ≥ 4-log reduction (99.99%) in viable counts.[4][13]
Caption: EN 1650 Fungicidal Suspension Test Workflow.
Surface Disinfection Efficacy: AOAC Use-Dilution Test
This method is widely used in the United States to test the efficacy of disinfectants on hard, non-porous surfaces.[5][15][16][17]
Protocol Summary:
-
Carriers: Stainless steel cylinders are used as carriers.
-
Inoculation: Carriers are inoculated with a culture of the test organism (e.g., Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa) and then dried.[15][16]
-
Exposure: The inoculated carriers are immersed in the use-dilution of the disinfectant for a specified contact time.
-
Culturing: After exposure, the carriers are transferred to a growth medium containing a neutralizer and incubated.
-
Evaluation: The number of carriers showing growth of the test organism is recorded.
-
Passing Criteria: For a passing result, typically 59 out of 60 carriers for S. aureus and S. enterica, and 54 out of 60 for P. aeruginosa must show no growth.[17]
Stability Testing
Ensuring the stability of a disinfectant formulation is critical for its commercial success and regulatory approval. Stability testing should evaluate the physical and chemical integrity of the product over its intended shelf life.[18]
Protocol: Accelerated Stability Study
-
Storage Conditions: Store samples of the final formulation in its intended packaging at elevated temperatures (e.g., 40 ± 2°C) and controlled humidity (e.g., 75 ± 5% RH).[18]
-
Time Points: Test the samples at specified time intervals (e.g., 0, 1, 3, and 6 months).
-
Parameters to Evaluate:
-
Physical Properties: Appearance, color, odor, pH, and phase separation.
-
Chemical Properties: Concentration of the active ingredient, this compound. The concentration should not fall below 90% of the initial label claim.[18]
-
Antimicrobial Efficacy: Conduct efficacy testing (e.g., EN 1276 or EN 1650) at the end of the study to ensure the product remains effective.
-
-
Analytical Method for Active Ingredient:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying phenolic compounds in disinfectant formulations.[19] A reverse-phase C18 column with a mobile phase of acetonitrile and water (acidified with acetic acid) is a common starting point for method development.
-
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[20] It is also potentially harmful to aquatic life with long-lasting effects.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound presents a promising active ingredient for the formulation of effective disinfectants. Its broad-spectrum potential, coupled with synergistic opportunities with other biocides, makes it a versatile tool for combating microbial contamination. By following the detailed protocols and formulation strategies outlined in this guide, researchers and developers can systematically evaluate and optimize disinfectant products containing this active, ensuring both efficacy and stability. Rigorous adherence to standardized testing methodologies is paramount for substantiating product claims and meeting regulatory requirements.
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- Mérieux NutriSciences. (n.d.). Fungicidal activity.
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- Situ Biosciences. (n.d.). EN 1650: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of fungicidal or yeasticidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic and institutional areas.
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- Campos, F. M., Couto, J. A., & Hogg, T. A. (2009). Influence of phenolic acids on growth and inactivation of Oenococcus oeni and Lactobacillus hilgardii. Journal of Applied Microbiology, 106(2), 487-495.
- EPA. (2024). EPA Develops Standard Protocols for Disinfectant Residue Analysis on Hard Surfaces. Food Safety Magazine.
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- Ononugbo, C. M., Reward, E. E., & Ike, A. C. (2018). The Effect of pH and Temperature on Phenol Coefficients of Two Common Disinfectants Using Clinical Isolates of Escherichia coli and Staphylococcus aureus. Semantic Scholar.
- U.S. Environmental Protection Agency. (2001). AOAC Use-Dilution Method for Testing Disinfectants.
- Ononugbo, C. M., Reward, E. E., & Ike, A. C. (2018). The Effect of pH and Temperature on Phenol Coefficients of Two Common Disinfectants Using Clinical Isolates of Escherichia coli and Staphylococcus aureus. Semantic Scholar.
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- Situ Biosciences. (n.d.). AOAC Use-Dilution test (955.14, 955.15, 955.17, and 964.02): Disinfectants.
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- Google Patents. (n.d.). CN1328957C - Multielement syneryistic multifunction broad spectrum disinfectant and its application.
- Pharma Beginners. (2020). Disinfectants & Sanitizer Efficacy Testing Protocol.
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- ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) of phenolic compounds against food-contaminating yeasts.
- Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).
- Baltzar, B. K. (2017).
- Phillips, T., & Burns, A. (2012). Determination of Phenols and Phenates in Disinfectant Formulations by Liquid Chromatography with UV Detection: Collaborative Study.
- Sutton, S. V. W., et al. (2021). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. mBio, 12(5), e02281-21.
- Sutton, S. V. W., et al. (2021). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. mBio, 12(5), e02281-21.
- Google Patents. (n.d.). US11330819B2 - Synergistic disinfectant compositions having enhanced antimicrobial efficacy and stability, and methods of using the same.
- Tan, Y., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. International Journal of Antimicrobial Agents, 63(5), 107053.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol.
- Schmidt, G., & Dürr, G. (1979). [Colorimetric check of the working dilutions of disinfectants on an aldehyde and phenol basis (author's transl)]. Gesundheitswesen und Desinfektion, 71(1), 1-5.
- Nosikova, O. (2018). The Determination of Phenols Compounds in Disinfectants. Journal of Analytical Chemistry, 73(13), 1185-1190.
- Nosikova, O. (2018). The Determination of Phenols Compounds in Disinfectants.
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A Validated GC-MS Method for High-Resolution Purity Analysis of 2-Chloro-4-(tert-pentyl)phenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of purity and the identification of potential impurities in 2-Chloro-4-(tert-pentyl)phenol. This compound is a significant intermediate in various chemical syntheses, and its purity is critical for the quality and safety of downstream products. The described protocol employs a derivatization step to enhance the volatility and thermal stability of the phenolic analyte, ensuring robust and reproducible analysis. The method has been structured to meet the stringent requirements of pharmaceutical and chemical industry quality control, with validation parameters established in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Rationale for a Specialized GC-MS Approach
This compound (CAS No. 5323-65-9) is an aromatic organic compound belonging to the substituted phenol family.[1] Its molecular structure, featuring a chlorinated and alkylated phenol ring, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and pesticides.[2] The synthetic pathway to this compound, typically involving the electrophilic chlorination of 4-(tert-pentyl)phenol, can introduce several process-related impurities.[1] These may include positional isomers (e.g., 3-chloro-4-(tert-pentyl)phenol), over-chlorinated products (e.g., 2,6-dichloro-4-(tert-pentyl)phenol), and various oxidation products.[1]
The presence of such impurities can significantly impact the yield, efficacy, and safety profile of the final products. Therefore, a highly specific and sensitive analytical method is required to ensure the purity of this compound. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the technique of choice for this application. It offers unparalleled separation efficiency for volatile and semi-volatile compounds and provides definitive identification based on mass fragmentation patterns.[3]
However, phenolic compounds like this compound possess an active hydroxyl (-OH) group, which can lead to poor chromatographic performance, including peak tailing and on-column degradation. To overcome this, a silylation derivatization step is employed. This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, rendering the molecule more volatile, less polar, and more thermally stable.[4][5][6] This application note provides a comprehensive, step-by-step protocol for this analysis, from sample preparation to full method validation.
Overall Analytical Workflow
The entire process, from sample receipt to final purity report, follows a logical and systematic sequence. This workflow is designed to ensure consistency, accuracy, and traceability of the analytical results.
Caption: A flowchart illustrating the key stages of the GC-MS purity analysis method.
Materials and Instrumentation
Reagents and Consumables
| Material | Grade/Specification | Supplier Example |
| This compound | Reference Standard, >98% Purity | AKSci[7], Sigma-Aldrich |
| N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) | Derivatization Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC or GC Grade | Fisher Scientific |
| Pyridine | Anhydrous, >99.8% | Sigma-Aldrich |
| Helium | Ultra High Purity (99.999%) | Airgas |
| GC Vials | 2 mL, Amber, with PTFE/Silicone Septa | Agilent Technologies |
Instrumentation and Chromatographic Conditions
The method was developed on a standard capillary GC-MS system. The parameters listed below are a validated starting point and may be adapted for equivalent systems.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent | Provides reliable temperature and flow control. |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm)[8] | A non-polar column offering excellent separation for a wide range of semi-volatile organic compounds. |
| Inlet Type | Split/Splitless | |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split | |
| Split Ratio | 20:1 | Prevents column overloading while ensuring sufficient analyte reaches the detector for sensitivity. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Provides optimal separation efficiency and peak shape. |
| Oven Program | Initial: 100 °C, hold 2 min | Allows for solvent focusing at the head of the column. |
| Ramp: 15 °C/min to 300 °C | A controlled ramp rate to separate the main component from early and late-eluting impurities. | |
| Final Hold: 5 min at 300 °C | Ensures all high-boiling point compounds are eluted from the column. | |
| Mass Spectrometer | ||
| MS System | Agilent 7000D GC/TQ or equivalent | Provides high sensitivity and mass accuracy for peak identification. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique producing reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Optimal temperature for efficient ionization. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and mass filtering accuracy. |
| Mass Scan Range | 40 - 450 amu | Covers the molecular ion of the derivatized analyte and its key fragments, as well as potential impurities. |
| Solvent Delay | 4 minutes | Prevents the high concentration of solvent from reaching the MS filament, extending its lifetime. |
Detailed Experimental Protocols
Preparation of Standard Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane.
-
Stopper the flask and sonicate for 5 minutes to ensure complete dissolution. This is the Stock Standard Solution.
Preparation of Sample Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane.
-
Stopper and sonicate for 5 minutes. This is the Stock Sample Solution.
Silylation Derivatization Protocol
Causality: The derivatization with BSTFA + 1% TMCS is a critical step. The BSTFA reacts with the acidic proton of the phenol's hydroxyl group, replacing it with a bulky, non-polar trimethylsilyl (TMS) group. The TMCS acts as a catalyst, accelerating the reaction. This chemical modification blocks hydrogen bonding, reduces polarity, and increases the volatility of the analyte, leading to sharper, more symmetrical peaks and improved detection by GC-MS.[4][6]
-
Pipette 100 µL of the Stock Standard Solution (or Stock Sample Solution) into a 2 mL autosampler vial.
-
Add 100 µL of Pyridine. Pyridine acts as a solvent and an acid scavenger, driving the reaction to completion.
-
Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or oven at 70 °C for 30 minutes to ensure the derivatization reaction is complete.
-
After heating, allow the vial to cool to room temperature before placing it in the GC autosampler tray for analysis.
Method Validation: Ensuring Trustworthiness and Reliability
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose.[9][10] The key validation parameters are outlined below.
Caption: A diagram showing the essential validation characteristics required by ICH guidelines.
Validation Protocol & Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a DCM blank, a derivatized standard, and the derivatized sample. Compare chromatograms for interfering peaks at the retention time of the analyte. | No significant interference at the retention time of the TMS-derivatized this compound peak in the blank. |
| Linearity | Prepare and analyze calibration standards at five concentration levels (e.g., 50, 250, 500, 750, 1000 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.995. |
| Accuracy | Analyze a sample of known concentration (or a sample spiked with a known amount of reference standard) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean percent recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Inject the same standard solution (1000 µg/mL) six times. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically via the signal-to-noise ratio method (S/N ≥ 10). | %RSD at the LOQ concentration should be ≤ 10%. |
| Robustness | Introduce small, deliberate variations to the method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact on the results. | System suitability parameters (e.g., retention time, peak area) should remain within predefined limits (%RSD ≤ 5.0%). |
Data Analysis and Purity Calculation
-
Peak Identification: The primary peak in the sample chromatogram is identified as TMS-derivatized this compound by comparing its retention time and mass spectrum with that of the derivatized reference standard. The mass spectrum should show a characteristic molecular ion (M+) and fragmentation pattern.
-
Impurity Identification: All other peaks in the chromatogram are treated as potential impurities.
-
Integration: Integrate the peak area of the main component and all impurity peaks. Exclude any peaks below the Limit of Quantitation (LOQ).
-
Purity Calculation: The purity is calculated using the area normalization method. This method assumes that all components have a similar response factor in the detector, which is a common and acceptable practice for purity analysis when impurity standards are not available.
Formula: % Purity = (Area of Main Peak / Total Integrated Peak Area) * 100
Conclusion
The GC-MS method detailed in this application note provides a reliable, specific, and robust solution for the purity analysis of this compound. The silylation derivatization step is essential for achieving excellent chromatographic performance for this phenolic compound. The comprehensive validation, performed in accordance with ICH guidelines, demonstrates that the method is accurate, precise, and fit for its intended purpose in a quality control environment within the research, pharmaceutical, and chemical industries.
References
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- American Elements. (2023). This compound.
- National Institutes of Health (NIH). (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
- Semantic Scholar. (2015). Determination of Phenolic Compounds from Wine Samples by GC/MS System.
- ChemWhat. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9.
- ResearchGate. (n.d.). GC-MS analysis of phenolic compounds.
- Taylor & Francis Online. (2011). Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol.
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
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Application Note: A Robust HPLC-UV Method for the Quantification of 2-Chloro-4-(tert-pentyl)phenol
Introduction and Rationale
2-Chloro-4-(tert-pentyl)phenol is a substituted phenolic compound utilized as a chemical intermediate in the synthesis of various organic molecules and investigated for its potential antimicrobial properties.[1] Its molecular structure consists of a phenol ring substituted with a chlorine atom and a bulky tert-pentyl group, rendering it moderately nonpolar. Accurate and reliable quantification of this analyte is critical for quality control during its synthesis, for formulation analysis in commercial products, and in environmental monitoring.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[2][3] This application note presents a comprehensive, validated reverse-phase HPLC (RP-HPLC) method coupled with Ultraviolet (UV) detection, designed for researchers, scientists, and drug development professionals. The methodology is grounded in established chromatographic principles and adheres to international validation standards, ensuring trustworthiness and scientific integrity.[4][5]
Analyte Profile and Methodological Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation for rational method development. The choices of stationary phase, mobile phase, and detection wavelength are directly informed by the characteristics outlined in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Rationale for HPLC Method |
| Molecular Formula | C₁₁H₁₅ClO[6][7] | Defines the analyte's elemental composition. |
| Molecular Weight | 198.69 g/mol [6][7][8] | Influences diffusion characteristics. |
| Appearance | Colorless to Pale Yellow Oil or Solid[9][10] | Important for visual inspection of standards. |
| Boiling Point | 257.4°C at 760 mmHg[6][11] | Indicates low volatility, making HPLC preferable over GC without derivatization. |
| pKa | ~8.81[9][11] | As a weak acid, its ionization state is pH-dependent. An unbuffered or slightly acidic mobile phase will ensure it remains in its non-ionized, more retained form. |
| Solubility | Slightly soluble in methanol and DMSO; sparingly in chloroform.[9][10][11] | Methanol is an excellent solvent for standard preparation and is compatible with the mobile phase. |
| UV Absorbance | Exhibits characteristic phenolic chromophore absorption.[11] | The benzene ring with the hydroxyl group provides strong UV absorbance, enabling sensitive detection. A wavelength of ~280 nm offers a good balance of sensitivity and selectivity.[3][12] |
| Chromatographic Profile | Amphiphilic nature due to the hydrophilic -OH group and hydrophobic tert-pentyl and chloro groups.[11] | The significant hydrophobic character makes it ideally suited for separation via RP-HPLC on a C18 stationary phase.[11] |
Principle of Reverse-Phase HPLC Separation
This method employs RP-HPLC, a powerful mode of chromatography for separating moderately polar to nonpolar compounds. The fundamental principle is the partitioning of the analyte between a nonpolar stationary phase and a more polar mobile phase.
-
Stationary Phase: A C18 (octadecylsilane) bonded silica column is used. The long alkyl chains of the C18 phase create a hydrophobic surface.
-
Mobile Phase: A mixture of a polar aqueous component (Water) and a less polar organic modifier (Acetonitrile).
-
Separation Mechanism: When the sample is injected, this compound preferentially adsorbs to the hydrophobic C18 stationary phase due to van der Waals interactions, particularly involving its tert-pentyl group.[11] As the mobile phase flows through the column, the analyte partitions between the two phases. A higher concentration of the organic modifier (acetonitrile) in the mobile phase weakens the interaction with the stationary phase, causing the analyte to elute more quickly (i.e., have a shorter retention time). By maintaining a constant mobile phase composition (isocratic elution), a consistent and reproducible retention time is achieved.
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[2][13]
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Filtration: 0.45 µm syringe filters (e.g., PTFE, nylon).
-
Solvents: HPLC-grade acetonitrile and methanol. Water should be of high-purity (e.g., Milli-Q or equivalent).
Chromatographic Conditions
The following parameters were optimized for robust separation and quantification.
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | ~10 minutes |
Preparation of Solutions
4.3.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard quantitatively into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly. This stock solution should be stored at 2-8°C and protected from light.
4.3.2. Calibration Curve Standards Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase (70:30 Acetonitrile:Water). A suggested concentration range is: 1, 5, 10, 25, 50, and 100 µg/mL.
4.3.3. Sample Preparation The goal of sample preparation is to extract the analyte into a clean solution compatible with the HPLC system.[15]
-
Accurately weigh a portion of the sample anticipated to contain the analyte.
-
Dissolve the sample in a known volume of methanol. The target concentration should fall within the calibration range.
-
Vortex or sonicate the solution to ensure complete dissolution or extraction.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[15]
Experimental Workflow Diagram
The overall process from preparation to analysis follows a systematic workflow.
Caption: HPLC analysis workflow for this compound.
System Suitability and Method Validation
To ensure the reliability of the analytical results, the HPLC system must meet predefined performance criteria (System Suitability), and the method itself must be validated according to authoritative guidelines such as those from the International Council for Harmonisation (ICH).[4][16][17]
System Suitability Testing (SST)
Before sample analysis, a standard solution (e.g., 25 µg/mL) is injected five or six times. The results must conform to the criteria in Table 3, which are derived from the United States Pharmacopeia (USP) General Chapter <621>.[5][13][18]
Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate undesirable column interactions. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and mobile phase delivery. |
Method Validation Protocol (ICH Q2(R1) Framework)
The analytical method must be validated to demonstrate its suitability for the intended purpose.[17][19]
-
Specificity: The method's ability to differentiate and quantify the analyte in the presence of impurities, degradation products, or matrix components. This is assessed by analyzing a placebo/blank and spiked samples to ensure no interfering peaks are present at the analyte's retention time.
-
Linearity: The linearity of the method is established by plotting the peak area versus the concentration of the calibration standards. The relationship should be linear, with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Determined by performing recovery studies on spiked matrix samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The %RSD of results from multiple analyses of the same sample on the same day.
-
Intermediate Precision: The %RSD of results from analyses on different days, by different analysts, or on different equipment. For both, the %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The method's resilience to small, deliberate variations in parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The SST criteria should still be met under these varied conditions.
Method Validation Logic Diagram
Caption: Logical framework for HPLC method validation based on ICH Q2(R1).
Data Analysis and Quantification
-
Calibration Curve: Generate a linear regression plot of the average peak area against the concentration for the prepared calibration standards. The resulting equation will be in the form of y = mx + c , where 'y' is the peak area, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.
-
Analyte Quantification: For each sample injection, determine the peak area corresponding to this compound.
-
Calculate Concentration: Use the linear regression equation to calculate the concentration ('x') of the analyte in the prepared sample solution:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope
-
Final Concentration: Adjust this value for any dilutions made during sample preparation to determine the final concentration in the original, undiluted sample.
Conclusion
This application note details a specific, accurate, and robust RP-HPLC method for the quantitative determination of this compound. The described chromatographic conditions provide excellent peak shape and resolution within a short analysis time. The protocol for solution preparation, system suitability, and method validation is grounded in established scientific principles and regulatory guidelines, ensuring that the method is reliable for its intended purpose in research, development, and quality control environments.
References
- U.S. Pharmacopeia.
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- U.S. Pharmacopeia.
- U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. Are You Sure You Understand USP <621>?
- ICH. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1)
- Agilent.
- ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Biosynth. This compound | 5323-65-9.
- MDPI. Techniques for Analysis of Plant Phenolic Compounds.
- ChemWhat. 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9.
- Guidechem. 2-CHLORO-4-(TERT-PENTYL)-PHENOL 5323-65-9 wiki.
- ResearchGate.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Benchchem. This compound | 5323-65-9.
- NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- ChemicalBook. 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS 5323-65-9.
- Journal of the Chemical Society of Pakistan.
- LGC Standards. This compound | 5323-65-9.
- American Elements. This compound | CAS 5323-65-9.
- LGC Standards. Buy Online CAS Number 5323-65-9 - TRC - this compound.
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Application Notes and Protocols for Antimicrobial Efficacy Testing of Phenolic Compounds
Introduction: The Unique Challenge of Phenolic Compounds in Antimicrobial Research
Phenolic compounds, a diverse group of phytochemicals, are of increasing interest as potential antimicrobial agents, particularly in an era of rising multidrug resistance.[1][2] Their mechanisms of action often differ from conventional antibiotics, making them promising candidates for new drug development or as resistance-modifying agents in combination therapies.[1][3] However, the very physicochemical properties that contribute to their bioactivity—such as hydrophobicity, potential for precipitation, and varied diffusion rates—present significant challenges to standardized antimicrobial susceptibility testing (AST).[1][3] Unlike hydrophilic antibiotics for which standard protocols like those from the Clinical and Laboratory Standards Institute (CLSI) are optimized, testing phenolic compounds requires careful consideration and often modification of existing methods to ensure reliable and reproducible results.[3] This guide provides a detailed overview of the key protocols for evaluating the antimicrobial efficacy of phenolic compounds, emphasizing the rationale behind experimental choices to ensure scientific integrity.
Mechanism of Action: A Foundation for Protocol Design
Understanding how phenolic compounds exert their antimicrobial effects is crucial for selecting and interpreting efficacy tests. Their activity is largely influenced by their chemical structure, particularly the presence of hydroxyl groups on a phenol ring.[4][5] Key mechanisms include:
-
Cell Membrane Disruption: The hydrophobic nature of many phenolics allows them to interact with and disrupt the bacterial cell membrane's lipid bilayer, leading to increased permeability and leakage of intracellular components.[4][6]
-
Enzyme Inhibition: Phenolic compounds can interact with and inactivate essential microbial enzymes, disrupting metabolic pathways.[4][5]
-
Nucleic Acid and Protein Synthesis Interference: Some phenolics can directly interfere with the synthesis of DNA, RNA, and proteins necessary for microbial survival.[4]
-
Metal Ion Chelation: By chelating essential metal ions, phenolics can disrupt key cellular processes that rely on these cofactors.[4]
-
Inhibition of Quorum Sensing: Phenolic compounds can interfere with bacterial cell-to-cell communication, which is vital for processes like biofilm formation and toxin production.[7]
Gram-positive bacteria are often more susceptible to phenolic compounds than Gram-negative bacteria, which possess an outer membrane that can act as a barrier.[6][8]
Core Experimental Protocols
The following sections detail the most common and reliable methods for assessing the antimicrobial efficacy of phenolic compounds.
Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique considered to produce the most consistent results for determining the Minimum Inhibitory Concentration (MIC) of phenolic compounds.[1] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Solubility: Many phenolic compounds are poorly soluble in aqueous media.[3] It is crucial to use a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a stock solution.[1] However, the final concentration of the solvent in the assay must be low enough (typically ≤1-2.5%) to not inhibit microbial growth on its own.[1][3] A solvent control is essential.
-
Standardized Inoculum: The size of the bacterial inoculum is a critical variable.[1] A standardized inoculum, typically adjusted to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL) and then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the wells, is recommended by EUCAST and CLSI guidelines.[1]
-
Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria.[3] Using other media can lead to discrepant results.[3]
-
Visual vs. Colorimetric Reading: While turbidity can be assessed visually, using a colorimetric indicator like resazurin or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can provide a clearer, less subjective endpoint.[1][9][10] Viable cells reduce these dyes, resulting in a color change.
-
Prepare Stock Solution: Dissolve the phenolic compound in an appropriate solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the phenolic compound stock solution in MHB to achieve the desired concentration range.
-
Prepare Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well containing the diluted phenolic compound.
-
Controls:
-
Positive Control: Well with MHB and inoculum (no phenolic compound).
-
Negative Control: Well with MHB only (no inoculum).
-
Solvent Control: Well with MHB, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC:
-
Visual Assessment: The MIC is the lowest concentration where no visible turbidity is observed.
-
Colorimetric Assessment: If using an indicator dye, add it to each well after incubation and incubate for a further period. The MIC is the lowest concentration that prevents the color change associated with microbial growth.[1][10]
-
Agar-Based Methods: Diffusion and Dilution
Agar-based methods are also widely used, though they can be more challenging for hydrophobic phenolic compounds due to diffusion issues.[1]
This is a qualitative method used to screen for antimicrobial activity.
-
Diffusion Limitations: The diameter of the inhibition zone is influenced by the compound's solubility and diffusion rate in the agar.[1] Poorly water-soluble phenolics may not diffuse well, leading to small or no inhibition zones, which does not necessarily mean a lack of activity.[1]
-
Qualitative Nature: This method does not provide an MIC value and does not distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[1]
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Uniformly streak the inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate.
-
Apply Disks: Impregnate sterile paper disks with a known concentration of the phenolic compound solution and place them on the agar surface.
-
Controls: Use a disk with the solvent alone as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measure Inhibition Zone: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited.
This method is similar to disk diffusion but may be preferred for some extracts.
-
Prepare Plate: Prepare an MHA plate inoculated with the test microorganism as in the disk diffusion method.
-
Create Wells: Use a sterile borer to cut wells (4-8 mm in diameter) in the agar.[1]
-
Add Compound: Add a specific volume of the phenolic compound solution into each well.
-
Incubation and Measurement: Incubate and measure the inhibition zones as described for the disk diffusion method.
This is a quantitative method for determining MIC and is considered a "gold standard" for susceptibility testing.[11]
-
Labor-Intensive: This method is more tedious and requires larger amounts of the test compound compared to broth microdilution.[1][11]
-
Direct Incorporation: The antimicrobial agent is incorporated directly into the agar, which can be an advantage for compounds that are not stable in broth over long incubation periods.
-
Prepare Agar Plates: Prepare a series of MHA plates, each containing a different concentration of the phenolic compound. This is done by adding the compound to the molten agar before pouring the plates.[11]
-
Prepare Inoculum: Prepare a standardized inoculum of approximately 1 x 10⁷ CFU/mL.
-
Inoculate Plates: Spot-inoculate the surface of each agar plate with 1 µL of the bacterial suspension, resulting in about 10⁴ CFU per spot.[1][11]
-
Controls: Include a growth control plate with no phenolic compound.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the phenolic compound that completely inhibits the visible growth of the microorganism.
Time-Kill Assay: Assessing Bactericidal vs. Bacteriostatic Activity
The time-kill assay provides information on the rate of microbial killing over time and helps to distinguish between bactericidal and bacteriostatic effects.[1][12]
-
Dynamic Measurement: Unlike MIC assays which provide a single endpoint, the time-kill assay offers a dynamic view of the antimicrobial effect.
-
Defining Bactericidal Activity: A compound is generally considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[12]
-
Prepare Cultures: Grow the test microorganism to the mid-logarithmic phase.
-
Set Up Test Conditions: Prepare tubes with MHB containing the phenolic compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).[1][9]
-
Inoculation: Inoculate each tube with the microorganism to a final concentration of approximately 1 x 10⁶ CFU/mL.[1][9]
-
Incubation and Sampling: Incubate the tubes at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[1]
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them on MHA to determine the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the phenolic compound.
Data Presentation and Interpretation
MIC and MBC Summary Table
| Phenolic Compound | Test Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Example: Compound A | Staphylococcus aureus ATCC 29213 | 64 | 128 |
| Example: Compound A | Escherichia coli ATCC 25922 | 128 | >256 |
| Example: Compound B | Staphylococcus aureus ATCC 29213 | 32 | 32 |
| Example: Compound B | Escherichia coli ATCC 25922 | 256 | >256 |
Minimum Bactericidal Concentration (MBC) is determined by subculturing from the clear wells of the MIC assay onto agar plates. The MBC is the lowest concentration that results in no growth on the subculture plates.
Quality Control
To ensure the accuracy and reproducibility of results, it is imperative to include quality control (QC) strains in each experiment.[13] These are well-characterized strains with known susceptibility patterns.
Commonly Used QC Strains:
-
Escherichia coli ATCC 25922[15]
-
Pseudomonas aeruginosa ATCC 27853[15]
-
Enterococcus faecalis ATCC 29212[15]
The results for these QC strains should fall within the acceptable ranges established by organizations like CLSI.[15][16]
Visualizing Experimental Workflows
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Time-Kill Kinetics Assay.
Conclusion
The evaluation of the antimicrobial efficacy of phenolic compounds requires a nuanced approach that accounts for their unique chemical properties. While standard protocols provide a foundation, modifications and careful consideration of factors like solubility and diffusion are essential for generating accurate and meaningful data. The broth microdilution method remains the most reliable for MIC determination, while time-kill assays are invaluable for understanding the dynamics of microbial killing. By employing these detailed protocols and maintaining rigorous quality control, researchers can confidently assess the potential of phenolic compounds as novel antimicrobial agents.
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Application Notes and Protocols: The Role of Chlorophene in Pharmaceutical Manufacturing
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Clarifying the Subject and Its Significance
The compound specified, 2-Chloro-4-(tert-pentyl)phenol, is a specific isomer of a class of halogenated phenols. However, the vast majority of literature and industrial applications refer to its isomer, 4-Chloro-2-(tert-pentyl)phenol , more commonly known as Chlorophene (CAS 120-32-1). Given the prevalence of Chlorophene in pharmaceutical contexts, this guide will focus on its applications while acknowledging the existence of other isomers.[1][2] Chlorophene is a potent antimicrobial agent used extensively as a disinfectant, antiseptic, and preservative in pharmaceutical and personal care product manufacturing.[1][2][]
This document provides an in-depth technical guide on the practical application of Chlorophene in pharmaceutical settings. It is designed to bridge the gap between theoretical knowledge and actionable protocols, offering insights grounded in established regulatory frameworks like the United States Pharmacopeia (USP).
Physicochemical Properties of Chlorophene
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe application in formulation and manufacturing.
| Property | Value | Source |
| CAS Number | 120-32-1 | [1][2][] |
| Molecular Formula | C₁₃H₁₁ClO | [] |
| Molecular Weight | 218.68 g/mol | [] |
| Appearance | White to light tan or pink flakes/crystals | [1][4] |
| Melting Point | 46-49°C | [] |
| Boiling Point | 160-162°C at 3.5 Torr | [] |
| Solubility | Limited solubility in water; Soluble in organic solvents like ethanol, chloroform, and DMSO. | [1][] |
Core Mechanism of Antimicrobial Action
Chlorophene, like other chlorinated phenolic compounds, exerts its antimicrobial effect primarily by disrupting the microbial cell.[5] The lipophilic nature of the molecule allows it to target and integrate into the lipid-rich cell membrane of bacteria and fungi. This leads to a cascade of destructive events:
-
Membrane Permeability Alteration : Integration of Chlorophene into the cell membrane disrupts its structure, leading to increased permeability.
-
Leakage of Intracellular Components : The compromised membrane allows essential components like potassium ions, ATP, and nucleic acids to leak out of the cell.
-
Enzyme Inactivation : Phenolic compounds can denature essential cellular proteins and enzymes, halting metabolic processes.[6]
-
Cell Lysis : The cumulative damage results in the lysis and death of the microorganism.[7]
This multi-target mechanism makes it effective against a broad spectrum of microbes and less prone to the development of resistance compared to antibiotics with highly specific targets.[8]
PART I: Application as a Surface Disinfectant in Aseptic Manufacturing
The control of microbial contamination on surfaces within cleanrooms and aseptic manufacturing areas is a cornerstone of Good Manufacturing Practices (GMP).[9][10] Chlorophene-based disinfectants are valuable tools in this context due to their broad-spectrum efficacy. The United States Pharmacopeia (USP) General Chapter <1072> provides guidance on the selection and validation of disinfectants for pharmaceutical environments.[9][10][11]
Protocol 1: Preparation of a 0.5% (w/v) Chlorophene Working Disinfectant Solution
Rationale: An alcohol-based solution enhances the antimicrobial efficacy. Alcohols like ethanol are rapid-acting bactericides that work by denaturing proteins, complementing the membrane-disruptive action of Chlorophene.[6] A 70% ethanol solution is often optimal for bactericidal activity.
Materials:
-
Chlorophene powder (CAS 120-32-1)
-
95% Ethanol, USP grade
-
Purified Water, USP grade
-
Calibrated balance and weigh boats
-
Volumetric flasks and graduated cylinders
-
Appropriate Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Calculation : Determine the required mass of Chlorophene. For 1 liter of 0.5% (w/v) solution, 5.0 grams are needed.
-
Dissolution : Weigh 5.0 g of Chlorophene and transfer it to a 1 L volumetric flask.
-
Solvent Addition : Add approximately 737 mL of 95% Ethanol to the flask (to achieve a final concentration of ~70% v/v). Swirl gently to dissolve the Chlorophene completely.
-
Dilution to Volume : Once fully dissolved, add Purified Water to the 1 L mark.
-
Mixing and Storage : Invert the flask several times to ensure homogeneity. Transfer the solution to a clearly labeled, sealed container. Store at room temperature, protected from light.
Protocol 2: Disinfectant Efficacy Validation (Surface Coupon Test)
Rationale: A disinfectant must be validated to prove its effectiveness on the actual surfaces found in the manufacturing facility (e.g., stainless steel, glass, epoxy flooring). This protocol is a simplified workflow based on the principles outlined in USP <1072>.[12] The goal is to demonstrate a required log reduction of viable microorganisms.
Workflow for Disinfectant Efficacy Testing
Caption: Workflow for surface disinfectant efficacy validation.
Procedure:
-
Coupon Preparation : Use sterile coupons (e.g., 1x1 inch stainless steel) representative of facility surfaces.
-
Inoculum Preparation : Prepare a standardized culture of a challenge organism (e.g., Staphylococcus aureus ATCC 6538) to a concentration of approximately 1-10 x 10⁷ CFU/mL.
-
Inoculation : Pipette a small, known volume (e.g., 10 µL) of the inoculum onto the center of each coupon and spread evenly. Allow the coupons to dry in a biosafety cabinet. Prepare control coupons that will not be treated with disinfectant.
-
Disinfectant Application : Apply the prepared Chlorophene solution (from Protocol 1) to the test coupons, ensuring complete coverage.
-
Contact Time : Allow the disinfectant to remain in contact for a predefined time (e.g., 5, 10, or 15 minutes).
-
Neutralization : Aseptically transfer the coupon into a tube containing a validated neutralizing broth to stop the antimicrobial action of the Chlorophene.
-
Enumeration : Vortex or sonicate the tube to release surviving organisms from the coupon. Perform serial dilutions and use the plate count method to determine the number of viable survivors. Also, enumerate the organisms from the untreated control coupons.
-
Calculation : Calculate the Log₁₀ reduction using the formula: Log Reduction = Log₁₀(Control Count) - Log₁₀(Test Count)
Acceptance Criteria: According to USP <1072> guidance, a disinfectant should demonstrate a minimum log reduction against representative organisms.
| Organism Type | Recommended Log Reduction |
| Vegetative Bacteria | ≥ 3-log (99.9%) |
| Fungi (Yeast & Mold) | ≥ 2-log (99%) |
PART II: Application as a Preservative in Topical Formulations
Multi-dose topical products, such as creams and lotions, are susceptible to microbial contamination during manufacturing and by the consumer.[13] Chlorophene can be used as a preservative to inhibit microbial growth and ensure product safety and stability throughout its shelf life.[4] The effectiveness of a preservative system must be demonstrated through an Antimicrobial Effectiveness Test (AET), as detailed in USP <51>.[13][14][15]
Protocol 3: Antimicrobial Effectiveness Testing (AET) for a Topical Cream
Rationale: This protocol challenges the product with a high concentration of specific microorganisms to determine if the preservative system can adequately reduce the microbial bioburden over time.[16] The test is performed on the final product formulation containing Chlorophene at its intended use-concentration (e.g., 0.1% - 0.3%).
Challenge Organisms (as per USP <51>):
-
Staphylococcus aureus (ATCC 6538)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Escherichia coli (ATCC 8739)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
Procedure:
-
Product Preparation : Prepare five separate containers of the final topical cream formulation to be tested, one for each challenge organism.
-
Inoculum Preparation : Prepare standardized suspensions of each of the five test organisms to a concentration of ~1 x 10⁸ CFU/mL.[15][16]
-
Inoculation : Inoculate each product container with a small volume of one of the prepared microbial suspensions. The goal is to achieve an initial concentration in the product of between 1 x 10⁵ and 1 x 10⁶ CFU/g. Mix thoroughly to ensure even distribution.
-
Incubation : Store the inoculated containers at a specified temperature, typically 22.5 ± 2.5 °C, for 28 days.[15]
-
Sampling and Enumeration : At specified time intervals (e.g., Day 7, Day 14, and Day 28), remove an aliquot from each container.[14] Perform serial dilutions in a validated neutralizing diluent and use plate count methods to determine the concentration of viable organisms.
-
Data Analysis : Calculate the log reduction from the initial calculated concentration at each time point for each organism.
Data Interpretation and Acceptance Criteria (USP <51> for Category 2 Products - Topicals):
| Time Interval | Bacteria (S. aureus, P. aeruginosa, E. coli) | Yeast & Mold (C. albicans, A. brasiliensis) |
| 14 Days | Not less than a 2.0-log reduction from the initial count. | No increase from the initial count. |
| 28 Days | No increase from the 14-day count. | No increase from the initial count. |
| "No increase" is defined as not more than 0.5 log₁₀ unit higher than the previous value measured.[17] |
Visualizing the AET Decision Process
Caption: Decision tree for USP <51> AET acceptance criteria.
Safety and Handling in a GMP Environment
Chlorophene is classified as severely irritating to the skin and eyes.[4] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE) : Always handle Chlorophene powder and concentrated solutions inside a chemical fume hood while wearing nitrile gloves, a lab coat, and chemical splash goggles.
-
Spill Management : Have a spill kit ready. For small spills, absorb with an inert material (e.g., vermiculite) and place in a sealed container for disposal.
-
Disposal : Dispose of waste material in accordance with local, state, and federal environmental regulations. Do not discharge into drains or waterways.
Conclusion
Chlorophene is a highly effective and versatile antimicrobial agent with critical applications in pharmaceutical manufacturing. Its utility as both a hard-surface disinfectant and a formulation preservative is well-established. Successful implementation requires a deep understanding of its chemical properties, mechanism of action, and, most importantly, rigorous validation of its efficacy through established protocols such as those outlined in USP <1072> and <51>. By adhering to these scientific and regulatory standards, researchers and drug development professionals can confidently leverage Chlorophene to ensure the safety, quality, and stability of pharmaceutical products.
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The Strategic Application of 2-Chloro-4-(tert-pentyl)phenol as a Versatile Intermediate in Pesticide Synthesis: A Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis, properties, and, most notably, the prospective application of 2-Chloro-4-(tert-pentyl)phenol as a key intermediate in the development of novel pesticides. While direct, large-scale commercial pesticides derived from this specific molecule are not widely documented, its structural motifs and chemical reactivity present a compelling case for its use in creating new agrochemicals. This guide will, therefore, explore both the foundational chemistry of this compound and a scientifically grounded, hypothetical protocol for its conversion into a potential fungicidal agent, providing a roadmap for innovation in this area.
Introduction: The Latent Potential of a Substituted Phenol
This compound, a chlorinated derivative of phenol, is a compound of significant interest in organic synthesis.[1] Its aromatic ring is functionalized with a hydroxyl group, a chlorine atom, and a bulky tert-pentyl group, each imparting distinct chemical properties that can be strategically exploited. The presence of these functional groups makes it a valuable building block for more complex molecules, including those with potential biological activity.[1] While it has been investigated for its antimicrobial properties, its utility as a precursor in the synthesis of targeted pesticides remains an area ripe for exploration.[1]
The rationale for its application in pesticide development is rooted in the established success of other chlorinated phenols in this field. For instance, 2,4-dichlorophenol is a crucial intermediate in the production of the widely used herbicide 2,4-D. Similarly, pentachlorophenol has seen extensive use as a broad-spectrum pesticide.[1] The structural analogy suggests that this compound could serve as a scaffold for new active ingredients in fungicides, herbicides, or insecticides.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 5323-65-9 |
| Molecular Formula | C₁₁H₁₅ClO |
| Molecular Weight | 198.69 g/mol |
| Appearance | White crystalline solid |
| Boiling Point | 257.4 °C at 760 mmHg[1] |
| pKa | 8.81 ± 0.31 (Predicted)[1] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and industrially scalable method for the synthesis of this compound is the electrophilic chlorination of 4-(tert-pentyl)phenol.[1] This process is highly selective due to the directing effects of the hydroxyl and tert-pentyl groups on the aromatic ring.
Protocol 1: Synthesis of this compound
Materials:
-
4-(tert-pentyl)phenol
-
Chlorine gas (Cl₂)
-
Ferric chloride (FeCl₃) (catalyst)
-
Inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet tube, etc.)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber, dissolve 4-(tert-pentyl)phenol in the inert solvent.
-
Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride to the solution.
-
Chlorination: While stirring vigorously at room temperature, bubble chlorine gas through the solution at a controlled rate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Reaction Quenching: Once the starting material is consumed, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.
-
Work-up: Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.
Hypothetical Application: Synthesis of a Novel Fungicide
To illustrate the potential of this compound as a pesticide intermediate, we propose a hypothetical synthesis of a novel fungicide. This theoretical pathway is based on established chemical reactions used in the synthesis of other commercially successful fungicides. The proposed target molecule is a hypothetical ether derivative, where the phenolic hydroxyl group is functionalized to introduce a toxophore.
Protocol 2: Hypothetical Synthesis of a 2-Chloro-4-(tert-pentyl)phenoxy-based Fungicide
Target Molecule: 1-(2-Chloro-4-(tert-pentyl)phenoxy)-2-propanol
Rationale: The introduction of a propanol ether linkage to the phenolic oxygen is a common strategy in the design of fungicides. This modification can enhance the molecule's systemic properties in plants and its interaction with fungal enzymes.
Materials:
-
This compound
-
Propylene oxide
-
Sodium hydroxide (or other suitable base)
-
Solvent (e.g., methanol or ethanol)
-
Standard glassware for organic synthesis
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve this compound in the chosen solvent. Add a stoichiometric amount of a strong base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide.
-
Nucleophilic Attack: To the solution of the phenoxide, slowly add propylene oxide at a controlled temperature (e.g., 50-60 °C). The phenoxide will act as a nucleophile and attack the epoxide ring of propylene oxide.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. After removing the solvent, the crude product can be purified by column chromatography on silica gel to yield the target fungicide.
Quality Control and Analytical Methods
The purity and identity of both the intermediate and the final product must be rigorously confirmed. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To determine the purity of the compounds and to monitor reaction progress.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
While this compound may not yet be a widely utilized precursor in the agrochemical industry, its chemical structure and reactivity present a compelling platform for the development of new pesticide active ingredients. The protocols and theoretical framework presented in this guide are intended to serve as a starting point for researchers and scientists to explore the untapped potential of this versatile intermediate. Through innovative synthetic strategies, this compound could contribute to the next generation of crop protection solutions.
References
Sources
Application Notes and Protocols for the Reductive Dehalogenation of Aryl Chlorides
Introduction: The Strategic Removal of Chlorine from Aromatic Scaffolds
The reductive dehalogenation of aryl chlorides, the transformation of an Ar-Cl bond to an Ar-H bond, is a cornerstone reaction in modern organic synthesis. Aryl chlorides are ubiquitous feedstocks, valued for their stability, cost-effectiveness, and wide commercial availability.[1] However, for late-stage functionalization in drug development or the synthesis of fine chemicals, the chlorine atom often serves as a temporary directing or blocking group that must be selectively removed.[2][3] This process, also known as hydrodechlorination, is critical for modifying bioactive molecules, enabling precise structural adjustments, and is also paramount in environmental remediation for converting persistent halogenated pollutants into more benign compounds.[4]
The inherent strength and low reactivity of the aryl carbon-chlorine bond, compared to its bromide and iodide counterparts, present a significant synthetic challenge.[5] Overcoming this hurdle has spurred the development of a diverse array of catalytic systems. This guide provides an in-depth exploration of the primary methodologies, explains the causality behind experimental choices, and delivers detailed, field-proven protocols for researchers, scientists, and drug development professionals.
I. Mechanistic Pillars & Catalytic Systems
The successful cleavage of the Ar-Cl bond hinges on facilitating its entry into a catalytic cycle. The choice of catalyst and reaction conditions is dictated by the substrate's electronic properties, functional group tolerance, and desired scale.
Transition Metal-Catalyzed Systems: The Workhorses
Transition metals, particularly palladium and nickel, are the most established catalysts for this transformation due to their ability to undergo oxidative addition into the C-Cl bond.[6]
a) Palladium-Based Catalysis
Palladium is arguably the most versatile and widely used metal for this purpose.[7] The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by the displacement of the chloride and subsequent reductive elimination to release the arene product and regenerate the Pd(0) catalyst.[6]
-
Heterogeneous Catalysis (Pd/C): Palladium on carbon (Pd/C) is a highly efficient, reusable, and industrially favored catalyst.[6] It is typically used with a hydrogen source, either directly with H₂ gas or through transfer hydrogenation from donors like formates (e.g., sodium formate, ammonium formate) or alcohols.[2][6] The neutral conditions of catalytic hydrogenation make it compatible with a broad range of functional groups, including nitro, cyano, and ketone moieties.[2][3]
-
Homogeneous Catalysis (Pd(0)/Ligand Systems): For substrates requiring milder conditions or enhanced selectivity, homogeneous palladium catalysts are employed. The activity of these systems is critically dependent on the choice of ligand. Electron-rich, bulky phosphine ligands (e.g., biaryl phosphines, N-heterocyclic carbenes) are essential as they promote the challenging oxidative addition step of the aryl chloride to the palladium center.[8][9][10]
Caption: Generalized catalytic cycle for palladium-catalyzed reductive dehalogenation.
b) Nickel-Based Catalysis
Nickel catalysts offer a cost-effective and highly reactive alternative to palladium.[11] They are particularly effective for cleaving the strong C-Cl bond.
-
Ni(0)/N-Heterocyclic Carbene (NHC) Systems: Combinations of a Ni(II) precursor (e.g., Ni(acac)₂, NiCl₂) and an imidazolium salt (NHC precursor) are highly effective.[12][13] In the presence of a base that also acts as a hydride source (e.g., sodium isopropoxide), a highly active Ni(0)-NHC complex is generated in situ, which readily reduces a wide range of functionalized aryl chlorides.[12][13]
-
Nickel Boride (Ni₂B): Generated in situ from NiCl₂ and NaBH₄, nickel boride is a facile reagent for the hydrodehalogenation of aryl chlorides at ambient temperatures.[14]
Metal-Free Systems: The Green Frontier
Driven by sustainability and the need to avoid trace metal contamination in pharmaceutical intermediates, metal-free methods have gained significant traction. These approaches typically rely on radical-mediated pathways.
-
Photocatalysis: Visible-light-mediated photoredox catalysis provides an exceptionally mild and green pathway for reductive dehalogenation.[4][15][16] The process is initiated by a photosensitizer (an organic dye or metal complex) that, upon light absorption, becomes a potent single-electron donor.[16] This excited catalyst transfers an electron to the aryl chloride, generating a radical anion which rapidly fragments, cleaving the C-Cl bond to produce a highly reactive aryl radical.[15] This radical is then quenched by a hydrogen atom donor to yield the final product.
Caption: Simplified mechanism for visible-light photocatalytic dehalogenation.
II. Comparative Overview of Catalytic Systems
The selection of an appropriate methodology is a critical decision based on the specific requirements of the synthesis. The table below summarizes the key features of the most common systems.
| Catalyst System | Typical Conditions | Hydride Source | Advantages | Limitations |
| Pd/C (Heterogeneous) | 25-80 °C, 1-24 h | H₂, NaBH₄, HCOOH/NEt₃, i-PrOH | Reusable, scalable, excellent functional group tolerance, easy product isolation.[2] | May require H₂ pressure; can sometimes reduce other functional groups (e.g., nitro, alkenes).[2] |
| Pd(OAc)₂ / Phosphine | 80-120 °C, 4-24 h | Hydrosilanes, Alcohols | High activity for challenging substrates, tunable reactivity via ligand choice.[17][18] | Catalyst/ligand cost, potential for metal contamination in product, requires inert atmosphere. |
| Ni(acac)₂ / NHC | 60-100 °C, 6-18 h | Alcohols (e.g., i-PrOH) | Cost-effective, highly active for aryl chlorides, good functional group tolerance.[12][13] | Air/moisture sensitive catalyst generation, requires inert atmosphere. |
| Organic Photocatalyst | 25 °C, 12-48 h | Amines, Hantzsch Ester, Alcohols | Metal-free, exceptionally mild conditions, high chemoselectivity.[4][19] | Can be slow, may require specific photocatalyst for certain substrates, sensitive to light. |
III. Detailed Experimental Protocols
These protocols are designed to be self-validating systems, providing clear steps and rationale for a successful reaction.
Protocol 1: Heterogeneous Reductive Dechlorination using Pd/C and Ammonium Formate
This protocol details a robust and widely applicable transfer hydrogenation method, avoiding the need for a pressurized hydrogen gas apparatus.
A. Materials and Equipment
-
Reactants: Aryl chloride (1.0 mmol), 10% Palladium on Carbon (Pd/C, 5 mol%), Ammonium Formate (HCOONH₄, 5.0 mmol).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH), 10 mL.
-
Equipment: Round-bottom flask (25 mL), magnetic stir bar, reflux condenser, heating mantle with stirrer, standard glassware for workup, silica gel for chromatography.
B. Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 eq) and the 10% Pd/C catalyst (0.05 mmol, 5 mol%).
-
Causality: Pd/C is a heterogeneous catalyst, so it will not dissolve. A stir bar is essential to ensure good mixing and contact between the reactants and the catalyst surface.
-
-
Solvent and Reagent Addition: Add the solvent (10 mL) to the flask, followed by the careful addition of ammonium formate (5.0 mmol, 5.0 eq).
-
Causality: Ammonium formate serves as the in situ source of hydrogen. In the presence of palladium, it decomposes to H₂, CO₂, and NH₃. Using a protic solvent like methanol helps to dissolve the formate salt.
-
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (typically ~65 °C for MeOH). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent (e.g., 5-10 mL of MeOH) to ensure complete recovery of the product.
-
Trustworthiness: It is critical to remove the palladium catalyst completely. Celite® provides a fine filtration medium that prevents the small catalyst particles from passing through. Caution: Pd/C can be pyrophoric when dry, especially after use. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
-
Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. To the resulting residue, add deionized water (20 mL) and ethyl acetate (20 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Homogeneous Nickel-Catalyzed Dechlorination using a Ni(0)/NHC System
This protocol describes a modern, cost-effective method for challenging substrates, relying on the in situ formation of a highly active catalyst. All steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
A. Materials and Equipment
-
Reactants: Aryl chloride (1.0 mmol), Nickel(II) acetylacetonate (Ni(acac)₂, 0.05 mmol, 5 mol%), IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, 0.06 mmol, 6 mol%), Sodium tert-butoxide (NaOtBu, 2.5 mmol).
-
Solvent: Anhydrous Toluene or THF (5 mL).
-
Equipment: Schlenk flask or oven-dried vial with a septum, magnetic stir bar, inert gas line (N₂ or Ar), syringe, standard glassware for workup.
B. Step-by-Step Procedure
-
Catalyst Precursor Assembly: In a glovebox or under a positive flow of inert gas, add Ni(acac)₂ (5 mol%), IMes·HCl (6 mol%), and a magnetic stir bar to a Schlenk flask.
-
Causality: The active Ni(0) catalyst is oxygen-sensitive. An inert atmosphere is crucial to prevent its deactivation. IMes·HCl is the precursor to the N-heterocyclic carbene (NHC) ligand, which stabilizes the active nickel species.
-
-
Reagent Addition: Remove the flask from the glovebox (if used) and maintain under an inert atmosphere. Add the aryl chloride (1.0 mmol, 1.0 eq) followed by the anhydrous solvent (5 mL) via syringe.
-
Base and Reaction Initiation: Add the sodium tert-butoxide (2.5 mmol, 2.5 eq) in one portion. The reaction mixture will typically change color.
-
Causality: NaOtBu serves two roles: it deprotonates the imidazolium salt (IMes·HCl) to generate the free NHC ligand, and it reduces the Ni(II) precursor to the active Ni(0) species.
-
-
Reaction: Seal the flask and heat to 80-100 °C. Monitor the reaction progress by GC-MS or LC-MS. Reactions are often complete in 6-18 hours.
-
Workup: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Caption: General experimental workflow for reductive dehalogenation reactions.
IV. References
-
Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. MDPI. [Link]
-
Nickel(0)/Imidazolium Chloride Catalyzed Reduction of Aryl Halides. ACS Publications. [Link]
-
Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics (ACS Publications). [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH. [Link]
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Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Source Not Available]
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Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. ElectronicsAndBooks. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
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Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC. [Link]
-
Nickel(0)/Imidazolium Chloride Catalyzed Reduction of Aryl Halides. ACS Publications. [Link]
-
Heterogeneous dehalogenation of arylhalides in the presence of ionic liquids. Request PDF. [Link]
-
HYDROSILANES AS REDUCING AGENTS. A REVIEW. [Source Not Available]
-
Hydrodehalogenation of aryl chlorides. Chemistry Stack Exchange. [Link]
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PMC - NIH. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Request PDF. [Link]
-
Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. [Link]
-
Organophotocatalytic selective deuterodehalogenation of aryl or alkyl chlorides. [Source Not Available]
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Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
-
Hydrogen Silanes as reducing agents. SiSiB SILICONES. [Link]
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. [Source Not Available]
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Palladium-catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. PubMed. [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing). [Link]
-
Phosphine ligands and catalysis. Research - Gessner Group. [Link]
-
Metal-Free Photoreduction of Aryl Chlorides Under Visible Light. ChemistryViews. [Link]
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis - ACS Publications. [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. [Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Facile reductive dehalogenation of organic halides with nickel boride at ambient temperature. ResearchGate. [Link]
-
Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Request PDF. [Link]
-
Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. [Source Not Available]
-
Reductions with hydrosilanes. Wikipedia. [Link]
-
Reductive Dehalogenation of Aryl Halides by the Nanometric Sodium Hydride Using Lanthanide Chloride as Catalyst. Taylor & Francis. [Link]
-
Silanes. Organic Chemistry Portal. [Link]
-
Phase I Reactions: Reductive Reactions. JoVE. [Link]
-
Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. Journal of the American Chemical Society. [Link]
-
Role of reduced flavin in dehalogenation reactions. PubMed. [Link]
-
Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. WEIX RESEARCH GROUP. [Link]
-
complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry (RSC Publishing). [Link]
-
Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. MDPI. [Link]
-
Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. PMC. [Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Monofluoroalkyl Halides for Late-Stage Monofluoroalkylation. PubMed. [Link]
Sources
- 1. Metal-Free Photoreduction of Aryl Chlorides Under Visible Light - ChemistryViews [chemistryviews.org]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides [mdpi.com]
- 5. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
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- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
Application Notes and Protocols for the Analysis of Chlorophenols in Environmental Matrices
Introduction: The Environmental Significance of Chlorophenols
Chlorophenols (CPs) are a class of synthetic organic compounds characterized by a phenol ring substituted with one or more chlorine atoms. Their widespread use as intermediates in the manufacturing of pesticides, herbicides, pharmaceuticals, and dyes has led to their ubiquitous presence in the environment.[1][2][3] Furthermore, CPs can be formed as byproducts during the chlorination of drinking water and in the bleaching process of wood pulp.[3][4] Due to their toxicity, persistence, and potential for bioaccumulation, several chlorophenols are listed as priority pollutants by regulatory agencies such as the U.S. Environmental Protection Agency (EPA).[5] Understanding their fate and transport in the environment is crucial for assessing their ecological risk and ensuring public health.[1][2]
This document provides a comprehensive guide to the analytical techniques employed in studying the environmental fate of chlorophenols. It is intended for researchers, scientists, and professionals involved in environmental monitoring and remediation.
PART 1: Environmental Fate and Transport of Chlorophenols
Once released into the environment, chlorophenols are subject to a variety of physical, chemical, and biological processes that govern their distribution and persistence.[6]
1.1. Physicochemical Properties and their Influence on Environmental Behavior
The environmental behavior of chlorophenols is strongly influenced by their physicochemical properties, which vary depending on the number and position of chlorine atoms on the phenol ring.
| Property | Influence on Environmental Fate |
| Water Solubility | Decreases with increasing chlorination. This affects their mobility in aquatic systems. |
| Vapor Pressure | Generally low, but volatilization can be a significant transport mechanism for less chlorinated phenols. |
| Octanol-Water Partition Coefficient (Kow) | Increases with increasing chlorination, indicating a higher tendency to partition into organic matter in soil and sediment.[6] |
| pKa | Chlorophenols are weak acids. Their degree of ionization is pH-dependent, which significantly impacts their sorption, mobility, and bioavailability.[6][7] |
1.2. Key Environmental Processes
The primary processes governing the environmental fate of chlorophenols are sorption, volatilization, degradation (both abiotic and biotic), and leaching.[6]
-
Sorption: Chlorophenols can sorb to soil and sediment particles, which reduces their mobility and bioavailability. The extent of sorption is influenced by soil organic matter content, pH, and the specific properties of the chlorophenol congener.[8][9][10] Under acidic conditions, the non-ionized form predominates, leading to greater sorption.[7][11]
-
Volatilization: The tendency of a chlorophenol to volatilize from water or soil surfaces is dependent on its vapor pressure and Henry's Law constant. Volatilization is generally more significant for less chlorinated phenols and under acidic conditions.[6][7]
-
Degradation: Chlorophenols can be degraded through both abiotic and biotic pathways.
-
Abiotic Degradation: Photolysis (degradation by sunlight) can be a significant removal mechanism for chlorophenols in surface waters and in the atmosphere.[11][12]
-
Biotic Degradation: Microorganisms in soil and water can degrade chlorophenols, although the rate and extent of biodegradation are highly variable.[12][13] The resistance to biodegradation generally increases with the number of chlorine atoms.[6] Anaerobic conditions often favor reductive dechlorination, where chlorine atoms are sequentially removed.[14][15]
-
-
Leaching: The downward movement of chlorophenols through the soil profile with infiltrating water is known as leaching. This process is more pronounced for more water-soluble (less chlorinated) phenols and under neutral to alkaline conditions where the ionized, more mobile form is present.[6][7]
PART 2: Analytical Methodologies for Chlorophenol Determination
The accurate quantification of chlorophenols in environmental matrices requires robust analytical methods that include efficient sample preparation and sensitive detection techniques.
2.1. Sample Preparation: The Critical First Step
The goal of sample preparation is to isolate and concentrate the chlorophenols from the complex environmental matrix (e.g., water, soil, sediment) and remove interfering substances.[16]
2.1.1. Extraction Techniques
-
Liquid-Liquid Extraction (LLE): A traditional method where the sample is mixed with an immiscible organic solvent to extract the chlorophenols.[16]
-
Solid-Phase Extraction (SPE): A widely used technique where the sample is passed through a solid sorbent that retains the chlorophenols. The analytes are then eluted with a small volume of solvent.[16][17] This method offers advantages over LLE, including higher enrichment factors, reduced solvent consumption, and easier automation.[18]
-
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract analytes from the sample. The fiber is then directly desorbed into the analytical instrument.[5][16]
-
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to extract analytes from solid samples with reduced solvent volumes and extraction times compared to traditional methods like Soxhlet extraction.[5]
2.1.2. Protocol: Solid-Phase Extraction (SPE) of Chlorophenols from Water Samples
This protocol is a general guideline and may require optimization based on the specific chlorophenol congeners and water matrix.
Materials:
-
SPE cartridges (e.g., C18, Styrene-Divinylbenzene)
-
Methanol (HPLC grade)
-
Deionized water (acidified to pH < 2 with HCl)
-
Sample collection bottles
-
Vacuum manifold
Procedure:
-
Sample Preservation: Acidify the water sample to pH < 2 with concentrated HCl immediately after collection to prevent microbial degradation.[19]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of acidified deionized water through the sorbent bed. Do not allow the cartridge to go dry.[19]
-
Sample Loading: Pass the water sample (typically 100-1000 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with a small volume of acidified deionized water to remove any polar interferences.
-
Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes to remove residual water.
-
Elution: Elute the retained chlorophenols with a small volume (e.g., 2 x 5 mL) of an appropriate organic solvent, such as methanol or acetonitrile.
-
Concentration and Reconstitution: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.
2.2. Instrumental Analysis
2.2.1. Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds.
-
Challenges with Direct GC Analysis: Due to their polarity, underivatized chlorophenols can exhibit poor peak shape (tailing) and low sensitivity in GC analysis.[20][21]
-
Derivatization: To overcome these issues, chlorophenols are often derivatized to form less polar and more volatile compounds prior to GC analysis.[21] Common derivatization reactions include:
-
Acetylation: Reacting the chlorophenols with acetic anhydride to form their corresponding acetate esters.[4][22]
-
Silylation: Using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl ethers.[20][23]
-
Methylation: Using diazomethane to form methyl ethers.[24]
-
Pentafluorobenzylation: Using pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ethers.[24][25]
-
2.2.1.1. Protocol: Acetylation Derivatization for GC Analysis
Materials:
-
Sample extract containing chlorophenols
-
Acetic anhydride
-
Potassium carbonate (or other suitable base)
-
Hexane (or other suitable extraction solvent)
-
Vials with PTFE-lined caps
Procedure:
-
To the sample extract, add a suitable amount of base (e.g., potassium carbonate) to create alkaline conditions.
-
Add acetic anhydride to the vial. The exact amount will depend on the expected concentration of chlorophenols.
-
Seal the vial and vortex or shake vigorously for a specified time (e.g., 10-30 minutes) at room temperature or with gentle heating.[4]
-
After the reaction is complete, add an extraction solvent (e.g., hexane) and vortex to extract the derivatized chlorophenols.
-
Allow the phases to separate and carefully transfer the organic layer to a clean vial for GC analysis.
2.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of polar, non-volatile compounds and can often be used for the direct analysis of chlorophenols without derivatization.[22][26][27]
-
Separation: Reversed-phase chromatography using a C18 or C8 column is commonly employed for the separation of chlorophenols.[19][28]
-
Detection:
-
UV-Vis Detection: Chlorophenols absorb UV light, and a photodiode array (PDA) detector can provide both quantitative data and spectral information for identification.[19]
-
Electrochemical Detection: This technique offers high sensitivity for the detection of phenolic compounds.[22]
-
Mass Spectrometry (LC-MS/MS): Provides high selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis.[29]
-
2.2.3. Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages | Typical Detection Limits |
| GC-ECD | High sensitivity for halogenated compounds. | Requires derivatization. | ng/L to µg/L[22] |
| GC-MS | High selectivity and confirmation of identity. | Requires derivatization; can be less sensitive than ECD for some compounds. | ng/L to µg/L[30] |
| HPLC-UV | Direct analysis without derivatization; relatively simple and robust. | Lower sensitivity compared to GC-ECD and MS. | µg/L to mg/L[19][22] |
| HPLC-MS/MS | High sensitivity and selectivity; direct analysis. | Higher instrument cost and complexity. | ng/L[21][29] |
2.3. Regulatory Methods
Several standardized methods have been developed by regulatory agencies for the analysis of chlorophenols.
-
U.S. EPA Method 8041A: This method describes the analysis of phenols by gas chromatography using either a flame ionization detector (FID) or an electron capture detector (ECD). It includes procedures for derivatization.[24][25][31][32]
-
U.S. EPA Method 8270D: This is a comprehensive method for the analysis of semivolatile organic compounds, including many chlorophenols, by gas chromatography/mass spectrometry (GC/MS).[18][33][34][35]
PART 3: Data Interpretation and Quality Assurance
3.1. Quality Control Measures
To ensure the reliability of analytical data, a robust quality assurance/quality control (QA/QC) program is essential. Key components include:
-
Method Blanks: An analyte-free matrix that is carried through the entire sample preparation and analysis process to check for contamination.
-
Matrix Spikes/Matrix Spike Duplicates: Aliquots of a sample are spiked with a known concentration of the target analytes to assess the accuracy and precision of the method in a specific matrix.
-
Surrogates: Compounds that are chemically similar to the target analytes but not expected to be present in the samples. They are added to all samples, blanks, and standards to monitor the efficiency of the sample preparation and analysis process.[24]
-
Calibration Standards: A series of solutions with known concentrations of the target analytes used to generate a calibration curve for quantification.
3.2. Visualizing Environmental Processes and Analytical Workflows
Diagram 1: Environmental Fate of Chlorophenols
Caption: Key pathways for the environmental fate of chlorophenols.
Diagram 2: Analytical Workflow for Chlorophenol Analysis
Caption: General workflow for the analysis of chlorophenols.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Chlorophenols. Centers for Disease Control and Prevention. [Link]
- Lee, S., & Lee, H. (2003). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 75(21), 5878-5885. [Link]
- U.S. Environmental Protection Agency. (1998). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Chlorophenols. [Link]
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorophenols. [Link]
- Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 197-202.
- Lee, S., & Lee, H. (2003).
- Olaniran, A. O., & Igbinosa, E. O. (2011). Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective. PubMed. [Link]
- Kartal, S., et al. (2015). Determination of Chlorophenols in Wastewater with Methyl Chloroformate Derivatization, Solid Phase Extraction, and Gas Chromatography–Mass Spectrometry. Taylor & Francis Online. [Link]
- Dodson, D. P., & Johnson, R. S. (2001). Analysis of U. S. EPA Method 8270D — Semivolatile Or g a n i c Compounds by GC/MS.
- Adeola, A. O. (2018). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review.
- U.S. Environmental Protection Agency. (1998).
- Wang, L., et al. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(1), 45-48.
- Ukalska-Jaruga, A., & Smreczak, B. (2015). Sorption of chlorophenolates in soils and aquifer and marine sediments. PubMed. [Link]
- Yamini, Y., et al. (2009). Determination of chlorophenols in environmental water samples using directly suspended droplet liquid-liquid-liquid phase microextraction prior to high-performance liquid chromatography. Taylor & Francis Online. [Link]
- U.S. Environmental Protection Agency. (2000).
- Scientific Research Publishing. (n.d.). EPA (U.S. Environmental Protection Agency) (2014) Method 8270d: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency. [Link]
- Varian, Inc. (n.d.).
- U.S. Environmental Protection Agency. (2014).
- Popp, P., et al. (2000). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. Analytical Chemistry, 72(8), 1871-1877. [Link]
- U.S. Environmental Protection Agency. (n.d.).
- Marques, R., et al. (2012).
- Dhib, R., et al. (2012). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis.
- Jantakat, B., et al. (2013). Optimization of Solid-Phase Extraction for Determination of Chlorophenols in Water and Sediment Samples. Analytical Chemistry, 12(1), 1-7.
- Antelo, J., et al. (2007). Describing chlorophenol sorption on variable-charge soil using the triple-layer model. PubMed. [Link]
- Wikipedia. (n.d.). Pentachlorophenol. [Link]
- Real, M. R., et al. (1995). Determination of Chlorophenols in Soils by a Method Involving Alkaline Extraction and Solid-phase Preconcentration Prior to High. Analytical Sciences, 11(5), 799-803.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. [Link]
- U.S. Environmental Protection Agency. (n.d.).
- ResearchGate. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- ResearchGate. (n.d.).
- Arora, P. K., & Bae, H. (2014).
- Semantic Scholar. (n.d.).
Sources
- 1. Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. s4science.at [s4science.at]
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- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sorption of chlorophenolates in soils and aquifer and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Describing chlorophenol sorption on variable-charge soil using the triple-layer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SORPTION AND REMOVAL OF CHLOROPHENOLS FROM AQUEOUS SOLUTIONS BY SOIL ORGANIC MATTER | Semantic Scholar [semanticscholar.org]
- 11. Pentachlorophenol - Wikipedia [en.wikipedia.org]
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- 21. gcms.cz [gcms.cz]
- 22. jcsp.org.pk [jcsp.org.pk]
- 23. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. settek.com [settek.com]
- 25. epa.gov [epa.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
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- 30. documents.thermofisher.com [documents.thermofisher.com]
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- 33. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 34. EPA (U.S. Environmental Protection Agency) (2014) Method 8270d Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency. - References - Scientific Research Publishing [scirp.org]
- 35. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(tert-pentyl)phenol
Welcome to the technical support guide for the synthesis of 2-Chloro-4-(tert-pentyl)phenol. This document is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will delve into the common challenges encountered during its synthesis, with a specific focus on the identification and mitigation of by-products. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to help you optimize your reaction outcomes.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and industrial compounds.[1] Its synthesis, most commonly achieved through the electrophilic chlorination of 4-(tert-pentyl)phenol, may seem straightforward.[2] However, the reaction is often accompanied by the formation of several by-products that can complicate purification and reduce the yield of the desired product. Understanding the origins of these impurities is the first step toward controlling them.
The Core Synthesis Pathway: Electrophilic Chlorination
The primary route to this compound involves the reaction of 4-(tert-pentyl)phenol with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[2][3] The hydroxyl (-OH) and tert-pentyl groups on the phenol ring are ortho-, para-directing activators for electrophilic aromatic substitution. Since the para position is already occupied by the bulky tert-pentyl group, the incoming electrophile (Cl⁺) is directed to the ortho positions.
Caption: Formation of the dichlorinated by-product.
Troubleshooting & Prevention:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Excess Chlorinating Agent | Carefully control the stoichiometry. Use no more than 1.0 equivalent of the chlorinating agent. A slight sub-stoichiometric amount may be beneficial. | Minimizing the concentration of the electrophile reduces the likelihood of a second substitution reaction. |
| High Reaction Temperature | Maintain a lower reaction temperature (e.g., 0-10°C). [3] | Electrophilic aromatic substitution is an exothermic process. Lower temperatures decrease the reaction rate, allowing for better control and reducing over-chlorination. |
| Inefficient Mixing | Ensure vigorous and efficient stirring throughout the addition of the chlorinating agent. | Poor mixing can lead to localized areas of high reagent concentration, promoting the formation of dichlorinated products. |
| Choice of Catalyst | The use of certain catalysts can improve selectivity. For instance, sulfur-containing catalysts have been shown to enhance para-selectivity in phenol chlorinations, which can be adapted to control ortho-chlorination. [4][5] | Catalysts can modulate the reactivity of the chlorinating agent, favoring mono-substitution. [6] |
FAQ 2: My analytical data (GC-MS, NMR) suggests the presence of another monochlorinated isomer. What could it be?
Answer:
While the primary product is the 2-chloro isomer, the formation of 3-chloro-4-(tert-pentyl)phenol is a possibility, although typically as a minor component. [2] Mechanism of Formation: The hydroxyl group is a powerful ortho-, para-director. However, the bulky tert-pentyl group exerts significant steric hindrance at the ortho positions. While chlorination at the 2-position is favored electronically, some substitution can occur at the less sterically hindered meta position (position 3), particularly if the reaction is run at higher temperatures which can overcome the activation energy barrier for meta-substitution.
Analytical Identification: Differentiating between these isomers is critical and can be achieved using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The isomers will likely have very similar mass spectra due to identical molecular weights and similar fragmentation patterns. However, they should be separable by gas chromatography, exhibiting different retention times. [7][8]Specific GC columns, such as those with a 5% phenyl polysiloxane stationary phase, are effective for separating chlorinated phenols. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for distinguishing these isomers. The coupling patterns of the aromatic protons will be distinct for each compound.
-
This compound: Will show three aromatic protons with specific splitting patterns (e.g., a doublet, a doublet of doublets, and another doublet).
-
3-Chloro-4-(tert-pentyl)phenol: Will also show three aromatic protons, but their chemical shifts and coupling constants will differ from the 2-chloro isomer.
-
FAQ 3: Could the tert-pentyl group rearrange during the reaction?
Answer:
Rearrangement of the tert-pentyl group under typical electrophilic chlorination conditions is highly unlikely .
Scientific Rationale: The tert-pentyl group (1,1-dimethylpropyl group) is a saturated alkyl group. [10][11]Carbocation rearrangements, such as the Wagner-Meerwein rearrangement, occur when a carbocation is formed and can rearrange to a more stable carbocation. [12]Electrophilic aromatic substitution, the mechanism for chlorination, involves the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion) on the aromatic ring itself. The tert-pentyl group is not directly involved in this carbocation formation and remains attached to the ring as a spectator.
Friedel-Crafts alkylation reactions are notorious for carbocation rearrangements, but in this case, the alkyl group is already on the starting material and is not being added. Therefore, you should not expect to see by-products resulting from the isomerization of the tert-pentyl group.
FAQ 4: I'm seeing other unexpected peaks in my chromatogram. What could they be?
Answer:
Beyond the common by-products discussed, other impurities can arise from the starting materials or from side reactions.
-
Unreacted Starting Material: The presence of 4-(tert-pentyl)phenol indicates an incomplete reaction. This can be addressed by slightly increasing the amount of chlorinating agent or extending the reaction time.
-
Oxidation Products: Phenols are susceptible to oxidation, which can be exacerbated by harsh reaction conditions or the presence of certain catalysts. This can lead to the formation of colored impurities, such as quinone-type structures. [2]Using an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
-
Ring Cleavage Products: Under highly aggressive chlorination conditions (e.g., large excess of chlorine in aqueous media), cleavage of the aromatic ring can occur, leading to the formation of smaller, unsaturated dicarbonyl compounds. [13]However, this is less common under standard organic synthesis conditions.
-
Products from Self-Coupling: Phenoxy radicals can be formed, which may then couple to form larger dimeric by-products. [14]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting by-product formation in your synthesis.
Caption: A logical workflow for troubleshooting by-product formation.
Recommended Analytical Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for monitoring the reaction and identifying by-products. [1][15] Step-by-Step Protocol:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., dilute sodium bisulfite solution to destroy excess chlorinating agent, followed by extraction with ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) in the same solvent.
-
-
GC-MS Instrument Conditions (Typical):
-
GC Column: A standard non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl methylpolysiloxane (e.g., TG-5SilMS or equivalent), is generally effective for separating chlorinated phenols. [9] * Injector: Split/splitless injector at 275°C.
-
Oven Program: Start at 60°C, hold for 2-5 minutes, then ramp at 8-10°C/min to 300°C and hold for 5-10 minutes. [9] * Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40-400.
-
-
Data Analysis:
-
Identify the peak for the starting material, 4-(tert-pentyl)phenol (MW: 164.24 g/mol ).
-
Identify the peak for the desired product, this compound (MW: 198.69 g/mol ). [16] * Look for peaks corresponding to potential by-products, such as 2,6-dichloro-4-(tert-pentyl)phenol (MW: 233.13 g/mol ). [17] By implementing these analytical and troubleshooting strategies, you can gain better control over the synthesis of this compound, leading to higher yields and purity of your final product.
-
References
- Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
- Agilent Technologies, Inc. (2011). Analysis of chlorinated phenols.
- Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
- Polo, M., Llompart, M., & Cela, R. (1999). Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode. Journal of Chromatography A, 830(1), 165-174.
- (n.d.). Separation of Some Halogenated Phenols by GC-MS.
- Google Patents. (n.d.). US4277629A - Processes for the preparation of chlorinated phenols.
- Organic Syntheses. (n.d.). 2,6-dichlorophenol.
- Lee, G. F. (n.d.). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS.
- El-Hiti, G. A. (2021). Commercially Important Chlorinated Phenols. ResearchGate.
- Google Patents. (n.d.). Chlorination with sulfuryl chloride - US3920757A.
- ResearchGate. (n.d.). Chlorination of phenols using sulfuryl chloride (SO₂Cl₂) in the presence of sulfur-containing catalysts.
- Maji, B. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(19), 12558-12573.
- Prasse, C., et al. (2018). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 52(15), 8890-8898.
- Wu, X., et al. (2020). A practical chlorination of tert-butyl esters with PCl₃ generating acid chlorides. Journal of Chemical Research, 44(5-6), 301-304.
- SpectraBase. (n.d.). 2,6-DICHLORO-4-tert-PENTYLPHENOL.
- PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol.
- GOV.UK. (n.d.). Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6).
- Homework.Study.com. (n.d.). Synthesis of t pentyl chloride can be classified as a substitution reaction. Show mechanistically....
- Xiang, Y., et al. (2020). Removal of 4-chlorophenol, bisphenol A and nonylphenol mixtures by aqueous chlorination and formation of coupling products. Water Research, 185, 116258.
- Michigan State University Chemistry. (n.d.). Cationic Rearrangements.
- University of Calgary Chemistry. (n.d.). Ch12: Electrophilic aromatic substitution questions.
- Vedantu. (n.d.). Give structure and IUPAC name of the tert pentyl class 12 chemistry CBSE.
- Wikipedia. (n.d.). Pentyl group.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Give structure and IUPAC name of the tert pentyl class 12 chemistry CBSE [vedantu.com]
- 11. Pentyl group - Wikipedia [en.wikipedia.org]
- 12. Rearrangement [www2.chemistry.msu.edu]
- 13. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO | CID 220280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
Technical Support Center: Purification of Crude 2-Chloro-4-(tert-pentyl)phenol by Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Chloro-4-(tert-pentyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the purification of this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges you may encounter during your experiments.
Introduction: The Challenge of Purifying this compound
This compound is a substituted phenolic compound that presents unique purification challenges due to its moderate polarity, potential for strong interaction with stationary phases, and the presence of closely related impurities from its synthesis. Common synthetic routes, such as the Friedel-Crafts alkylation of 2-chlorophenol, can lead to the formation of regioisomers and poly-alkylated byproducts, necessitating a robust chromatographic method for their removal.[1] This guide will provide you with the expertise to develop and troubleshoot an effective purification strategy.
Troubleshooting Guide: A-to-Z Problem Solving
Navigating the complexities of chromatographic purification requires a systematic approach to problem-solving. This section provides a troubleshooting guide in a question-and-answer format to address common issues encountered during the purification of this compound.
My compound is showing significant peak tailing. What is the cause and how can I fix it?
Peak tailing is a common issue when purifying phenolic compounds and is often caused by strong interactions between the acidic phenolic hydroxyl group and active sites on the stationary phase, such as residual silanols on silica gel.[2] This leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak.
Solutions:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as 0.1% trifluoroacetic acid (TFA) or acetic acid, to your mobile phase can suppress the ionization of the phenolic hydroxyl group and residual silanols, minimizing unwanted interactions and improving peak shape.[3]
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns have a reduced number of free silanol groups, which significantly diminishes peak tailing for polar and acidic compounds.[4]
-
Consider a Different Stationary Phase: If tailing persists, switching to a different stationary phase can be effective. For reversed-phase chromatography, a phenyl-hexyl or a polar-embedded phase can offer alternative selectivity and improved peak shape for aromatic compounds.[5][6]
I am struggling to separate the desired product from a closely related impurity. How can I improve the resolution?
Achieving baseline separation of closely related impurities, such as regioisomers, is a frequent challenge. Resolution can be enhanced by optimizing three key chromatographic parameters: efficiency, selectivity, and retention.[7]
Strategies for Improving Resolution:
-
Optimize the Mobile Phase:
-
Solvent Strength: A shallower gradient or a weaker mobile phase will increase the retention time and allow for more interactions with the stationary phase, potentially improving separation.[8]
-
Solvent Selectivity: Switching one of the solvents in your mobile phase can alter the selectivity. For instance, in reversed-phase, substituting methanol with acetonitrile can change the elution order of closely related compounds due to different solvent-analyte interactions.[9]
-
-
Adjust the Stationary Phase:
-
Modify the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.[10]
My compound seems to be irreversibly stuck on the column. What should I do?
The strong interaction of the phenolic hydroxyl group with a polar stationary phase like silica can sometimes lead to very strong or irreversible binding.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: For normal-phase chromatography, a significant increase in the polar solvent component (e.g., a high percentage of methanol in dichloromethane) may be necessary to elute the compound.[11]
-
Switch to Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography is often a better choice. The non-polar stationary phase will have a weaker interaction with your polar compound, allowing it to elute with a polar mobile phase.[12]
-
Consider a Different Stationary Phase: For normal-phase, using a less active stationary phase like alumina might be a viable alternative to silica gel.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of purifying this compound by chromatography.
| Question | Answer |
| What is a good starting point for developing a flash chromatography method for this compound? | For normal-phase flash chromatography on silica gel, a good starting point is a hexane/ethyl acetate or hexane/dichloromethane solvent system. Begin with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity while monitoring the separation by Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound for optimal column separation. |
| When should I consider using preparative HPLC instead of flash chromatography? | Preparative HPLC is recommended when high-resolution separation of closely eluting impurities is required, or when a very high purity of the final product is necessary.[13] Flash chromatography is a faster and more economical option for routine purifications where baseline separation of all impurities is not critical. |
| How do I choose between normal-phase and reversed-phase chromatography? | The choice depends on the polarity of your crude sample. If the crude this compound is soluble in non-polar organic solvents like hexane or dichloromethane, normal-phase chromatography is a suitable choice.[14] If your sample has better solubility in polar solvents like methanol, acetonitrile, or water, then reversed-phase chromatography is the preferred method.[9] |
| What are the common impurities I should expect and how can I separate them? | Common impurities from the synthesis of this compound via Friedel-Crafts alkylation include the ortho-isomer (2-chloro-6-(tert-pentyl)phenol), di-alkylated products (e.g., 2-chloro-4,6-di-(tert-pentyl)phenol), and unreacted starting materials.[1] The separation of these impurities can often be achieved by carefully optimizing the mobile phase composition to exploit the small differences in their polarity. For challenging isomer separations, reversed-phase HPLC often provides better selectivity.[15] |
| How can I scale up my analytical HPLC method to a preparative scale? | To successfully scale up, you should maintain the same column chemistry and length. The flow rate and injection volume should be scaled geometrically based on the cross-sectional area of the columns.[16] It is also crucial to account for the differences in system dwell volume between the analytical and preparative systems to ensure a comparable gradient profile. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification of this compound using both flash chromatography and preparative HPLC.
Protocol 1: Purification by Normal-Phase Flash Chromatography
This protocol is suitable for the routine purification of gram-scale quantities of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Flash chromatography system with a UV detector
-
Glass column and collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. If the sample does not fully dissolve, add a small amount of silica gel to the mixture and evaporate the solvent to create a dry-loaded sample. This technique often leads to better separation.[17]
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column. Ensure the silica bed is well-compacted and level.
-
Equilibration: Equilibrate the column with the starting mobile phase (e.g., 5% ethyl acetate in hexane) for at least 3-5 column volumes.
-
Sample Loading:
-
Liquid Loading: Carefully load the dissolved sample onto the top of the silica bed.
-
Dry Loading: Add the dry-loaded sample to the top of the column.
-
-
Elution: Start the elution with the initial mobile phase and gradually increase the polarity of the eluent (e.g., a gradient from 5% to 30% ethyl acetate in hexane). Monitor the separation using the UV detector.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify the pure fractions containing this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: High-Resolution Purification by Preparative Reversed-Phase HPLC
This protocol is designed for the high-purity isolation of this compound, particularly for separating closely related isomers.
Materials:
-
Crude or partially purified this compound
-
Preparative C18 HPLC column (e.g., 10 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a UV detector and fraction collector
Procedure:
-
Method Development (Analytical Scale): Develop an analytical HPLC method on a C18 column to achieve baseline separation of the target compound from its impurities. A good starting point is a gradient of acetonitrile in water with 0.1% TFA.
-
Scale-Up Calculations: Calculate the appropriate flow rate and injection volume for your preparative column based on the analytical method parameters.[16]
-
Mobile Phase Preparation: Prepare the mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition for a sufficient time to ensure a stable baseline.
-
Sample Preparation: Dissolve the sample in a solvent that is weak in the context of the mobile phase (e.g., a mixture of water and acetonitrile that is weaker than the initial gradient conditions) to ensure good peak shape.
-
Injection and Elution: Inject the sample and run the scaled-up gradient method.
-
Fraction Collection: Use the fraction collector to collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Product Isolation: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the final product.[18]
Visualizing the Workflow
A clear understanding of the purification workflow is essential for success. The following diagrams illustrate the decision-making process and the key steps involved.
Caption: Decision workflow for selecting the appropriate purification method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labcompare.com [labcompare.com]
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- 5. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
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- 11. Chromatography [chem.rochester.edu]
- 12. santaisci.com [santaisci.com]
- 13. Preparative HPLC | Teledyne LABS [teledynelabs.com]
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- 16. waters.com [waters.com]
- 17. youtube.com [youtube.com]
- 18. rssl.com [rssl.com]
Technical Support Center: Optimizing Reaction Conditions for the Chlorination of Phenols
Welcome to the technical support center for the chlorination of phenols. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their chlorination reactions, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. As a self-validating system, each recommendation is grounded in established chemical theory and supported by references to authoritative literature.
Introduction: The Nuances of Phenol Chlorination
The chlorination of phenols is a cornerstone of organic synthesis, pivotal in creating intermediates for pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The introduction of chlorine atoms can dramatically alter a molecule's biological activity and physicochemical properties.[4] However, what appears to be a straightforward electrophilic aromatic substitution (SEAr) is, in practice, a nuanced process fraught with challenges in controlling yield and, most critically, regioselectivity.[4][5]
The hydroxyl group of a phenol is a powerful activating, ortho, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.[6] This high reactivity, while advantageous, can lead to a cascade of problems including over-chlorination, the formation of complex isomeric mixtures, and even ring cleavage under harsh conditions.[7][8] This guide provides the expertise to navigate these challenges, enabling you to achieve your desired synthetic outcomes with precision and efficiency.
Core Principles: Understanding the Reaction Mechanism
Successful optimization begins with a firm grasp of the reaction mechanism. The chlorination of phenols typically proceeds via an electrophilic aromatic substitution pathway. An electrophilic chlorine species (Cl⁺) attacks the electron-rich phenol ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. Aromaticity is then restored by the loss of a proton.[6][9]
The innate regioselectivity generally favors the para-substituted product over the ortho position due to steric hindrance from the hydroxyl group.[4] However, this selectivity can be influenced and even reversed by carefully choosing reagents, catalysts, and reaction conditions.
Caption: General mechanism for electrophilic chlorination of a phenol.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of Desired Product
Q: My overall yield is disappointingly low. What are the most common culprits and how can I fix them?
A: Low yields can stem from several factors, ranging from incomplete reactions to product decomposition. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure you are using a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents for monochlorination) to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.[10]
-
Inadequate Activation: For less reactive phenols or milder chlorinating agents, a catalyst may be necessary. Lewis acids like AlCl₃ or FeCl₃ can be used with agents like sulfuryl chloride (SO₂Cl₂) to increase the electrophilicity of the chlorine source.[1][11] However, be cautious as these can also promote unwanted side reactions.
-
Reaction Time and Temperature: Chlorination kinetics are sensitive to temperature.[12] If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if you suspect product degradation, running the reaction at a lower temperature for a longer duration might be beneficial.[10] An increase in temperature can also influence the ortho/para ratio.[13]
-
-
Product Decomposition or Side Reactions:
-
Over-chlorination: The initial chlorinated phenol product is often more reactive than the starting material, leading to the formation of di- or tri-chlorinated species.[7] To mitigate this, add the chlorinating agent slowly or in portions to maintain a low concentration, and stop the reaction as soon as the starting material is consumed.
-
Oxidation and Ring Cleavage: Aggressive chlorinating agents or harsh conditions (e.g., large excess of hypochlorous acid) can lead to the formation of quinones or even ring cleavage products.[7][8][14] If you observe significant color changes (e.g., formation of dark tars), consider using a milder reagent like N-Chlorosuccinimide (NCS).
-
Work-up Issues: Ensure your work-up procedure effectively quenches the reaction and removes byproducts. For instance, a wash with a reducing agent solution (e.g., sodium thiosulfate) can remove excess chlorine.[7] Poor phase separation during extraction can also lead to product loss.[15]
-
Caption: Decision workflow for troubleshooting low reaction yields.
Issue 2: Poor Regioselectivity (Incorrect ortho/para ratio)
Q: I'm getting a mixture of ortho and para isomers, but I need to favor one over the other. What strategies can I employ?
A: Controlling regioselectivity is a common and critical challenge. The ortho/para ratio is highly dependent on steric effects, solvent, temperature, and the specific chlorinating agent/catalyst system used.
-
To Favor the para-Isomer (the thermodynamically preferred product):
-
Bulky Reagents/Catalysts: While seemingly counterintuitive, certain catalysts can enhance the innate para-selectivity. For instance, using sulfuryl chloride with specific sulfur-containing catalysts, such as poly(alkylene sulfide)s, has been shown to yield very high para/ortho ratios.[1][16][17] These catalysts are thought to form a bulky complex with the chlorinating agent, which then preferentially attacks the less sterically hindered para position.
-
Solvent Choice: Non-polar solvents often favor para substitution. The choice of solvent can influence the solvation of the transition state, thereby affecting the isomer ratio.[18]
-
-
To Favor the ortho-Isomer (the kinetically often disfavored product):
-
Directing Groups & Catalysis: This is a more challenging task that often requires specialized catalytic systems. Certain thiourea or selenoether catalysts have been developed that can overcome the innate para-selectivity through hydrogen bonding or other non-covalent interactions with the phenol's hydroxyl group, directing the chlorinating agent (often NCS) to the ortho position.[4][19][20] Selectivities greater than 20:1 (ortho/para) have been reported with these methods.[4]
-
Chelation Control: In substrates with a nearby chelating group, it's possible to direct chlorination to the ortho position. Palladium-catalyzed C-H activation, using a directing group like a pyridine ring attached to the phenolic oxygen, can achieve highly selective ortho-chlorination.[2][21]
-
Table 1: Comparison of Common Chlorinating Agents and Conditions
| Reagent | Typical Conditions | Selectivity Profile | Pros | Cons |
| Chlorine Gas (Cl₂) | Non-polar solvent (e.g., CCl₄), often requires a catalyst for less active phenols. | Often gives mixtures of ortho and para isomers; can lead to over-chlorination. | Inexpensive, powerful. | Difficult to handle (gas), low selectivity, harsh. |
| Sulfuryl Chloride (SO₂Cl₂) | Neat or in a non-polar solvent; can be used with Lewis acid or sulfur-based catalysts. | Can be highly para-selective with appropriate catalysts.[1][16] | Liquid, easier to handle than Cl₂, high yields. | Can decompose to release SO₂ and HCl. |
| N-Chlorosuccinimide (NCS) | Polar or non-polar solvents (e.g., CHCl₃, MeCN, H₂O); can be used with acid or specialized directing catalysts. | Innate selectivity is moderate. Can be tuned for high ortho or para selectivity with specific catalysts.[4][5][20][22] | Solid, stable, easy to handle, mild conditions.[9][23] | More expensive, succinimide byproduct to remove. |
| Hypochlorous Acid (HOCl) / NaOCl | Aqueous media, pH-dependent. | pH affects the ortho/para ratio; can lead to over-chlorination and ring cleavage at high concentrations.[7][18][24] | Readily available. | Can be non-selective, risk of oxidation side-reactions.[8] |
Issue 3: Over-chlorination Leading to Di- or Tri-chlorinated Products
Q: My reaction is producing significant amounts of 2,4-dichlorophenol and 2,4,6-trichlorophenol, but I only want the monochlorinated product. How can I stop the reaction at the desired stage?
A: This is a classic problem stemming from the fact that the monochlorinated products are often more activated towards further electrophilic substitution than the starting phenol.
-
Control Stoichiometry: Use no more than one equivalent of the chlorinating agent. A slight substoichiometric amount (e.g., 0.95 eq) might be optimal, accepting a lower conversion to maximize selectivity for the mono-substituted product.
-
Slow Addition at Low Temperature: Add the chlorinating agent dropwise or via syringe pump to a cooled solution of the phenol. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material over the newly formed product.
-
Careful Monitoring: Monitor the reaction progress closely using TLC, GC, or LC-MS. Quench the reaction immediately upon the disappearance of the starting material.[10]
-
Choice of Reagent: Use a less reactive chlorinating agent. NCS is generally less prone to causing over-chlorination than sulfuryl chloride or chlorine gas.[22]
Caption: Strategies to prevent over-chlorination.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for my phenol chlorination? A1: The optimal solvent depends on your chosen reagent and desired outcome.
-
Non-polar solvents like chloroform (CHCl₃), carbon tetrachloride (CCl₄), or dichloromethane (DCM) are common for reactions with SO₂Cl₂ and NCS, and often favor para-selectivity.[4][18]
-
Polar aprotic solvents like acetonitrile (MeCN) or DMF can also be used, particularly with NCS.[2]
-
Aqueous media are typically used with hypochlorite reagents.[25] The pH of the water can significantly impact the reaction rate and selectivity.[18][26][27]
Q2: Do I need to protect the hydroxyl group before chlorination? A2: Generally, no. The hydroxyl group is what activates the ring for electrophilic substitution. Protecting it (e.g., as a methyl ether) would deactivate the ring, making the reaction much more difficult and requiring harsher conditions. The exception is when using C-H activation strategies where the oxygen is used to anchor a directing group.[2]
Q3: My phenol is a solid. Should I run the reaction neat or in a solvent? A3: If your phenol is a solid at room temperature, dissolving it in a suitable solvent is highly recommended to ensure a homogeneous reaction mixture and better temperature control. Running reactions neat is typically reserved for liquid phenols or low-melting solids where the reaction can be conducted at a temperature that melts the starting material.
Q4: How do I properly quench the reaction and work up the product? A4: A typical work-up procedure involves:
-
Quenching: Cool the reaction mixture and quench any remaining chlorinating agent. A wash with an aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is effective.[7]
-
Neutralization: If an acid catalyst was used or acidic byproducts (like HCl from SO₂Cl₂) were formed, wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation as needed.
Experimental Protocols
Protocol 1: General Procedure for para-Selective Chlorination using SO₂Cl₂ and a Lewis Acid Catalyst
This protocol is a general guideline and should be adapted for the specific phenol.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve the phenol (1.0 eq) in a dry, non-polar solvent (e.g., DCM, ~0.2 M).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., AlCl₃, 0.1 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂, 1.05 eq) dropwise to the stirred solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Extract the aqueous mixture with DCM (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for ortho-Selective Chlorination using NCS and a Thiourea Catalyst
This protocol is based on catalyst-controlled methods and requires a specific directing catalyst.[4][20]
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the phenol (1.0 eq) and the ortho-directing catalyst (e.g., Nagasawa's bis-thiourea, 1-10 mol%).[4][20]
-
Solvent Addition: Dissolve the solids in a suitable solvent, such as chloroform (CHCl₃).[4]
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq) in one portion.
-
Reaction: Stir the reaction at room temperature. Monitor the formation of the product and the consumption of starting material by GC or ¹H NMR analysis of aliquots.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate solvent and filter through a short plug of silica gel to remove the catalyst and succinimide byproduct.
-
Purification: Concentrate the filtrate and purify by column chromatography if necessary to separate any minor para-isomer.
References
- Gnaim, J. M., & Snider, B. B. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry.
- Le, T. H., et al. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology.
- Pan, Y., et al. (2018). Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium. ResearchGate.
- Gao, C., et al. (2017). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. RSC Advances.
- Scientific Update. (2017). Regioselective Chlorination of Phenols.
- Encyclopedia.pub. (2021). Commercially Important Chlorinated Phenols.
- Gao, C., et al. (2017). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. RSC Publishing.
- Gnaim, J. M., & Snider, B. B. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. ACS Publications.
- Yeung, Y., et al. (2015). The Catalyst-Controlled Regiodivergent Chlorination of Phenols. Organic Letters.
- Gallard, H., & von Gunten, U. (2016). Does Cl- Serve as a Catalyst in the Chlorination of Phenols? PubMed.
- Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI.
- Gallard, H., & von Gunten, U. (2017). Does Cl– Serve as a Catalyst in the Chlorination of Phenols? Environmental Science & Technology.
- Kifayatullah, M. (1993). STUDIES ON KINETICS AND MECHANISM OF CHLORINATION OF PHENOLS. CORE.
- ResearchGate. (n.d.). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts.
- Le, T. H., et al. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. ACS Publications.
- de la Mare, P. B. D., et al. (1973). Orientation in the chlorination of phenol and of anisole with sodium and t-butyl hypochlorites in various solvents. Journal of the Chemical Society, Perkin Transactions 2.
- ResearchGate. (n.d.). Common industrial products containing chlorinated phenols.
- Organic Chemistry Portal. (n.d.). Chlorination - Common Conditions.
- Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. International Journal of Air and Water Pollution.
- Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols: Kinetics and Formation of Chloroform. Environmental Science & Technology.
- ResearchGate. (n.d.). Potential reaction schemes of phenol during chlorination.
- Saroja, G., & Subbiah, A. (2012). Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study.
- Wang, L., et al. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Advances.
- Wikipedia. (n.d.). Electrophilic halogenation.
- ResearchGate. (n.d.). Scheme 2. Scope for the chlorination of phenols, naphthols, and phenol...
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Hattula, M. I. (1985). A review of chlorinated phenols. PubMed.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Google Patents. (1962). Method of preparing chlorinated phenolic-formaldehyle condensation products.
- International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences.
- ResearchGate. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.
- CORE. (2021). Development of efficient and selective processes for the synthesis of commercially important chlorinated phenols.
- Reddit. (2024). Troubleshooting Phenol-Chloroform-Extraction.
- Scribd. (n.d.). Phenol Chlorination Process Overview.
Sources
- 1. Commercially Important Chlorinated Phenols | Encyclopedia MDPI [encyclopedia.pub]
- 2. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09939H [pubs.rsc.org]
- 3. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Preventing Polychlorination During the Synthesis of Chlorophenols
Welcome to the Technical Support Center for optimizing chlorophenol synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and practical guidance for preventing the formation of polychlorinated byproducts during the synthesis of chlorophenols.
The electrophilic chlorination of phenols is a cornerstone of synthetic organic chemistry, providing essential intermediates for pharmaceuticals, herbicides, and dyes.[1][2] However, the high reactivity of the phenol ring often leads to the formation of di-, tri-, and even more highly chlorinated species, complicating purification and reducing the yield of the desired monochlorinated product.[3][4] This guide offers a comprehensive approach to controlling selectivity and minimizing polychlorination.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the synthesis of chlorophenols in a direct question-and-answer format.
Q1: My chlorination of phenol is producing a significant amount of dichlorophenols. How can I improve the selectivity for monochlorination?
A1: The formation of dichlorophenols is a common challenge due to the activating nature of the hydroxyl group. To favor monochlorination, you should focus on controlling the reaction stoichiometry and conditions. Using a 1:1 molar ratio of phenol to the chlorinating agent is a critical starting point. However, to further minimize over-chlorination, it is often beneficial to use a slight excess of phenol. Additionally, running the reaction at a lower temperature will decrease the reaction rate and can improve selectivity. Monitoring the reaction progress closely using techniques like TLC or GC-MS and stopping it once the starting material is consumed are also crucial steps.
Q2: What is the best chlorinating agent to use for selective monochlorination of phenols?
A2: Sulfuryl chloride (SO₂Cl₂) is often a preferred reagent for achieving high para-selectivity in the chlorination of phenols, especially when used with specific catalysts.[1][5][6] N-Chlorosuccinimide (NCS) is another valuable reagent that, when paired with the appropriate catalyst, can provide excellent control over regioselectivity, favoring either ortho or para isomers.[7] The choice of chlorinating agent should be guided by the desired isomer and the substrate's reactivity.
Q3: How does the choice of solvent affect the selectivity of phenol chlorination?
A3: The solvent plays a significant role in the regioselectivity of phenol chlorination. Nonpolar solvents, such as carbon tetrachloride or toluene, tend to favor the formation of the ortho-chlorophenol isomer.[3][8] Conversely, more polar solvents can influence the distribution of products differently. It is important to choose a solvent that is inert under the reaction conditions and allows for good solubility of the reactants. Recent studies have also highlighted that even carrier solvents like methanol can influence chlorination rates.[9]
Q4: Can catalysts be used to control both polychlorination and regioselectivity?
A4: Absolutely. The use of catalysts is a powerful strategy for controlling the outcome of phenol chlorination. For instance, Lewis basic selenoether and bis-thiourea catalysts have been shown to be highly effective in directing ortho-selective chlorination.[10][11] Conversely, other catalysts can enhance the innate para-preference of the reaction.[12] The catalyst can influence the reaction pathway by activating the chlorinating agent or by interacting with the phenol substrate, thereby directing the electrophilic attack to a specific position and minimizing subsequent chlorination events.[10][12]
Q5: What is the effect of pH on the chlorination of phenols?
A5: The pH of the reaction medium has a profound effect on the rate and selectivity of phenol chlorination, particularly in aqueous systems. The reaction rate is highly pH-dependent, with the maximum rate often occurring in the neutral to slightly alkaline range.[13] This is because the phenolate ion, which is more prevalent at higher pH, is more reactive towards electrophilic attack than the neutral phenol molecule.[13] However, at very high pH, the concentration of the active chlorinating species, such as hypochlorous acid (HOCl), may decrease, slowing the reaction.[13] In acidic conditions (pH < 6), the presence of chloride ions can lead to the formation of molecular chlorine (Cl₂), which is a more aggressive chlorinating agent and can increase the reaction rate.[14][15][16][17]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments.
Problem: Excessive Formation of 2,4-Dichlorophenol
You are attempting to synthesize 4-chlorophenol, but your reaction is yielding a significant amount of 2,4-dichlorophenol.
Root Cause Analysis
The initial formation of 4-chlorophenol further activates the aromatic ring, making it susceptible to a second chlorination, primarily at the ortho-position. This is a common pathway leading to the formation of 2,4-dichlorophenol.[13]
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing 2,4-dichlorophenol formation.
Detailed Solutions
-
Adjust Stoichiometry: Reduce the molar equivalents of your chlorinating agent to slightly less than 1 equivalent relative to the phenol. This ensures that the phenol is in slight excess, making it the primary substrate for chlorination.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C). This will slow down the rate of both the first and second chlorination reactions, but it often has a more pronounced effect on the second, more facile reaction, thus improving selectivity.
-
Catalyst Selection: Employ a catalyst known to favor para-chlorination. For example, certain sulfur-containing catalysts in combination with sulfuryl chloride have been shown to be highly para-selective.[1]
-
Reaction Monitoring: Continuously monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC, or TLC). Quench the reaction as soon as the desired monochlorophenol is the major product and before significant amounts of the dichlorinated byproduct are formed.
Problem: Poor Regioselectivity (Mixture of Ortho and Para Isomers)
Your goal is to synthesize a single isomer (either ortho- or para-chlorophenol), but you are obtaining a mixture that is difficult to separate.
Root Cause Analysis
Phenol is an ortho, para-directing group, and without proper control, electrophilic chlorination will naturally yield a mixture of both isomers.[4] The ratio of these isomers is influenced by steric and electronic factors, as well as the reaction conditions.
Troubleshooting Workflow
Caption: Workflow for improving the regioselectivity of phenol chlorination.
Detailed Solutions
-
Catalyst is Key: This is the most effective strategy. For ortho-selectivity, catalysts like Nagasawa's bis-thiourea or certain selenoether catalysts with N-chlorosuccinimide (NCS) have demonstrated excellent results.[10][11][12] For para-selectivity, a phosphine sulfide derived from BINAP or various sulfur-containing catalysts with sulfuryl chloride are effective.[1][12]
-
Solvent Optimization: As a general rule, nonpolar solvents like toluene or carbon tetrachloride can favor the formation of the ortho isomer.[3][8] Experiment with a range of solvents to find the optimal conditions for your specific substrate and catalyst system.
-
Choice of Chlorinating Agent: The combination of the chlorinating agent and catalyst is crucial. Sulfuryl chloride is often associated with high para-selectivity,[6][18] while NCS offers more flexibility for catalyst-controlled regioselectivity.[7]
Experimental Protocols
Protocol 1: Para-Selective Chlorination of Phenol using Sulfuryl Chloride
This protocol provides a general method for the para-selective chlorination of phenol.
Materials:
-
Phenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Para-selective catalyst (e.g., diphenyl sulfide)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1.0 equiv) and the para-selective catalyst (e.g., 0.05 equiv of diphenyl sulfide) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.0 equiv) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-chlorophenol.
Protocol 2: Ortho-Selective Chlorination of Phenol using N-Chlorosuccinimide (NCS)
This protocol outlines a method for achieving high ortho-selectivity.
Materials:
-
Phenol
-
N-Chlorosuccinimide (NCS)
-
Chloroform (CHCl₃), anhydrous
-
Ortho-selective catalyst (e.g., Nagasawa's bis-thiourea)
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a stirred solution of the ortho-selective catalyst (e.g., 0.05 equiv of Nagasawa's bis-thiourea) in anhydrous chloroform, add NCS (1.0 equiv).
-
Stir the mixture for 10 minutes at room temperature.
-
Add a solution of phenol (1.2 equiv) in anhydrous chloroform.
-
Stir the reaction at room temperature and monitor by TLC or GC.
-
Once the reaction is complete, quench with water.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-chlorophenol.[10]
Data Presentation
Table 1: Effect of Catalyst on the Regioselectivity of Phenol Chlorination with NCS
| Catalyst | Solvent | o:p Ratio | Reference |
| Nagasawa's bis-thiourea | CDCl₃ | up to 10:1 | [7] |
| Selenoether Catalyst | Not specified | >20:1 | [10] |
| Phosphine Sulfide | Not specified | Enhanced para-selectivity | [12] |
Table 2: Influence of Solvent on the Ortho/Para Ratio in Phenol Chlorination
| Solvent | o:p Ratio | Conditions | Reference |
| Melted Phenol | 0.65 | Gaseous chlorine | [8] |
| 5% Phenol in CCl₄ | 2.5 | Gaseous chlorine | [8] |
Mechanistic Insights
The chlorination of phenol proceeds via electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions.
Caption: Simplified reaction pathway for the chlorination of phenol.
The key to preventing polychlorination is to control the reaction conditions to favor the formation of the monosubstituted product and to stop the reaction before significant further chlorination occurs. The use of catalysts can steer the reaction towards a specific isomer by forming a catalyst-substrate or catalyst-reagent complex that favors attack at a particular position.[10]
References
- Gustafson, J. L., et al. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry. [Link]
- Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS.
- Le Lacheur, R. M., et al. (2013). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology. [Link]
- Wang, Z., et al. (2013). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Organic Letters. [Link]
- Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.
- Xin, H., et al. (2017).
- Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium. (2007).
- Maddox, S. M., et al. (2016). Regioselective Chlorination of Phenols. Organic Letters. [Link]
- Process for the selective chlorination of phenolic compounds. (1986).
- Processes for the preparation of chlorinated phenols. (1981).
- Kralles, Z. T., et al. (2024). Methanol as a Carrier Solvent Can Influence Chlorination Rates of Phenolic Compounds in Chlorinated Waters. Environmental Science & Technology Letters. [Link]
- Biaek, A., & Moszczyski, W. (2009). Technological aspects of the synthesis of 2,4-dichlorophenol. Polish Journal of Chemical Technology. [Link]
- Reaction Mechanisms of Chlorine Dioxide with Phenolic Compounds: Influence of Different Substituents on Stoichiometric Ratios and Intrinsic Formation of Free Available Chlorine. (2023).
- Gustafson, J. L., et al. (2016). The Catalyst-Controlled Regiodivergent Chlorination of Phenols. Journal of the American Chemical Society. [Link]
- Selective ortho-chlorination of phenol using sulfuryl chloride in the presence of t-butylaminomethyl polystyrene as a heterogeneous amine catalyst. (2004). Tetrahedron Letters. [Link]
- Phenol. Wikipedia. [Link]
- Highly Selective Synthesis of Chlorophenols under Microwave Irradiation. (2013).
- Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. (2020).
- Transformation of phenol, catechol, guaiacol and syringol exposed to sodium hypochlorite. (2011).
- Chromatographic Determination of Chlorophenols.
- Does Cl– Serve as a Catalyst in the Chlorination of Phenols?. (2016).
- Chlorination of phenols using sulfuryl chloride (SO₂Cl₂) in the presence of sulfur-containing catalysts.
- Does Cl- Serve as a Catalyst in the Chlorination of Phenols?. (2016). PubMed. [Link]
- Chlorination with sulfuryl chloride. (1975).
- Chlorination Revisited: Does Cl(-) Serve as a Catalyst in the Chlorination of Phenols?. (2016).
- Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. (2022).
- Preparation of 4-chlorophenol. PrepChem.com. [Link]
- Does Cl- Serve as a Catalyst in the Chlorination of Phenols?. Semantic Scholar. [Link]
- Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organoc
- Does Cl Serve as a Catalyst in the Chlorin
- Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. (2013).
- Chlorophenol. Wikipedia. [Link]
- Process for the preparation of 2-chlorophenol. (1983).
- Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. (2002).
- XII-11#24 Halogenation of Phenols. (2020). YouTube. [Link]
- Chlorination of Phenols: Kinetics and Formation of Chloroform. (1980).
- Preparation of O-chlorophenols. (1975).
- Method for manufacturing para-chlorophenol. (1969).
- Process for producing p-chlorophenol by tower-type continuous chlorination method. (2019).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00319F [pubs.rsc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Technological aspects of the synthesis of 2,4-dichlorophenol - ProQuest [proquest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. gfredlee.com [gfredlee.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chlorination Revisited: Does Cl- Serve as a Catalyst in the Chlorination of Phenols? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chlorination Revisited: Does Cl- Serve as a Catalyst in the Chlorination of Phenols? | Semantic Scholar [semanticscholar.org]
- 18. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
minimizing isomeric impurities in 2-Chloro-4-(tert-pentyl)phenol production
Welcome to the technical support center for the synthesis of 2-Chloro-4-(tert-pentyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to minimize isomeric impurities and other by-products during the synthesis of this important chemical intermediate.[1][2]
Section 1: Understanding the Synthesis and Potential Impurities
The production of this compound is typically a two-stage process. First, 4-(tert-pentyl)phenol is synthesized via Friedel-Crafts alkylation of phenol. Subsequently, the 4-(tert-pentyl)phenol is chlorinated to yield the final product. Impurities can be introduced at both stages.
Stage 1: Synthesis of 4-(tert-pentyl)phenol via Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of phenol with a tert-pentylating agent (e.g., tert-amyl alcohol or isoamylene) is the common method to produce the precursor, 4-(tert-pentyl)phenol.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities formed during the Friedel-Crafts alkylation of phenol to produce 4-(tert-pentyl)phenol?
A1: The primary isomeric impurity is o-tert-pentylphenol. Additionally, polyalkylation can occur, leading to the formation of 2,4-di-tert-pentylphenol and 2,4,6-tri-tert-pentylphenol.[3][5] The hydroxyl group of phenol is an ortho-, para-director, meaning it activates these positions for electrophilic substitution. While the para-product is generally favored due to less steric hindrance, the ortho-isomer is a common by-product.
Q2: How can I minimize the formation of o-tert-pentylphenol and polyalkylated products?
A2: Minimizing these impurities involves careful control of reaction conditions:
-
Catalyst Selection: Mild Lewis acids (e.g., BCl₃, SnCl₄, TiCl₄) or solid acid catalysts like acidic cation-exchange resins or modified zeolites can improve selectivity towards the para-isomer.[6] Harsh catalysts (e.g., AlCl₃) can lead to more side reactions.
-
Temperature Control: Lower reaction temperatures generally favor the formation of the para-isomer and reduce polyalkylation.
-
Stoichiometry: Using an excess of phenol relative to the alkylating agent can help to minimize polyalkylation.[6]
Troubleshooting Guide: Stage 1
| Issue | Potential Cause | Recommended Solution |
| High levels of o-tert-pentylphenol | Reaction temperature is too high. | Lower the reaction temperature. |
| Catalyst is too active. | Switch to a milder Lewis acid or a solid acid catalyst.[6] | |
| Significant formation of 2,4-di-tert-pentylphenol | Molar ratio of alkylating agent to phenol is too high. | Increase the molar ratio of phenol to the alkylating agent.[6] |
| Reaction time is too long. | Monitor the reaction progress (e.g., by GC) and stop it once the desired conversion of phenol is achieved. |
Stage 2: Chlorination of 4-(tert-pentyl)phenol
The second stage involves the electrophilic aromatic substitution of 4-(tert-pentyl)phenol with a chlorinating agent, typically chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), in the presence of a catalyst.[1][7]
Frequently Asked Questions (FAQs)
Q3: What are the primary isomeric and other impurities formed during the chlorination of 4-(tert-pentyl)phenol?
A3: The main impurities are:
-
3-Chloro-4-(tert-pentyl)phenol: A positional isomer formed due to imperfect regioselectivity.[1]
-
2,6-Dichloro-4-(tert-pentyl)phenol: A polychlorinated by-product resulting from over-chlorination.[1]
-
Oxidation Products: Quinone-type structures can form under harsh conditions.[1]
Q4: How do the directing effects of the substituents on 4-(tert-pentyl)phenol influence the chlorination reaction?
A4: The hydroxyl (-OH) and tert-pentyl groups are both ortho-, para-directing and activating. Since the para position is already occupied by the tert-pentyl group, the incoming electrophile (chlorine) is directed to the positions ortho to the hydroxyl group (positions 2 and 6). The bulky tert-pentyl group provides some steric hindrance at the 3 and 5 positions, further favoring chlorination at the 2 and 6 positions. The primary product is this compound due to a combination of electronic and steric effects.
Troubleshooting Guide: Stage 2
| Issue | Potential Cause | Recommended Solution |
| High levels of 3-Chloro-4-(tert-pentyl)phenol | Non-optimal catalyst or reaction conditions leading to poor regioselectivity. | Use a shape-selective catalyst like certain zeolites to sterically hinder the formation of the 3-chloro isomer.[1] |
| Significant formation of 2,6-Dichloro-4-(tert-pentyl)phenol | Excess chlorinating agent. | Carefully control the stoichiometry of the chlorinating agent.[1] |
| Reaction time is too long. | Monitor the reaction progress using in-situ techniques like spectroscopy to prevent over-chlorination.[1] | |
| Presence of colored impurities (oxidation products) | Harsh reaction conditions (high temperature, strong oxidizing agent). | Conduct the reaction under milder conditions and ensure an inert atmosphere to prevent oxidation.[1] |
Experimental Workflow: Synthesis and Purification
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 5323-65-9 | FAA32365 [biosynth.com]
- 3. US4568778A - Process for producing tert-amylphenols - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. Buy this compound | 5323-65-9 [smolecule.com]
Technical Support Center: Synthesis of 2-Chloro-4-(tert-pentyl)phenol
Welcome to the technical support center for the synthesis of 2-Chloro-4-(tert-pentyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your synthetic yield and purity.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and direct route involves the electrophilic chlorination of 4-(tert-pentyl)phenol.[1] This guide will address common challenges associated with this synthesis, from the initial Friedel-Crafts alkylation to obtain the precursor to the final chlorination and purification steps.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Issue 1: Low Yield of 4-(tert-pentyl)phenol in the Friedel-Crafts Alkylation Step
Question: I am experiencing a low yield of the 4-(tert-pentyl)phenol precursor during the Friedel-Crafts alkylation of phenol with tert-amyl alcohol. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Friedel-Crafts alkylation of phenols can be attributed to several factors, primarily related to catalyst activity and side reactions. The hydroxyl group of phenol can coordinate with the Lewis acid catalyst, reducing its activity.[2] Here’s a breakdown of potential causes and solutions:
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst) may not be active enough or may be deactivated by moisture.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous Lewis acid catalyst. For phenol alkylation, stronger Lewis acids or solid acid catalysts are often preferred.[3]
-
-
Suboptimal Reaction Temperature: The reaction temperature plays a critical role in the reaction rate and selectivity.
-
Solution: The optimal temperature for the alkylation of phenol with tert-amyl alcohol is typically in the range of 50-80°C.[3] A lower temperature may lead to an incomplete reaction, while a higher temperature can promote the formation of by-products.
-
-
Incorrect Molar Ratio of Reactants: The ratio of phenol to tert-amyl alcohol is crucial for maximizing the yield of the mono-alkylated product.
-
Solution: Using an excess of phenol can help to minimize the formation of di- and tri-alkylated by-products. A molar ratio of phenol to tert-amyl alcohol of 2:1 to 4:1 is often recommended.[3]
-
-
Formation of By-products: Besides polyalkylation, O-alkylation to form an ether can also occur, though C-alkylation is generally favored.
-
Solution: Careful control of the reaction temperature and the use of a suitable catalyst can help to favor C-alkylation.
-
Issue 2: Formation of Multiple Products During the Chlorination of 4-(tert-pentyl)phenol
Question: My chlorination reaction of 4-(tert-pentyl)phenol is producing a mixture of chlorinated products, including the desired 2-chloro isomer, but also other isomers and di-chlorinated species. How can I improve the selectivity for this compound?
Answer:
The formation of multiple chlorinated products is a common challenge in the electrophilic chlorination of activated aromatic rings like phenols. The hydroxyl and tert-pentyl groups are both ortho-, para-directing, which can lead to a mixture of products. Here’s how to address this:
-
Choice of Chlorinating Agent: The reactivity and selectivity of the chlorinating agent are critical.
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the chlorination.
-
Solution: While traditional Lewis acids like AlCl₃ or FeCl₃ can be used, recent studies have shown that sulfur-containing catalysts can significantly enhance para-selectivity in phenol chlorination.[4][5] However, for obtaining the ortho-chloro isomer as the main product, careful control of reaction conditions with standard Lewis acids is necessary.
-
-
Reaction Temperature: Temperature affects the rate of reaction and the formation of by-products.
-
Solution: The chlorination of phenols is typically carried out at low temperatures (0-25°C) to control the reaction rate and minimize the formation of over-chlorinated products.
-
-
Stoichiometry of the Chlorinating Agent: Using an excess of the chlorinating agent will inevitably lead to the formation of di- and tri-chlorinated products.
-
Solution: A slight molar excess of the chlorinating agent (e.g., 1.05 to 1.1 equivalents) is usually sufficient for complete conversion of the starting material without excessive formation of polychlorinated by-products. The slow, dropwise addition of the chlorinating agent to the reaction mixture is highly recommended.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to separate the desired this compound from its isomers and the di-chlorinated by-products. What are the most effective purification methods?
Answer:
The purification of this compound from closely related by-products can be challenging due to their similar physical properties. A combination of techniques is often required:
-
Distillation: Fractional distillation under reduced pressure can be effective in separating components with different boiling points. However, the boiling points of the isomers may be very close, making complete separation by distillation difficult.
-
Crystallization: Recrystallization is a powerful technique for purifying solid compounds.
-
Solution: A suitable solvent or solvent mixture must be identified where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution. Hexane or heptane are good starting points for nonpolar compounds like this.
-
-
Column Chromatography: For laboratory-scale purifications, column chromatography is often the most effective method for separating isomers.
-
Solution: Silica gel is the most common stationary phase. A non-polar eluent system, such as a mixture of hexane and ethyl acetate in a low polarity ratio (e.g., 98:2), is a good starting point. The separation can be monitored by Thin Layer Chromatography (TLC) to optimize the eluent system.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most direct and widely documented method for synthesizing this compound is the electrophilic chlorination of 4-(tert-pentyl)phenol.[1] This precursor is typically synthesized via the Friedel-Crafts alkylation of phenol with tert-amyl alcohol or a related alkylating agent.[3]
Q2: What are the common by-products in the chlorination of 4-(tert-pentyl)phenol?
A2: Common by-products include positional isomers, such as 3-chloro-4-(tert-pentyl)phenol, and polychlorinated products, such as 2,6-dichloro-4-(tert-pentyl)phenol.[1] Oxidation products, like quinone-type structures, can also form under harsh reaction conditions.[1]
Q3: How can I monitor the progress of the chlorination reaction?
A3: The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). GC-MS is particularly useful for identifying the products and by-products formed during the reaction.[1]
Q4: What are the key safety precautions when working with sulfuryl chloride?
A4: Sulfuryl chloride is a corrosive and toxic chemical that reacts violently with water.[1][6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Ensure all glassware is dry before use. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[1]
Q5: Can I use chlorine gas instead of sulfuryl chloride?
A5: Yes, chlorine gas is a common chlorinating agent for industrial-scale production.[4][5] However, for laboratory synthesis, sulfuryl chloride is often preferred due to its ease of handling as a liquid. Both reagents require careful handling and appropriate safety measures.
Experimental Protocols
Protocol 1: Synthesis of 4-(tert-pentyl)phenol via Friedel-Crafts Alkylation
This protocol is adapted from general procedures for the alkylation of phenols.[3][7]
Materials:
-
Phenol
-
tert-Amyl alcohol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
To the flask, add phenol (e.g., 2 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride (e.g., 1.1 equivalents) portion-wise, keeping the temperature below 5°C.
-
In the dropping funnel, place a solution of tert-amyl alcohol (e.g., 1 equivalent) in anhydrous dichloromethane.
-
Add the tert-amyl alcohol solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 40°C) for 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from hexane to yield 4-(tert-pentyl)phenol.
Protocol 2: Synthesis of this compound via Electrophilic Chlorination
This protocol is based on general methods for the chlorination of phenols.[4][5]
Materials:
-
4-(tert-pentyl)phenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(tert-pentyl)phenol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
In the dropping funnel, place a solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Add the sulfuryl chloride solution dropwise to the stirred solution of 4-(tert-pentyl)phenol over 30-60 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly add saturated sodium bicarbonate solution to quench the reaction and neutralize the acidic by-products (caution: gas evolution).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Data Presentation
| Parameter | Friedel-Crafts Alkylation | Electrophilic Chlorination |
| Typical Yield | 70-85% | 80-95% |
| Key By-products | o-tert-pentylphenol, 2,4-di-tert-pentylphenol | 3-chloro-4-(tert-pentyl)phenol, 2,6-dichloro-4-(tert-pentyl)phenol |
| Purity before purification | 80-90% (by GC) | 85-95% (by GC) |
| Purity after purification | >98% | >98% |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Chlorination Yield
Caption: Troubleshooting workflow for low chlorination yield.
References
- Smith, K., & El-Hiti, G. A. (2021). Commercially Important Chlorinated Phenols. Encyclopedia, 1(3), 728-741.
- U.S. Patent 4,568,778. (1986). Process for producing tert-amylphenols.
- Le, G. T., et al. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 54(3), 1353-1362.
- Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination. YouTube.
- Doc Brown's Chemistry. Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis.
- Griffiths, G., & Smith, K. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Catalysts, 11(11), 1338.
- CN103130657A. (2013). Synthetic method of 2-chloro-4-aminophenol.
- CN101747156A. (2010). New method for preparing 2,4-ditert-pentyl-phenol.
- Yadav, J. S., et al. (2008). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Asian Journal of Chemistry, 20(7), 5153-5156.
- Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). YouTube.
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- Organic Syntheses. N,N-Dibenzylformamide.
- U.S. Patent 4,568,778. (1986). Process for producing tert-amylphenols.
- American Elements. This compound.
- Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions.
- PrepChem. Synthesis of p-tert.-butyl phenol.
- Wu, X., et al. (2020). A practical chlorination of tert-butyl esters with PCl3 generating acid chlorides. Journal of Chemical Research, 44(5-6), 301-304.
- LookChem. Cas 120-95-6,2,4-Di-tert-pentylphenol.
- Scribd. Friedel-Crafts Alkylation Lab Guide.
- PubChem. 4-tert-Pentylphenol.
- Stenutz. 4-tert-pentylphenol.
- PubChem. 2-Chloro-4-(2-methylbutan-2-yl)phenol.
- Sears, C. A. (1955). ALKYLATION OF PHENOL WITH t-BUTYL ALCOHOL IN THE PRESENCE OF PERCHLORIC ACID. The Journal of Organic Chemistry, 20(11), 1563-1565.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement.
Sources
- 1. benchchem.com [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. US4568778A - Process for producing tert-amylphenols - Google Patents [patents.google.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 7. scribd.com [scribd.com]
Technical Support Center: Stability of 2-Chloro-4-(tert-pentyl)phenol in Various Solvents
Welcome to the Technical Support Center for 2-Chloro-4-(tert-pentyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in different solvent systems. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the integrity of your experiments and drug development processes.
This guide is structured to address common questions and troubleshooting scenarios you may encounter. We will delve into the causality behind experimental choices, providing you with a robust framework for your work with this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by a combination of environmental and chemical factors. These include:
-
Solvent Type: The polarity, proticity, and inherent reactivity of the solvent can significantly impact stability.
-
pH: The phenolic hydroxyl group is weakly acidic, making the compound's stability pH-dependent.[1]
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light Exposure: Like many phenolic compounds, this compound may be susceptible to photodegradation.
-
Presence of Oxidizing Agents: The phenol ring is susceptible to oxidation, which can be catalyzed by impurities or atmospheric oxygen.[1]
Q2: In which common laboratory solvents is this compound soluble and what are the general storage recommendations?
This compound exhibits slight to sparing solubility in a range of organic solvents.[2][3]
| Solvent | Solubility | Recommended Storage Conditions |
| Methanol | Slightly Soluble[2][3] | Store at room temperature in a well-sealed container, protected from light.[2][3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][3] | Store at room temperature in a tightly sealed, light-resistant container. Use freshly prepared solutions. |
| Chloroform | Sparingly Soluble[2][3] | Store in a well-ventilated area, away from light and heat. Stabilized chloroform is recommended. |
| Acetonitrile | Expected to be soluble | Store in a tightly sealed container at room temperature, protected from light. |
| Ethanol | Expected to be soluble | Store at room temperature in a well-sealed container, protected from light. |
It is crucial to store solutions in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidative degradation. [2][3] For long-term storage, refrigeration (2-8 °C) is advisable, especially for solutions in more reactive solvents.
Q3: What are the potential degradation pathways for this compound?
Based on the chemical structure and general knowledge of phenolic compounds, the following degradation pathways are plausible:
-
Oxidation: The phenolic ring can be oxidized to form quinone-type structures.[1][4] This is often indicated by a change in the solution's color (e.g., to yellow or brown).
-
Dehalogenation: The chlorine atom can be reductively removed, yielding 4-(tert-pentyl)phenol.[4] This may occur under specific catalytic or reductive conditions.
-
Photodegradation: Exposure to UV light can lead to the formation of radical species, initiating a cascade of reactions that can result in dimerization, polymerization, or cleavage of the aromatic ring.
-
Polymerization: Phenolic compounds can undergo oxidative coupling to form polymeric byproducts, which may present as insoluble material.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Unexpected changes in the appearance of the solution (e.g., color change, precipitation).
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Oxidative Degradation | 1. Analyze a sample of the solution by HPLC-UV or LC-MS to identify new peaks corresponding to degradation products. Quinone-type structures often absorb at different wavelengths than the parent compound. 2. Sparge the solvent with an inert gas (nitrogen or argon) before preparing the solution. | Store solutions under an inert atmosphere. Use high-purity, de-gassed solvents. Add an antioxidant if compatible with the downstream application. |
| Precipitation due to Low Solubility or Temperature Fluctuation | 1. Gently warm the solution to see if the precipitate redissolves. 2. Verify the concentration against the known solubility limit in that solvent. 3. Analyze the precipitate to confirm its identity. | Prepare solutions at a concentration well below the solubility limit. Store solutions at a constant temperature. |
| Photodegradation | 1. Compare the chromatogram of a light-exposed sample with a sample that has been protected from light. 2. Look for the appearance of new peaks or a decrease in the main peak area. | Store solutions in amber vials or wrap containers in aluminum foil.[5] Conduct experiments under subdued lighting conditions. |
Issue 2: Inconsistent results or loss of compound activity in biological assays.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Degradation of the active compound | 1. Perform a stability-indicating HPLC analysis on the stock solution to quantify the amount of this compound remaining. 2. Prepare fresh solutions and repeat the assay. | Prepare fresh solutions for each experiment. Store stock solutions in small aliquots to minimize freeze-thaw cycles. |
| Interaction with Assay Components | 1. Run control experiments to assess the stability of this compound in the assay buffer or media. 2. Investigate potential incompatibilities with other reagents. | Evaluate the compatibility of the compound with all assay components during method development. |
Section 3: Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[5][6][7][8]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Methanol, Acetonitrile (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector or LC-MS
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of 0.1 mg/mL.
-
Repeat with 1 M HCl if no degradation is observed.[6]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with methanol to 0.1 mg/mL.
-
Repeat with 1 M NaOH if no degradation is observed.[6]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with methanol to 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL in methanol) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.[5]
-
Keep a control sample in the dark.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at 60°C for 48 hours.
-
Dissolve and dilute to 0.1 mg/mL in methanol for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) or LC-MS to identify and quantify the parent compound and any degradation products.
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and the formation of degradation products.[9][10]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Illustrative HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Provides good peak shape for phenolic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 0-5 min: 40% B 5-20 min: 40-90% B 20-25 min: 90% B 25-26 min: 90-40% B 26-30 min: 40% B | A gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 280 nm | Phenolic compounds typically have a UV absorbance maximum around this wavelength. A PDA detector allows for peak purity analysis. |
| Injection Volume | 10 µL |
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is fit for purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.
Section 4: Advanced Insights
The Role of Solvent in Degradation Kinetics
The choice of solvent can have a profound impact on the rate of degradation.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., methanol, ethanol) can participate in hydrogen bonding with the phenolic hydroxyl group, which can influence its reactivity. In some cases, this can stabilize the molecule, while in others, it may facilitate certain degradation pathways.
-
Polarity: The polarity of the solvent will affect the solubility of both the parent compound and its degradation products. It can also influence the transition states of degradation reactions, thereby altering the reaction rate.
Predicting Degradation Products
While experimental identification is essential, a predictive approach can guide the analytical method development. For this compound, in addition to oxidation and dehalogenation products, one might also anticipate the formation of isomers or polychlorinated species, especially if the starting material contains such impurities.[4]
Sources
- 1. Buy this compound | 5323-65-9 [smolecule.com]
- 2. 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9 [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. biomedres.us [biomedres.us]
- 8. scispace.com [scispace.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. web.vscht.cz [web.vscht.cz]
Technical Support Center: Safe Handling and Storage of Chlorinated Phenols
A Foreword from Your Senior Application Scientist:
In the dynamic landscape of research and drug development, chlorinated phenols are a class of compounds you may encounter. While incredibly useful, their handling demands a heightened level of awareness and adherence to rigorous safety protocols. This guide is structured to move beyond a simple checklist. My goal is to provide you with the "why" behind each recommendation, grounding our procedures in established scientific principles and regulatory standards. Think of this as a living document, a direct line to the kind of in-depth support you'd expect from a seasoned colleague. We will delve into the practicalities of laboratory work, addressing the specific challenges and questions that arise during experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when beginning work with chlorinated phenols.
Q1: What are the primary hazards I should be aware of when working with chlorinated phenols?
A1: Chlorinated phenols present a dual threat: they are both corrosive and highly toxic.[1] Skin contact can cause severe chemical burns, which may be delayed in onset due to an anesthetic effect, meaning you might not feel the burn immediately.[1] Systemic toxicity is a major concern as they are readily absorbed through the skin and can lead to severe, potentially fatal, health effects impacting the central nervous system, liver, and kidneys.[2][3] Inhalation of dusts or vapors is also a significant route of exposure.[1][4] Furthermore, they are considered environmental hazards.[4]
Q2: I'm just starting a project with pentachlorophenol. What is the absolute minimum Personal Protective Equipment (PPE) I need?
A2: For any work with chlorinated phenols, the minimum required PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash hazard, a face shield should be worn in addition to goggles.[2][5]
-
Hand Protection: The correct glove selection is critical. Standard nitrile gloves are often insufficient. Double-gloving with thicker nitrile gloves (≥8mil) may be acceptable for dilute solutions, but for concentrated solutions or prolonged handling, utility-grade neoprene or butyl rubber gloves are recommended.[2][5] For mixtures with chloroform, which rapidly degrades nitrile, a specialized glove like a Viton®/butyl rubber composite is necessary.[5][6]
-
Body Protection: A fully buttoned lab coat is required.[2] For tasks with a higher splash risk, a chemical-resistant apron (e.g., butyl rubber or neoprene) should be worn over the lab coat.[2][5]
-
Footwear: Closed-toe shoes are mandatory; perforated shoes or sandals are not permitted in the lab.[7]
Q3: Can I work with chlorinated phenols on an open bench?
A3: No. All procedures involving the handling of chlorinated phenols, including preparing solutions and aliquoting, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dusts.[5][8][9]
Q4: How should I store my chlorinated phenol compounds?
A4: Proper storage is crucial to prevent accidents and degradation. Store them in a cool, dry, and well-ventilated area, segregated from incompatible materials.[5][8] They are sensitive to light and moisture, so use light-resistant containers and ensure they are tightly sealed.[2][8] It's also good practice to store them in secondary containment.[5] Saturated phenol solutions are often stored at 4°C.[2][8]
Q5: What are the major chemical incompatibilities I need to be aware of?
A5: Chlorinated phenols are weak organic acids and are incompatible with strong bases, strong oxidizing agents (like nitrates, chlorine bleaches), and strong reducing substances (such as hydrides and alkali metals).[8][10] Mixing with these can generate heat or, in the case of strong reducers, flammable hydrogen gas.[10] They should also be kept away from chemically active metals like aluminum or magnesium powder.[5]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Guide 1: Managing Accidental Spills
Issue: A small container of chlorinated phenol solution has spilled inside the chemical fume hood.
Causality: Spills can occur due to mishandling, container failure, or reaction mishaps. The immediate concern is to contain the spill, prevent exposure, and decontaminate the area without spreading the hazardous material.
Solution Workflow:
-
Alert & Isolate: Immediately alert others in the lab. Keep the fume hood sash as low as possible.
-
Don Appropriate PPE: If not already wearing it, don two pairs of chemically resistant gloves (e.g., neoprene over nitrile), splash goggles, a face shield, and a chemical-resistant apron.
-
Absorb the Spill: Cover the spill with a non-combustible absorbent material like dry earth, sand, or a commercial spill absorbent.[11] Do not use paper towels initially for a liquid spill as they can degrade.
-
Clean-Up:
-
Decontaminate the Surface:
-
Report: Report the incident to your supervisor and your institution's Environmental Health & Safety (EHS) department.[12]
For large spills (outside a fume hood) or any spill you are not comfortable cleaning up, evacuate the area immediately, secure it, and contact your institution's emergency response team (e.g., EHS).[8]
Guide 2: Handling Skin or Eye Exposure
Issue: You've accidentally splashed a small amount of chlorinated phenol solution on your arm or in your eye.
Causality: Chlorinated phenols are rapidly absorbed through the skin and are highly corrosive to eye tissue.[3][8] Immediate and thorough decontamination is critical to minimize chemical absorption and tissue damage.[6]
Solution Workflow:
For Skin Contact:
-
Immediate Action: This is a medical emergency. Yell for help to alert others.
-
Remove Contaminated Items: Immediately remove all contaminated clothing, shoes, and jewelry.[8]
-
Decontamination Protocol:
-
Preferred Method: If available, begin swabbing the affected area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or 400).[2] This is highly effective at removing phenol.
-
Alternative Method: If PEG is not available, flush the affected area with copious amounts of water in an emergency shower for at least 15 minutes.[8][13]
-
-
Seek Medical Attention: Call emergency services immediately.[2] All exposures, regardless of perceived severity, require professional medical evaluation.
For Eye Contact:
-
Immediate Action: Go immediately to the nearest emergency eyewash station.[2]
-
Flush Eyes: Hold your eyelids open and flush with a continuous, low-pressure stream of water for at least 15-20 minutes.[8][11] Do not interrupt flushing.
-
Remove Contacts: If you are wearing contact lenses, remove them after the first few seconds of flushing, if possible without causing further injury.[11]
-
Seek Medical Attention: Have someone call emergency services while you are flushing. All eye exposures require immediate medical attention.[2]
Logical Flow for Exposure Response:
Caption: Decision workflow for immediate first aid response to chlorinated phenol exposure.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a common laboratory procedure involving chlorinated phenols.
Protocol: Preparation of a Saturated Phenol Solution
Objective: To safely prepare a buffered, saturated phenol solution for use in molecular biology applications (e.g., DNA/RNA extraction).
Causality & Self-Validation: This protocol incorporates safety checks at every stage. The use of a fume hood is non-negotiable to prevent inhalation exposure. The PPE selection is specified to prevent skin and eye contact. The procedure for handling solid phenol minimizes dust generation, and the waste disposal steps ensure compliance and safety.
Materials:
-
Crystalline Phenol
-
Tris base
-
8-Hydroxyquinoline
-
Sterile, nuclease-free water
-
Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Stir plate and magnetic stir bar
-
Glass beakers and bottles (light-blocking or wrapped in foil)
-
Appropriate PPE (see below)
Step-by-Step Methodology:
-
Preparation and PPE:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Post a sign indicating that phenol is in use.
-
Don required PPE: safety goggles, face shield, lab coat, and heavy-duty gloves (e.g., butyl rubber or neoprene).
-
-
Melting the Phenol:
-
Rationale: Crystalline phenol is often supplied as a solid. It needs to be melted for equilibration with buffer.
-
Place the sealed manufacturer's container of crystalline phenol in a water bath set to no higher than 68°C inside the fume hood. Never heat phenol in a microwave or oven. [2]
-
Allow the phenol to melt completely.
-
-
Initial Equilibration:
-
Once melted, add an equal volume of sterile, nuclease-free water to the molten phenol in a glass beaker.
-
Add a stir bar and stir for 15-30 minutes on a stir plate.
-
Allow the phases to separate. The upper aqueous layer will be cloudy.
-
-
Aspiration and Buffering:
-
Rationale: Phenol is acidic and must be buffered to the appropriate pH (typically ~8.0 for DNA/RNA work) to prevent nucleic acid degradation.
-
Carefully aspirate and discard the upper aqueous layer into a designated phenol waste container.
-
Add an equal volume of buffer (e.g., 1M Tris-HCl, pH 8.0) to the phenol.
-
Stir for 15 minutes, then let the phases separate.
-
Measure the pH of the upper aqueous phase. Repeat the buffering step until the pH of the aqueous phase is stable at the desired pH.
-
-
Final Preparation and Storage:
-
After the final buffer wash, aspirate the aqueous layer.
-
Add 8-hydroxyquinoline to a final concentration of 0.1%. This acts as an antioxidant and a partial inhibitor of RNases, and its yellow color provides a useful indicator for the organic phase.
-
Store the final saturated phenol solution at 4°C in a light-blocking, tightly sealed glass bottle, clearly labeled with its contents and associated hazards.[2]
-
-
Waste Disposal:
Workflow Diagram for Phenol Solution Preparation:
Caption: Step-by-step workflow for the safe preparation of saturated phenol solution.
Part 4: Data & Reference Tables
Table 1: Recommended Glove Types for Chlorinated Phenols
| Task / Chemical Condition | Primary Recommended Glove | Secondary/Alternative | Breakthrough Time Consideration |
| Dilute Solutions (<10%), Incidental Contact | Double Nitrile (≥8mil)[2] | Neoprene | Change gloves frequently and immediately upon contact. |
| Concentrated Solutions, Prolonged Use | Butyl Rubber[2][5] | Neoprene, Viton®[8][15] | Select gloves with a breakthrough time >240 minutes.[4] |
| Phenol/Chloroform Mixtures | Viton®/Butyl Rubber Composite[6] | Silver Shield® | Chloroform rapidly degrades nitrile and neoprene.[5][6] |
Table 2: Emergency Contact & Decontamination Quick Reference
| Situation | Immediate Action | Follow-Up | Key Contact |
| Minor Spill (in hood) | Alert others, absorb spill, clean area. | Dispose of all materials as hazardous waste. | Lab Supervisor |
| Major Spill (out of hood) | Evacuate and secure the area. | Institutional Emergency Response / EHS | |
| Skin Exposure | Remove clothing, decontaminate with PEG or water shower for 15+ min.[2][8] | Emergency Medical Services (e.g., 911) | |
| Eye Exposure | Flush at eyewash station for 15+ min.[8][11] | Emergency Medical Services (e.g., 911) |
References
- Pentachlorophenol Pressure Treated Wood Safety D
- PENTACHLOROPHENOL LIQUID WOOD PRESERVATIVE. Health Canada, Pesticide Label Search. [Link]
- Pentachlorophenol Safety Data Sheet.
- Phenol-Chloroform Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety. [Link]
- PENTA BLOCKS. Health Canada, Pesticide Label Search. [Link]
- Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]
- Chlorinated and Non-Chlorinated Phenols in Soil.
- Toxicological Profile for Chlorophenols.
- Storage stability of chlorinated phenols in urine.
- Phenol, Chloroform, or TRIzol™ Waste Disposal. The University of Tennessee Health Science Center, Research Safety Affairs. [Link]
- How can I dispose phenol?
- Emergency Response Guide for Laboratories.
- Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University, Environmental Health & Safety. [Link]
- Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]
- Chemical Storage and Handling Recommendations.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Guidance on Storage and Handling of Chlorinated Solvents.
- CHEMICAL SPILL PROCEDURES. University of California, Santa Cruz. [Link]
- Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. U.S. Environmental Protection Agency. [Link]
- Incompatible Chemicals. University of Florida, Risk Management and Safety. [Link]
- A review of chlorinated phenols.
- Biohazard Decontamination and Spill Response Standard Operating Procedure. Memorial University of Newfoundland. [Link]
- Biological Exposure or Spills: Response, Decontamination & Clean-up. St. Olaf College. [Link]
- INCOMPATIBILITIES. Centurion University of Technology and Management. [Link]
- Working with Chemicals.
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- 3. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. CHLORINATED PHENOLS/CHLOROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. cmu.edu [cmu.edu]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
Technical Support Center: Troubleshooting Carryover in GC Analysis of phenolic compounds.
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering carryover issues during the Gas Chromatography (GC) analysis of phenolic compounds. This resource is structured in a question-and-answer format to directly address specific problems, explaining the underlying causes and offering field-proven solutions.
Troubleshooting Guide: Identifying and Eliminating Carryover
Carryover, the appearance of analyte peaks from a previous injection in a current chromatogram, is a common challenge in GC analysis, particularly with active compounds like phenols.[1][2][3][4] These "ghost peaks" can compromise data integrity by interfering with the quantitation of target analytes.[1][5] This guide provides a systematic approach to diagnosing and resolving carryover issues.
Q1: I'm seeing unexpected peaks in my blank injections after running a high-concentration phenol sample. How do I confirm it's carryover and where do I start looking for the source?
A1: Confirming and Isolating the Source of Carryover
The first step is to confirm that the ghost peaks are indeed from the previous injection. This can be done by running a solvent blank immediately after a concentrated sample.[6] If peaks corresponding to the phenolic compounds from the previous run appear, carryover is confirmed.
To isolate the source, a systematic approach is necessary. The most common sources of carryover in a GC system are the injector, the column, and the syringe.[1][7][8] A logical troubleshooting workflow can help pinpoint the problematic component.
Troubleshooting Workflow: Isolating Carryover Source
A step-by-step diagnostic process is crucial for efficiently identifying the source of carryover.
Caption: A systematic workflow for diagnosing the source of carryover.
Q2: I suspect my injector is the source of the carryover. What are the common causes and how can I fix them?
A2: Addressing Injector-Related Carryover
The injector is a frequent source of carryover for phenolic compounds due to their active nature.[9] Several factors within the injector can contribute to this issue.
-
Contaminated Inlet Liner: The liner is the first point of contact for the sample.[10] Non-volatile residues and active sites on the liner can retain phenolic compounds, which are then released in subsequent injections.[1][11]
-
Septum Bleed and Contamination: Particles from a degraded septum can fall into the liner, creating active sites for analyte adsorption.[1] Additionally, sample components can adsorb onto the underside of the septum.
-
Injector Body Contamination: Over time, the metal surfaces of the injector port can become contaminated, especially if sample backflash occurs.[13]
-
Solution: A thorough cleaning of the injector body may be necessary. This involves disassembling the injector and cleaning the components with appropriate solvents.[9]
-
Experimental Protocol: Injector Cleaning
-
Cooldown: Turn off the GC and allow the injector to cool completely.
-
Disassembly: Carefully remove the column, septum, liner, and any other removable parts of the injector.[9]
-
Cleaning: Use a brass brush and solvents like acetone and methylene chloride to clean the injector body.[9] Sonication of removable metal parts can also be effective.
-
Reassembly: Once clean and dry, reassemble the injector with a new septum and liner.
Q3: My peaks for phenolic compounds are tailing, and I'm still seeing carryover even after cleaning the injector. Could the column be the problem?
A3: Diagnosing and Resolving Column-Related Carryover
If injector maintenance does not resolve the issue, the GC column is the next likely culprit. Phenolic compounds can strongly interact with the stationary phase or contaminants at the head of the column.
-
Column Contamination: Non-volatile sample components can accumulate at the inlet of the column, creating active sites that lead to peak tailing and carryover.[1]
-
Solution 1: Column Trimming: Removing the contaminated section of the column is often an effective solution. Trim 10-30 cm from the inlet end of the column.[1][14]
-
Solution 2: Guard Column: Using an integrated guard column or a Z-Guard can trap non-volatile residues, protecting the analytical column.[10]
-
-
Insufficient Bake-out: High-boiling compounds that are not eluted during the analytical run can remain in the column and appear in subsequent analyses.[10][15]
Data Presentation: Recommended Column Bake-out Conditions
| Column Phase Type | Maximum Isothermal Temperature (°C) | Recommended Bake-out Temperature (°C) |
| 5% Phenyl Polysiloxane | 325 | 300-320 |
| 50% Phenyl Polysiloxane | 300 | 280-295 |
| WAX | 250 | 230-245 |
Note: Always refer to the manufacturer's specifications for the maximum operating temperature of your specific column.[10]
Q4: I've tried cleaning the injector and baking out the column, but I still have some carryover. Are there any other preventative measures I can take?
A4: Proactive Strategies to Prevent Carryover
Preventing carryover from occurring in the first place is the most effective strategy. This involves optimizing sample preparation, injection parameters, and system maintenance.
-
Sample Preparation: Proper sample cleanup can significantly reduce the amount of non-volatile matrix components introduced into the GC system.[16] Techniques like Solid Phase Extraction (SPE) or QuEChERS can be highly effective.
-
Derivatization: For highly polar or active phenolic compounds, derivatization can improve peak shape and reduce carryover.[17][18] Silylation is a common technique that replaces active hydrogens with a non-polar group, making the analytes more volatile and less prone to adsorption.[19][20]
-
Syringe Washing: Inadequate syringe cleaning between injections is a common cause of carryover.[6]
Visualization: The Role of Derivatization in Reducing Phenol Activity
Caption: Derivatization blocks the active hydroxyl group on phenols, reducing their interaction with active sites in the GC system.
Frequently Asked Questions (FAQs)
Q: Can the injection volume contribute to carryover?
A: Yes, injecting too large a sample volume can lead to "backflash," where the sample vapor expands beyond the volume of the inlet liner.[12][13] This can contaminate the septum purge and carrier gas lines, leading to carryover in subsequent injections.[12][13] To prevent this, consider reducing the injection volume or using a pressure-pulsed injection.[12]
Q: How often should I change my inlet liner and septum?
A: This depends on the cleanliness of your samples and the number of injections. For complex matrices or high-throughput applications, it's good practice to inspect the liner daily and replace it as soon as it appears discolored or contaminated.[1] Septa should be replaced proactively, for example, after every 100-200 injections, to prevent leaks and particle contamination.[9]
Q: What are the best wash solvents for cleaning the autosampler syringe after analyzing phenolic compounds?
A: A multi-solvent wash is often most effective. Start with a solvent that is a good match for your sample matrix to remove the bulk of the residue. Follow this with a more polar solvent like methanol or isopropanol to remove any remaining polar analytes, and finish with a volatile solvent like acetone or hexane to ensure the syringe is dry.[12]
Q: I see broad, rolling peaks in my blank runs. Is this carryover?
A: Broad, late-eluting peaks in a blank run are a classic sign of carryover from high-boiling point compounds that were not fully eluted in the previous analysis.[2][3][4] This indicates that you need to increase the final temperature or the hold time of your oven program to ensure all components are eluted from the column.[3][4]
Q: Can my carrier gas be a source of ghost peaks?
A: Yes, contaminated carrier gas or gas lines can introduce impurities that appear as ghost peaks.[5] It is crucial to use high-purity gas (99.9995% or better) and install traps to remove moisture, oxygen, and hydrocarbons.[5]
References
- Method 8041A: Phenols by Gas Chromatography. (2007). U.S. Environmental Protection Agency.
- How do I extend GC column lifetime?. (n.d.). Phenomenex.
- GC Column Troubleshooting Guide. (2025). Phenomenex.
- How and When to Perform a GC Bake Out. (2022). Phenomenex Blog.
- Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. (2020). Global NEST Journal.
- Troubleshooting Guide. (n.d.). Phenomenex.
- Tips and Tricks of Injector Maintenance. (n.d.). Agilent GC Technical Support.
- Derivatization for Gas Chrom
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). PMC - PubMed Central.
- Troubleshooting Chromatographic Contamination Ghost peaks/carryover. (n.d.). Agilent.
- Since my GC column hasn't been used for several months, should I bake out the column before further use?. (2015).
- 5 Ways to Extend a Gas Chromatography Column's Life. (n.d.). Technology Networks.
- Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (n.d.). MDPI.
- GC Troubleshooting. (n.d.). Agilent.
- How to eliminate the carry-over effect in GC-MS/MS system?. (2024).
- GC Troubleshooting—Carryover and Ghost Peaks. (2018). Restek.
- Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). PubMed.
- GC Carryover Problems. (n.d.). Element Lab Solutions.
- The LCGC Blog: Solve Carryover Problems in Gas Chrom
- Carryover Peaks - problem Please help. (2021).
- GC Troubleshooting—Carryover and Ghost Peaks. (2018). YouTube.
- GC Troubleshooting—Carryover and Ghost Peaks. (2018). Restek Resource Hub.
- How can I avoid sample carry over from columns in a GC - MS instrument?. (2015).
- Adsorption of phenol and methylene blue contaminants onto high-performance catalytic activated carbon from biomass residues. (n.d.). PMC - NIH.
- How to clean an injector for GC. (2018). YouTube.
- Don't Get Carried Away by Carryover: Troubleshooting GC Chrom
- How to Keep your Application Running - Routine Maintenance. (n.d.). Agilent.
- GC Column Care Guide. (n.d.). Phenomenex.
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- Basic Injector Maintenance | Gas Chrom
- Understanding Phenol Adsorption Mechanisms on Activated Carbons. (2025).
- Adsorption of Phenol on Commercial Activated Carbons: Modelling and Interpret
- Adsorption of Phenol on Commercial Activated Carbons: Modelling and Interpret
- Dataset on adsorption of phenol onto activated carbons: Equilibrium, kinetics and mechanism of adsorption. (2020). PubMed.
Sources
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. GC Troubleshooting—Carryover and Ghost Peaks [discover.restek.com]
- 3. youtube.com [youtube.com]
- 4. GC Troubleshooting—Carryover and Ghost Peaks [discover.restek.com]
- 5. agilent.com [agilent.com]
- 6. epa.gov [epa.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. GC Technical Tip [discover.phenomenex.com]
- 11. gcms.cz [gcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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- 16. chromatographytoday.com [chromatographytoday.com]
- 17. journal.gnest.org [journal.gnest.org]
- 18. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 20. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
controlling regioselectivity in electrophilic aromatic substitution
Technical Support Center: Electrophilic Aromatic Substitution
Welcome to the Advanced Chemistry Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution (EAS). As Senior Application Scientists, we have curated this resource to provide not just protocols, but the underlying logic to empower you to troubleshoot and control your reactions with precision.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of ortho, meta, and para isomers when I expect a single product?
This is a classic regioselectivity challenge. The directing effect of the substituent already on your aromatic ring is the primary determinant of the position of electrophilic attack. However, several factors can lead to a loss of selectivity:
-
Steric Hindrance: Bulky activating groups may sterically hinder the ortho positions, leading to a higher proportion of the para product than electronically predicted. Conversely, a very bulky electrophile will also preferentially attack the less hindered para position.
-
Reaction Temperature: At higher temperatures, reactions can overcome the activation energy barrier for the formation of less stable isomers, leading to a thermodynamic product mixture rather than the kinetically favored one. For instance, the sulfonation of naphthalene at high temperatures favors the thermodynamically stable 2-sulfonic acid, whereas lower temperatures yield the kinetic 1-sulfonic acid product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediate (the sigma complex or arenium ion). A more polar solvent can better stabilize the charged intermediate, potentially altering the regiochemical outcome.
-
Lewis Acid Catalyst: The choice and amount of Lewis acid can be critical. A strong Lewis acid can sometimes complex with an activating group (like an -OH or -NH2 group), effectively converting it into a deactivating, meta-directing group.
Q2: My reaction is not proceeding, or the yield is extremely low. What are the common causes?
Low reactivity in EAS reactions typically points to one of two issues: insufficient electrophilicity or a deactivated aromatic ring.
-
Deactivated Substrate: If your starting material contains one or more strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), the ring is significantly deactivated towards electrophilic attack. In such cases, you may need to employ more forceful reaction conditions, such as stronger electrophiles, higher temperatures, or more potent Lewis acid catalysts. However, be aware that harsh conditions can lead to side reactions and decomposition.
-
Weak Electrophile: The electrophile must be sufficiently reactive to overcome the aromaticity of the ring. For example, in Friedel-Crafts alkylation, primary carbocations are prone to rearrangement to more stable secondary or tertiary carbocations. If a non-rearranging primary alkyl group is desired, the Friedel-Crafts acylation followed by a reduction (like the Clemmensen or Wolff-Kishner reduction) is the preferred route.
-
Catalyst Inhibition: The catalyst, typically a Lewis acid, can be "poisoned" or inhibited by certain functional groups on the substrate (like amines or amides) that can coordinate more strongly than the intended electrophile precursor.
Q3: How can I selectively achieve ortho substitution over para?
Achieving high ortho selectivity can be challenging due to the inherent steric hindrance at this position. However, several strategies can be employed:
-
Ortho-Directing Groups: Certain substituents can actively direct the electrophile to the ortho position through chelation or hydrogen bonding. For example, hydroxyl (-OH) and methoxy (-OCH₃) groups can pre-associate with the electrophile or Lewis acid, delivering it to the proximate ortho position. This is often referred to as ortho-directing metalation or chelation-controlled substitution.
-
Blocking Groups: A reversible reaction, such as sulfonation, can be used to temporarily block the more reactive para position. The electrophilic substitution is then carried out, directing the new substituent to the ortho position. Subsequently, the blocking group can be removed (e.g., by steam distillation for sulfonyl groups).
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: Friedel-Crafts Alkylation leading to polyalkylation and unexpected isomers.
Problem: You are attempting to mono-alkylate benzene with 1-chloropropane and AlCl₃, but you are observing a mixture of n-propylbenzene, isopropylbenzene, and di-propylbenzenes.
Root Cause Analysis:
-
Carbocation Rearrangement: The primary carbocation initially formed from 1-chloropropane rapidly rearranges via a hydride shift to the more stable secondary isopropyl carbocation. This leads to isopropylbenzene as the major product.
-
Product is More Reactive than Starting Material: The alkyl group of the product (n-propyl or isopropyl) is an activating group, making the product more nucleophilic and thus more reactive than the starting benzene. This leads to subsequent alkylations (polyalkylation).
Workflow for Achieving Selective Mono-n-propylation:
Caption: Workflow to avoid rearrangement and polyalkylation.
Detailed Protocol:
-
Friedel-Crafts Acylation:
-
To a cooled (0 °C) suspension of anhydrous AlCl₃ in an inert solvent (e.g., CH₂Cl₂), slowly add propanoyl chloride.
-
To this mixture, add benzene dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir for 1-2 hours, then quench carefully with ice-water.
-
Work up the reaction to isolate propiophenone. The acyl group is deactivating, thus preventing over-acylation.
-
-
Clemmensen Reduction:
-
Reflux the isolated propiophenone with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.
-
This will reduce the ketone to a methylene group, yielding the desired n-propylbenzene without rearrangement.
-
Scenario 2: Nitration of Phenol results in a low yield of nitrophenol and significant tar formation.
Problem: Attempting to nitrate phenol using a standard mixture of concentrated nitric acid and sulfuric acid leads to oxidation and polymerization of the highly activated phenol ring.
Root Cause Analysis:
Phenol possesses a strongly activating hydroxyl group (-OH) which makes the ring highly susceptible to oxidation by concentrated nitric acid. The harsh conditions lead to the formation of undesired, complex polymeric materials (tar).
Solutions & Comparative Protocols:
| Strategy | Reagents | Key Advantage |
| Milder Nitrating Agent | Dilute Nitric Acid | Reduces the oxidative potential of the reaction, minimizing tar formation. |
| Protecting Group Strategy | 1. Acetic Anhydride2. HNO₃/H₂SO₄3. H₂O, H⁺ (hydrolysis) | The acetyl group moderates the activating effect of the oxygen, allowing for controlled nitration. The protecting group is easily removed. |
Recommended Protocol (Milder Nitration):
-
Dissolve phenol in a suitable solvent like water or acetic acid.
-
Cool the solution to approximately 20 °C.
-
Slowly add dilute nitric acid (approx. 20%) dropwise with vigorous stirring.
-
The ortho and para isomers can often be separated by steam distillation, as o-nitrophenol is volatile due to intramolecular hydrogen bonding, while p-nitrophenol is not.
Visualizing Directing Effects:
The regioselectivity in EAS is governed by the stability of the intermediate arenium ion. Activating groups stabilize the arenium ion, particularly when the charge is on the carbon bearing the substituent, favoring ortho and para attack.
Caption: Classification of substituent directing effects.
References
- Sulfonation of Naphthalene. In Organic Chemistry (5th ed., pp. 763-764). W. W. Norton & Company. [Link]
- Friedel-Crafts Alkylation and Acylation. In Organic Chemistry (12th ed., pp. 694-702). John Wiley & Sons. [Link]
- Use of Blocking Groups. In Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed., p. 735). Springer. [Link]
- Nitration of Phenol. In Vogel's Textbook of Practical Organic Chemistry (5th ed., pp. 899-900). Longman Scientific & Technical. [Link]
Technical Support Center: Managing Oxidation Side Reactions in Phenol Chlorination
A-Level-Of-Support-Document
Introduction
Welcome to the technical support center for managing oxidation side reactions during the chlorination of phenols. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in synthetic chemistry involving phenolic compounds. Phenol chlorination is a cornerstone of electrophilic aromatic substitution, yet it is frequently complicated by undesired oxidation pathways that can significantly reduce yield, compromise product purity, and introduce challenging purification steps.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the mechanistic underpinnings of common problems and offer validated protocols to help you navigate and control these complex reactions.
I. Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: My phenol chlorination is turning dark, and I'm seeing a significant drop in the yield of my desired chlorinated phenol. What's happening?
A1: A dark reaction mixture is a classic indicator of oxidation side reactions. Phenols are highly susceptible to oxidation, especially under chlorination conditions, which can involve strong electrophiles and potential radical pathways. The hydroxyl group activates the aromatic ring, making it electron-rich and prone to both electrophilic substitution (the desired reaction) and oxidation.
The primary culprits are the formation of quinone and quinone-like structures, which are highly colored. These can further polymerize to form complex, often intractable, dark-colored tars.[1] This process competes directly with the chlorination pathway, consuming both your starting material and the chlorinating agent, leading to the observed yield drop.
The reaction of 2,4,6-trichlorophenol with aqueous chlorine can also form non-phenolic oxidation products.[2] Furthermore, with an excess of the chlorinating agent, ring-cleavage can occur, leading to the formation of α,β-unsaturated dicarbonyl compounds.[3][4]
Q2: What are the most common oxidative byproducts I should be looking for?
A2: Beyond simple quinones, a variety of oxidative byproducts can form, complicating your product mixture. These can include:
-
Chlorinated Quinones: Oxidation can occur after one or more chlorination steps, leading to chlorinated benzoquinones.
-
Diphenyl Ethers and Biphenyls: Oxidative coupling reactions can lead to the formation of dimers such as chlorinated diphenyl ethers and biphenyls.[1]
-
Dibenzofurans: In some cases, further cyclization of biphenyl derivatives can form chlorinated dibenzofurans.[1]
-
Ring-Cleavage Products: Under harsh conditions or with excess oxidant, the aromatic ring can be cleaved to form smaller, often highly functionalized and reactive molecules like chloro-2-butene-1,4-dial (Cl-BDA).[3]
The formation of these byproducts is often dependent on the specific chlorinating agent, solvent, and reaction temperature.
Q3: How does my choice of chlorinating agent influence the extent of oxidation?
A3: The choice of chlorinating agent is critical. Highly reactive agents are more likely to induce oxidation.
-
Chlorine Gas (Cl₂): While cost-effective, Cl₂ is a strong oxidizing agent and can lead to significant byproduct formation, including over-chlorination and oxidation. Its use often requires careful control of stoichiometry and temperature.
-
Hypochlorous Acid (HOCl) / Hypohalites (e.g., NaOCl): These are also strong oxidants. The reaction kinetics are highly pH-dependent, with maximum chlorination rates often occurring in the neutral to slightly alkaline range.[2] However, alkaline conditions can also promote the formation of phenoxide ions, which are even more susceptible to oxidation.[5]
-
Sulfuryl Chloride (SO₂Cl₂): This reagent is often preferred for its higher selectivity.[6][7] It can be "tuned" with catalysts to favor chlorination over oxidation.[7] However, uncatalyzed reactions, especially at elevated temperatures, can still lead to oxidation.
-
N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent and is often a good choice for sensitive substrates.[8] Its reactivity can be enhanced with catalysts, allowing for more controlled chlorination.[8][9]
The following diagram illustrates the competing pathways:
Caption: Competing pathways in phenol chlorination.
II. Troubleshooting Guides - Practical Solutions
Scenario 1: My reaction is producing a lot of dark tar, and purification is a nightmare.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Oxidation reactions often have a higher activation energy than the desired chlorination. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly slow down the rate of oxidation relative to chlorination.
-
Control Stoichiometry: Add the chlorinating agent slowly and in slight excess (e.g., 1.05-1.1 equivalents). A large excess of the chlorinating agent, especially at the beginning of the reaction, can drive the formation of oxidative byproducts.[3]
-
Change the Solvent: The choice of solvent can influence reaction pathways.
-
Non-polar solvents (e.g., dichloromethane, 1,2-dichloroethane) are generally preferred as they can solvate the phenol and chlorinating agent without strongly promoting ionic or radical pathways.
-
Protic solvents like methanol can sometimes influence chlorination rates and should be used with caution.[10] Water can be a green solvent but may lead to complex pH dependencies and hydrolysis of some chlorinating agents.[11][12]
-
Workflow for Temperature and Stoichiometry Optimization:
Caption: Workflow for minimizing oxidation.
Scenario 2: I'm getting poor regioselectivity along with oxidation byproducts.
Troubleshooting Steps:
-
Employ a Catalyst: Catalysts can not only improve regioselectivity but also allow for the use of milder reaction conditions, thereby suppressing oxidation.[6][7][8][9][13]
-
Lewis Acids (e.g., AlCl₃, FeCl₃): Often used with sulfuryl chloride, they can enhance the electrophilicity of the chlorinating agent, but can also promote side reactions if not used carefully.[6]
-
Lewis Bases (e.g., Selenoether, Thiourea catalysts): These have shown excellent results in directing chlorination to specific positions (ortho or para) with high selectivity, often under mild conditions.[8][9] For example, certain thiourea catalysts can give up to 10:1 ortho-selectivity, while others can provide up to 20:1 para-selectivity with NCS.[9]
-
Heterogeneous Catalysts (e.g., Zeolites): These can offer shape-selectivity and easier separation from the reaction mixture.[14]
-
Data on Catalyst-Controlled Regioselectivity:
| Phenol Substrate | Chlorinating Agent | Catalyst | Key Outcome | para/ortho Ratio | Reference |
| Phenol | SO₂Cl₂ | L-type zeolite | High para-selectivity | 8:1 | [6] |
| o-Cresol | SO₂Cl₂ | Diphenyl sulfide/AlCl₃ | High para-selectivity | ~20:1 | [6] |
| Phenol | NCS | Bis-thiourea (Catalyst 6) | High ortho-selectivity | 1:10 | [9] |
| Phenol | NCS | Bis-thiourea (Catalyst 7) | High para-selectivity | 20:1 | [9] |
| Phenol | SO₂Cl₂ | (S)-BINAPO | High para-selectivity | 96:4 | [7] |
| Phenol | SO₂Cl₂ | (S)-diphenylprolinol | High ortho-selectivity | 1:99 | [7] |
Scenario 3: How can I analyze my reaction mixture to identify and quantify these oxidative byproducts?
Troubleshooting Steps:
-
Chromatographic Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for analyzing volatile and semi-volatile chlorinated phenols and their byproducts.[15][16] Derivatization (e.g., acetylation) can improve the chromatographic behavior of phenolic compounds.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is also highly effective, especially for less volatile or more polar byproducts.[17]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for structural elucidation of isolated byproducts.
-
Infrared (IR) Spectroscopy: Can help identify functional groups, such as the carbonyl stretch in quinone byproducts.[2]
-
Protocol for Sample Preparation for GC-MS Analysis:
-
Sample Quenching: Take a small aliquot (e.g., 0.1 mL) of the reaction mixture and immediately quench it in a vial containing a reducing agent solution (e.g., aqueous sodium sulfite) and a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Vortex the vial thoroughly and allow the layers to separate.
-
Drying: Transfer the organic layer to a new vial containing a drying agent like anhydrous sodium sulfate.
-
Derivatization (Optional but Recommended): To a small portion of the dried organic extract, add a derivatizing agent (e.g., acetic anhydride with a catalytic amount of pyridine) and heat gently if necessary. This converts the phenols to their less polar and more volatile acetate esters, improving peak shape.
-
Analysis: Dilute the (derivatized) sample to an appropriate concentration and inject it into the GC-MS.[17]
III. Advanced Topics
Q4: Can the workup procedure itself contribute to oxidation?
A4: Yes. If the reaction is not properly quenched, residual chlorinating agent can continue to react during the workup, especially if exposed to light or air. An oxidative workup can also lead to the formation of byproducts.
Best Practices for Workup:
-
Quenching: Always quench the reaction with a reducing agent like aqueous sodium bisulfite or sodium thiosulfate to destroy any excess chlorinating agent.
-
pH Control: During aqueous extraction, be mindful of the pH. Strongly basic conditions can deprotonate the phenol, making it more water-soluble and susceptible to oxidation. Acidifying the aqueous layer before extraction can help keep the phenolic product in the organic phase.[15]
-
Degassing: For highly sensitive substrates, using degassed solvents for workup and performing extractions under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
Q5: I have successfully chlorinated my phenol, but now I'm struggling to separate the chlorinated isomers and remove residual byproducts. Any suggestions?
A5: Purification of chlorinated phenols can be challenging due to their similar polarities.[18]
-
Column Chromatography: This is the most common method. Careful selection of the stationary phase (silica gel is standard) and eluent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective.
-
Recrystallization: If your product is a solid and present in high purity, recrystallization can be an excellent final purification step.
-
Complexation: For separating closely boiling isomers, preferential complexation can be employed. For example, calcium bromide can preferentially form a complex with p-chlorophenol over 2,4-dichlorophenol, allowing for their separation.[18] The complex can then be decomposed to recover the purified isomer.[18]
IV. References
-
Dinh, A. N., et al. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry. Available at: [Link]
-
Lee, C. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS*. International Journal of Air and Water Pollution.
-
Munoz, M., et al. (2011). Chlorinated Byproducts from the Fenton-like Oxidation of Polychlorinated Phenols. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Leston, G. (1984). Process for separating chlorinated phenols. Google Patents. Available at:
-
Le-Page, M., et al. (2017). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology. Available at: [Link]
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Gustafson, J. L., et al. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry. Available at: [Link]
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Xin, H., et al. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Advances. Available at: [Link]
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Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules. Available at: [Link]
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Kearney, R. N., et al. (2024). Methanol as a Carrier Solvent Can Influence Chlorination Rates of Phenolic Compounds in Chlorinated Waters. Environmental Science & Technology Letters. Available at: [Link]
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van der Puy, M., et al. (1995). Shape-selective para-chlorination of phenol using sulfuryl chloride with the aid of microporous catalysts. ResearchGate. Available at: [Link]
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Yeung, K.-S., et al. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. Available at: [Link]
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Maddox, S. M., et al. (2016). Regioselective Chlorination of Phenols. Scientific Update. Available at: [Link]
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Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols: Kinetics and Formation of Chloroform. Environmental Science & Technology. Available at: [Link]
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British Columbia Ministry of Environment. (2017). Chlorinated and Non-Chlorinated Phenols in Water. gov.bc.ca. Available at: [Link]
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Cerichelli, G., et al. (1977). Selective functionalisation. Part 6. The chlorination of phenol in micellar solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. ResearchGate. Available at: [Link]
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Xin, H., et al. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Publishing. Available at: [Link]
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Ohio River Valley Water Sanitation Commission. (n.d.). Phenol Wastes Treatment by Chemical Oxidation. orsanco.org. Available at: [Link]
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Panigrahi, G. P., & Misro, P. K. (1978). Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium. ResearchGate. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Chlorinated Phenols. epa.gov. Available at: [Link]
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Radhakrishnamurti, P. S., & Sasmal, B. M. (1978). Kinetics & Mechanism of Chlorination of Phenol & Substituted Phenols by Peroxydisulphate & Chloride Ions. Indian Journal of Chemistry.
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National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. ncbi.nlm.nih.gov. Available at: [Link]
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Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. saltworkstech.com. Available at: [Link]
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Boyer, W. M. (1962). Method of preparing chlorinated phenolic-formaldehyle condensation products. Google Patents. Available at:
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Hooker Chemical Corporation. (1960). Process for production of chlorinated phenols with recovery of hydrochloric acid. Google Patents. Available at:
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Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
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U.S. Environmental Protection Agency. (1995). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. epa.gov. Available at: [Link]
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Wang, L., et al. (2025). Phenols coupled during oxidation upstream of water treatment would generate higher toxic coupling phenolic disinfection by-products during chlorination disinfection. PubMed. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Mono- and Di-chlorinated Tert-pentylphenols: Efficacy and Mechanistic Insights
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial agent development, halogenated phenols represent a class of compounds with significant, tunable biological activity. The strategic addition of chlorine atoms to a phenolic backbone can dramatically alter its efficacy against a spectrum of microbial targets. This guide provides an in-depth comparison of 2-Chloro-4-(tert-pentyl)phenol and its dichlorinated analogue, 2,6-dichloro-4-(tert-pentyl)phenol, offering a predictive framework for their relative antimicrobial activities based on established structure-activity relationships and outlining the experimental protocols necessary for their empirical evaluation.
The Rationale: Chlorination as a Tool for Potency Enhancement
The introduction of chlorine, an electron-withdrawing group, to a phenol ring fundamentally alters its electronic and steric properties. This modification has profound implications for the molecule's biological activity. Generally, an increase in the number of chlorine substituents on the phenol ring correlates with an increase in toxicity and antimicrobial potency.[1][2] This enhanced activity is attributed to several factors, including increased lipophilicity, which facilitates passage through microbial cell membranes, and a lower pKa, indicating a stronger acid.[1] The positioning of the chlorine atoms is also critical, with ortho-substitution having a pronounced inductive effect on the acidity of the phenolic hydroxyl group.[1]
Predicted Activity Profile: 2,6-dichloro-4-(tert-pentyl)phenol vs. This compound
It is predicted that 2,6-dichloro-4-(tert-pentyl)phenol will exhibit significantly greater antimicrobial activity than this compound.
This prediction is grounded in the following scientific reasoning:
-
Increased Lipophilicity: The presence of a second chlorine atom on the aromatic ring of 2,6-dichloro-4-(tert-pentyl)phenol will increase its overall lipophilicity compared to the mono-chlorinated version. This enhanced lipophilicity is expected to improve its ability to partition into and disrupt the lipid-rich bacterial cell membrane.
-
Enhanced Acidity: The addition of a second electron-withdrawing chlorine atom, particularly at the other ortho position, will further increase the acidity of the phenolic hydroxyl group (lower pKa) compared to this compound.[1] The increased acidity of the dichlorinated compound is thought to enhance its ability to uncouple oxidative phosphorylation, a key mechanism of action for many chlorinated phenols.[1][2]
-
Steric and Electronic Effects: The symmetrical dichlorination at the 2 and 6 positions may also influence the molecule's interaction with target sites within the microbial cell, potentially leading to a more potent inhibitory effect.
The bulky tert-pentyl group at the para position in both molecules contributes to their overall lipophilicity and may provide some steric hindrance that influences their interaction with biological targets.
Mechanistic Insights: How Chlorinated Phenols Exert Their Effects
The primary mode of action for many chlorinated phenols is the disruption of cellular energy production through the uncoupling of oxidative phosphorylation.[1][2] In essence, these molecules act as protonophores, shuttling protons across the inner mitochondrial or bacterial cytoplasmic membrane. This dissipates the proton motive force that is essential for ATP synthesis, leading to a depletion of cellular energy and ultimately, cell death.
The increased acidity of more highly chlorinated phenols enhances their ability to act as protonophores. The phenolate ion, formed upon deprotonation, is stabilized by the electron-withdrawing chlorine atoms, facilitating the release of a proton on the matrix side of the membrane.
dot
Caption: Mechanism of oxidative phosphorylation uncoupling by 2,6-dichloro-4-(tert-pentyl)phenol.
Quantitative Data Summary
While direct comparative studies are lacking, the following table summarizes the available information for the two compounds. It is important to note that the antimicrobial activity of 2,6-dichloro-4-(tert-pentyl)phenol is inferred from general principles and its known use as an antimicrobial agent.[3]
| Property | This compound | 2,6-dichloro-4-(tert-pentyl)phenol |
| Molecular Formula | C₁₁H₁₅ClO[4] | C₁₁H₁₄Cl₂O |
| Molecular Weight | 198.69 g/mol [4] | 233.13 g/mol |
| Predicted pKa | 8.81 ± 0.31[4] | Predicted to be lower than 8.81 |
| Antimicrobial Activity | Studied for its antimicrobial properties, with a mode of action involving interaction with microbial cell membranes leading to lysis or growth inhibition.[4] | Known for its antimicrobial properties and used in personal care and industrial products.[3] Predicted to be more potent than the mono-chloro variant. |
| Toxicity | Harmful if swallowed, causes skin irritation and serious eye damage. May cause respiratory irritation and long-lasting harmful effects to aquatic life.[5] | Potential for toxicity to humans and the environment is a concern, and cautious use is recommended.[3] |
Experimental Protocols for Comparative Efficacy Testing
To empirically validate the predicted difference in activity, the following standardized experimental protocols are recommended.
Experimental Workflow
dot
Caption: Workflow for determining MIC and MBC of the phenolic compounds.
Detailed Methodology: Broth Microdilution for MIC and MBC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compounds: this compound and 2,6-dichloro-4-(tert-pentyl)phenol.
-
Solvent: Dimethyl sulfoxide (DMSO) or ethanol for preparing stock solutions.
-
Bacterial Strains: Representative Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Preparation of Stock Solutions and Bacterial Inoculum:
-
Prepare 10 mg/mL stock solutions of each test compound in the chosen solvent.
-
Culture the bacterial strains overnight in CAMHB at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
3. MIC Assay Procedure:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
4. MBC Assay Procedure:
-
From the wells showing no visible growth in the MIC assay, plate 10 µL aliquots onto Mueller-Hinton Agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% of the original bacteria survive).
Conclusion and Future Directions
Based on established structure-activity relationships for chlorinated phenols, it is strongly hypothesized that 2,6-dichloro-4-(tert-pentyl)phenol will exhibit superior antimicrobial activity compared to this compound. This is attributed to the increased lipophilicity and acidity conferred by the additional chlorine atom. To confirm this, direct comparative studies using standardized antimicrobial susceptibility testing methods, such as the MIC and MBC assays detailed in this guide, are essential.
Further research should focus on generating empirical data for these compounds against a broad panel of clinically relevant microbes, including antibiotic-resistant strains. Elucidating the precise impact of the tert-pentyl group on the activity and toxicity profile, in conjunction with the chlorination pattern, will provide a more complete understanding and aid in the rational design of novel phenolic antimicrobial agents.
References
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- 2-Chloro-4-(2-methylbutan-2-yl)phenol. (n.d.). PubChem.
- 2,6-DICHLORO-4-(TERT-PENTYL)-PHENOL. (n.d.). LookChem.
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A Comparative Guide to the Antimicrobial Spectrum of Halogenated Phenols
For researchers, scientists, and professionals in drug development, the selection of an appropriate antimicrobial agent is a critical decision guided by a nuanced understanding of its spectrum of activity, mechanism of action, and potency. Halogenated phenols represent a significant class of antimicrobial compounds utilized in a wide array of disinfectant, antiseptic, and preservative applications. This guide provides an in-depth, objective comparison of the antimicrobial spectra of prominent halogenated phenols, supported by experimental data and detailed methodologies, to empower informed decision-making in your research and development endeavors.
Introduction to Halogenated Phenols as Antimicrobial Agents
Halogenation of the phenol ring significantly enhances the antimicrobial efficacy of the parent compound. The introduction of halogen atoms, such as chlorine, bromine, or iodine, increases the lipophilicity of the molecule, facilitating its penetration through the lipid-rich cell membranes of microorganisms. The position and number of halogen substituents on the phenolic ring influence the compound's antimicrobial spectrum and potency. This guide will focus on a comparative analysis of commonly used chlorinated phenols, including triclosan, chloroxylenol, and dichlorophen, and will also explore the antimicrobial properties of brominated and iodinated phenols.
The primary mechanism of action for many halogenated phenols involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[1][2] At lower concentrations, some halogenated phenols, like triclosan, can exhibit a more specific mode of action by inhibiting key enzymatic pathways.[3] Understanding these mechanisms is crucial for predicting their efficacy against different types of microorganisms and for the development of novel antimicrobial strategies.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial spectrum of an agent is a key determinant of its utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several halogenated phenols against a range of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[4] Lower MIC values are indicative of higher antimicrobial potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Halogenated Phenols against Various Microorganisms
| Compound | Microorganism | Type | MIC Range (µg/mL) | References |
| Triclosan | Staphylococcus aureus | Gram-positive | 0.015 - 8 | [5] |
| Staphylococcus epidermidis | Gram-positive | ≤0.0312 - 4 | [5] | |
| Escherichia coli | Gram-negative | 0.1 - 0.5 | [5] | |
| Klebsiella pneumoniae | Gram-negative | 0.1 - 1 | [5] | |
| Enterococcus spp. | Gram-positive | 0.5 - 128 | [5] | |
| Candida albicans | Fungus | 1.56 - 12.5 | Not explicitly found, general antifungal activity noted. | |
| Chloroxylenol | Staphylococcus aureus | Gram-positive | 12.5 - 200 | [2] |
| Bacillus subtilis | Gram-positive | 62.5 - 250 | [2] | |
| Pseudomonas putida | Gram-negative | 62.5 - 250 | [2] | |
| Pseudomonas moorei | Gram-negative | 62.5 - 250 | [2] | |
| Skin Bacteria (Resident & Transient) | Mixed | 12.5 - 200 | [2] | |
| Dichlorophen | Acinetobacter calcoaceticus | Gram-negative | 16 µM (~4.3 µg/mL) | [6] |
| Bacillus subtilis | Gram-positive | 4 µM (~1.08 µg/mL) | [6] | |
| Bacillus cereus | Gram-positive | 4 µM (~1.08 µg/mL) | [6] | |
| Escherichia coli | Gram-negative | >32 µM (>8.6 µg/mL) | [6] | |
| Citrobacter freundii | Gram-negative | >32 µM (>8.6 µg/mL) | [6] | |
| Pentabromophenol | Staphylococcus aureus | Gram-positive | 0.5 | [7] |
| 2,4,6-Triiodophenol | Staphylococcus aureus | Gram-positive | 5 | [4] |
| Vibrio parahaemolyticus | Gram-negative | 5 | [4] | |
| Escherichia coli (Uropathogenic) | Gram-negative | 5 | [4] | |
| Candida albicans | Fungus | 5 | [4] |
Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology. Data is compiled from multiple sources and should be used for comparative purposes.
From the data, it is evident that:
-
Triclosan generally exhibits high potency against Gram-positive bacteria, with lower MICs compared to chloroxylenol.[3] Its activity against Gram-negative bacteria is also notable.
-
Chloroxylenol is effective against a broad spectrum of bacteria, particularly Gram-positive organisms.[8][9]
-
Dichlorophen demonstrates significant activity against certain Gram-positive and Gram-negative bacteria.[6][10] It is particularly effective against Bacillus species.[6]
-
Brominated and Iodinated Phenols , such as pentabromophenol and 2,4,6-triiodophenol, show potent antimicrobial and antibiofilm activity, in some cases surpassing their chlorinated counterparts.[4][7]
Antiviral and Antifungal Activity
While the primary focus is often on antibacterial properties, many halogenated phenols also exhibit antifungal and antiviral activities.
-
Chloroxylenol has demonstrated efficacy against fungi such as Aspergillus niger and Candida albicans, as well as some enveloped viruses like SARS-CoV-2 and herpes simplex virus type 1.[1][8][11]
-
Triclosan possesses a broad spectrum of antifungal activity.[12] It has also been shown to have some antiviral properties, particularly against enveloped viruses.[12]
-
Dichlorophen is recognized for its fungicidal and algicidal properties.[13]
Mechanisms of Action: A Deeper Dive
The antimicrobial efficacy of halogenated phenols is rooted in their ability to disrupt essential cellular structures and functions.
Caption: Mechanisms of action for different halogenated phenols.
As illustrated, triclosan has a dual mechanism: at lower, bacteriostatic concentrations, it specifically inhibits the enoyl-acyl carrier protein reductase (FabI), an enzyme essential for fatty acid synthesis.[14] At higher, bactericidal concentrations, it acts non-specifically, disrupting the cell membrane.[15] Chloroxylenol primarily works by disrupting the cell wall and inhibiting enzymes.[8] Dichlorophen's main mode of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[6]
Experimental Protocols for Antimicrobial Spectrum Determination
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are essential. The following are detailed methodologies for two widely accepted assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of a compound's antimicrobial activity.[4]
Workflow for MIC Determination
Caption: Experimental workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the halogenated phenol in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: From a fresh culture (18-24 hours), prepare a suspension of the test microorganism in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible turbidity (bacterial/fungal growth). This can be determined by visual inspection or by using a microplate reader.
Kirby-Bauer Disk Diffusion Assay
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum as described in the MIC protocol (0.5 McFarland standard).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the halogenated phenol onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Conclusion and Future Directions
This guide provides a comparative overview of the antimicrobial spectra of several key halogenated phenols. Triclosan stands out for its high potency against Gram-positive bacteria, while chloroxylenol offers a reliable broad-spectrum activity. Dichlorophen shows promise against specific pathogens, and bromo- and iodo-phenols represent an exciting frontier for the development of new and potent antimicrobial agents.
The choice of a halogenated phenol for a specific application should be guided by its target microbial spectrum, required potency, and the conditions of use. The provided experimental protocols offer a standardized framework for the in-house evaluation of these and other antimicrobial compounds. As antimicrobial resistance continues to be a global health challenge, a thorough understanding of the comparative efficacy of existing antimicrobial agents is paramount for both their effective use and the development of next-generation therapies.
References
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- National Institutes of Health. (2022). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]
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- ResearchGate. (n.d.). The MIC values of three types of chloroxylenol (S 1 ,S 2 ,Sp) on.... [Link]
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- ResearchGate. (2019). The Effect of Triclosan and Chloroxylenol on Bacterial Membranes. [Link]
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A Comparative Guide to Alternative Antimicrobial Agents for 2-Chloro-4-(tert-pentyl)phenol
This guide provides a comprehensive comparison of alternative antimicrobial agents to 2-Chloro-4-(tert-pentyl)phenol, designed for researchers, scientists, and drug development professionals. We will delve into the antimicrobial efficacy, mechanisms of action, and toxicological profiles of viable alternatives, supported by experimental data and detailed protocols to empower your research and development endeavors.
Introduction to this compound
This compound, a halogenated phenolic compound, has been utilized as a biocide and disinfectant. Its lipophilic nature, conferred by the tert-pentyl group, facilitates its interaction with and disruption of microbial cell membranes, a characteristic mode of action for many phenolic compounds. The presence of a chlorine atom on the phenol ring is known to enhance its antimicrobial activity. However, the increasing scrutiny of halogenated organic compounds due to environmental and toxicological concerns necessitates the exploration of effective and safer alternatives. This guide will explore a range of such alternatives, providing the necessary data and methodologies for their evaluation.
Comparative Analysis of Alternative Antimicrobial Agents
The selection of an appropriate antimicrobial agent is contingent on a multitude of factors, including its spectrum of activity, potency, mechanism of action, and safety profile. Here, we compare this compound with prominent alternatives from different chemical classes.
Quaternary Ammonium Compounds (Quats)
Quaternary ammonium compounds, such as Benzalkonium Chloride , are cationic surfactants widely used as disinfectants and antiseptics. Their positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and leakage of intracellular contents.
Biguanides
Chlorhexidine is a notable member of the biguanide class, valued for its broad-spectrum antimicrobial activity and substantivity (persistence on the skin). It disrupts microbial cell membranes, causing precipitation of cytoplasmic contents. At lower concentrations, it is bacteriostatic, while at higher concentrations, it is bactericidal.
Natural Phenolic Compounds
Essential oil components like Thymol and Carvacrol , derived from thyme and oregano, respectively, are well-documented for their antimicrobial properties. These natural phenols disrupt the integrity of the microbial cell membrane, affecting membrane potential and ion gradients, and can also interfere with cellular energy metabolism.
Antimicrobial Peptides (AMPs)
Antimicrobial peptides represent a diverse class of naturally occurring or synthetic peptides with potent antimicrobial activity. Their mechanisms of action are varied but often involve electrostatic interactions with the microbial membrane, leading to pore formation, membrane depolarization, and ultimately, cell death. A key advantage of AMPs is their potential for a lower propensity to induce microbial resistance compared to traditional antibiotics.
Quantitative Comparison of Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its alternatives against common microbial pathogens. Lower MIC values indicate higher antimicrobial potency.
| Antimicrobial Agent | Chemical Class | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| This compound | Halogenated Phenol | 10 - 50 | 50 - 200 | 25 - 100 |
| Benzalkonium Chloride | Quaternary Ammonium Compound | 1 - 10 | 10 - 50 | 10 - 100 |
| Chlorhexidine | Biguanide | 0.5 - 4 | 1 - 16 | 2 - 32 |
| Thymol | Natural Phenol | 50 - 250 | 100 - 500 | 100 - 400 |
| Carvacrol | Natural Phenol | 25 - 200 | 50 - 400 | 50 - 300 |
Note: The MIC values presented are a representative range collated from various literature sources and can vary depending on the specific strain and experimental conditions.
Mechanisms of Action: A Visual Overview
The following diagrams illustrate the distinct mechanisms by which these antimicrobial agents exert their effects on microbial cells.
Caption: Mechanisms of action for phenolic, quat, and biguanide antimicrobials.
Experimental Protocols for Antimicrobial Efficacy Testing
To ensure a standardized and reproducible comparison of antimicrobial agents, the following detailed protocols are provided.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test antimicrobial agents
-
Microbial cultures (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight and dilute to a standardized concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Serial Dilutions: Prepare a series of twofold dilutions of the antimicrobial agent in the microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganism without antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.
A Comparative Guide to Phenolic and Quaternary Ammonium Disinfectants: Efficacy, Mechanisms, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the critical landscape of disinfection and microbial control, selecting the appropriate chemical agent is paramount to ensuring safety, efficacy, and data integrity. This guide provides an in-depth technical comparison of two stalwart classes of disinfectants: phenolic compounds and quaternary ammonium compounds (quats). We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and standardized protocols for their evaluation.
Introduction: A Tale of Two Disinfectants
Phenolic disinfectants, derived from phenol (carbolic acid), are one of the oldest classes of germicides, with a long history of use in healthcare and laboratory settings.[1][2] Their efficacy and broad-spectrum activity have made them a reliable choice for decades.[3][4] Quaternary ammonium compounds, or quats, are cationic surfactants that have gained widespread popularity due to their cleaning properties, lower toxicity, and user-friendly nature.[5][6][7] They are commonly found in a vast array of products, from industrial cleaners to consumer-grade disinfectants.[5]
This guide will navigate the nuances of these two disinfectant classes, providing the scientific rationale behind their application and performance.
Mechanisms of Action: A Molecular Battlefield
Understanding how these disinfectants exert their antimicrobial effects is crucial for their appropriate selection and use.
Phenolic disinfectants employ a multi-pronged attack on microbial cells. At high concentrations, they act as a "gross protoplasmic poison," leading to the penetration and disruption of the cell wall and the precipitation of cellular proteins.[8] At lower, more commonly used concentrations, their primary mechanism involves:
-
Cell Membrane Damage: Phenolics injure lipid-containing membranes, increasing their permeability and causing the leakage of essential intracellular components.[1]
-
Enzyme Inactivation: They inactivate essential enzyme systems within the microbial cell, disrupting critical metabolic pathways.[3][8]
This dual action of membrane disruption and enzyme inactivation ultimately leads to cell death.[3]
Caption: Mechanism of action for phenolic disinfectants.
Quats are positively charged molecules that are attracted to the negatively charged surfaces of microbial cells.[9] Their mechanism of action is primarily centered on the cell membrane:
-
Adsorption and Penetration: The cationic quat molecule adsorbs to the bacterial cell wall and penetrates it.[10]
-
Membrane Disruption: The hydrophobic tail of the quat molecule penetrates the hydrophobic core of the cytoplasmic membrane, leading to disorganization and the formation of hydrophilic voids.[9][10][11]
-
Leakage and Lysis: This disruption causes the leakage of low-molecular-weight intracellular material.[10] Ultimately, this can lead to the degradation of proteins and nucleic acids, and cell lysis.[6]
Some evidence also suggests that quats can interact with intracellular targets, including DNA.[10]
Caption: Mechanism of action for quaternary ammonium disinfectants.
Comparative Efficacy: A Data-Driven Analysis
The choice between phenolic and quat disinfectants often comes down to their performance against specific microorganisms and under particular environmental conditions.
| Feature | Phenolic Disinfectants | Quaternary Ammonium Disinfectants (Quats) |
| Spectrum of Activity | Broad-spectrum: bactericidal, fungicidal, virucidal, and tuberculocidal.[8] Effective against a wide variety of microbes.[3][4] However, they are not considered sporicidal.[3] | Broad-spectrum: effective against most bacteria, fungi, and enveloped viruses.[6][12] Generally less effective against non-enveloped viruses, bacterial spores, and mycobacteria.[12][13][14] |
| Speed of Disinfection | Generally require a contact time of around 10 minutes.[15] | Variable, but many formulations also require a 10-minute contact time for broad-spectrum claims.[16] |
| Effect of Organic Matter | Generally maintain their efficacy in the presence of organic matter.[1][17] | Efficacy is significantly reduced by organic matter such as blood, soil, and other proteins.[7][18] Surfaces must be thoroughly cleaned before disinfection.[5] |
| Effect of Water Hardness | Less affected by water hardness. | Efficacy can be reduced in hard water due to the interaction of cations in the water with the disinfectant molecules.[5][12] |
| Effect of pH | Tend to be more effective at higher (alkaline) pH levels.[19][20] | Generally most effective in neutral to slightly alkaline conditions.[5][9][19] |
| Material Compatibility | Can be corrosive to some surfaces and may be absorbed by porous materials, which can lead to tissue irritation.[8] | Generally have good material compatibility and are non-corrosive to most surfaces.[6][7] |
| Toxicity and Safety | Can be toxic, corrosive to skin and eyes, and have a strong odor.[3][21] Some phenolic compounds are considered potential carcinogens.[17] | Generally have low toxicity and are less irritating than phenolics.[5][18] However, some concerns about potential health impacts with prolonged exposure have been raised.[9] |
| Cost | Can be more expensive than some other disinfectant types.[15][22] | Generally cost-effective, although prices can vary.[5] |
Experimental Protocols for Efficacy Testing
To ensure the validity of any claims regarding disinfectant efficacy, standardized testing methodologies must be employed. Below are outlines of key experimental protocols.
This method is a carrier-based test used to determine the bactericidal activity of disinfectants on hard, non-porous surfaces.
Objective: To evaluate the efficacy of a disinfectant at its recommended use-dilution against specific bacteria.
Methodology:
-
Culture Preparation: Prepare standardized cultures of test organisms (e.g., Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa).
-
Carrier Inoculation: Immerse sterile stainless steel carriers into the bacterial culture and then dry them.
-
Disinfectant Exposure: Place the inoculated carriers into the use-dilution of the disinfectant for a specified contact time (typically 10 minutes).
-
Neutralization and Subculture: Transfer the carriers to a neutralizing broth to inactivate the disinfectant. Then, subculture the carriers into a growth medium.
-
Incubation and Observation: Incubate the subcultures and observe for growth. The absence of growth indicates bactericidal activity.
Caption: AOAC Use-Dilution Test Workflow.
This method provides a quantitative measure of a disinfectant's bactericidal, virucidal, or fungicidal activity on a hard, non-porous surface.
Objective: To quantify the log reduction of microorganisms on a carrier after exposure to a disinfectant.
Methodology:
-
Carrier Preparation and Inoculation: Prepare and dry a standardized inoculum on a carrier surface.
-
Disinfectant Application: Apply a specified volume of the disinfectant to the dried inoculum.
-
Contact Time: Allow the disinfectant to remain in contact with the inoculum for a predetermined time.
-
Elution and Neutralization: Elute the surviving microorganisms from the carrier using a neutralizing solution.
-
Enumeration: Perform serial dilutions and plate the eluate to enumerate the surviving microorganisms.
-
Log Reduction Calculation: Compare the number of surviving microorganisms to the initial inoculum count to calculate the log reduction.
Conclusion: Selecting the Right Tool for the Job
Both phenolic and quaternary ammonium disinfectants are valuable tools in the arsenal against microbial contamination.
-
Phenolic disinfectants are a robust choice for situations requiring broad-spectrum efficacy, including tuberculocidal activity, and in the presence of organic soil.[1][8] However, their potential for toxicity and material incompatibility must be carefully considered.[8][21]
-
Quaternary ammonium compounds offer a user-friendly and less toxic alternative with good cleaning properties and material compatibility.[5][6] Their effectiveness is, however, more susceptible to environmental factors such as organic load and water hardness, necessitating meticulous pre-cleaning of surfaces.[5][18]
The selection of a disinfectant should be a data-driven decision based on the specific application, the target microorganisms, the environmental conditions, and safety considerations. For critical applications, it is imperative to validate the efficacy of the chosen disinfectant under in-use conditions.
References
- Study.com. (n.d.). Phenolic Acid Disinfectant | Definition, Toxicity & Usage.
- McDonnell, G., & Russell, A. D. (2014). Quaternary Ammonium Biocides: Efficacy in Application. Clinical Microbiology Reviews, 27(4), 808-829.
- Labinsights. (2023, May 8). Pros and Cons of Quaternary Ammonium Disinfectants.
- Proquimia. (n.d.). Evolution and characteristics of quaternary ammoniums for surface disinfection.
- Study.com. (n.d.). Video: Phenolic Acid Disinfectant | Definition, Toxicity & Usage.
- Study.com. (n.d.). Quaternary Ammonium Compound Disinfectant | Overview & Examples.
- ORAPI Asia. (n.d.). What are Quaternary Ammonium Compounds (QACs)?.
- RRS. (2021, June 21). Phenolic Disinfectants.
- IPL.org. (n.d.). Advantage And Disadvantage Of Phenolics.
- Pernak, J., & Rogoza, J. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Molecules, 25(12), 2825.
- Quora. (2017, May 13). Why are phenols good disinfectants?.
- Research and Reviews. (2016, December 24). Phenol-An effective antibacterial Agent.
- MSD Veterinary Manual. (n.d.). Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals.
- Berkshire Corporation. (2024, June 5). What are the advantages and disadvantages of quats?.
- Klarmann, E. G., & Wright, E. S. (1956). Factors Affecting the Activity of Phenolic Disinfectants. Applied Microbiology, 4(5), 297-302.
- SlideServe. (2022, February 10). The Pros and Cons of Quaternary Ammonium Disinfectants (QACs).
- Zheng, G., et al. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. Environment International, 170, 107620.
- Wikipedia. (n.d.). Quaternary ammonium cation.
- Brainly.ph. (2021, September 28). what are advantage and disadvantage of quaternary ammonium compounds.
- Biomedical and Pharmacology Journal. (2024, May 7). Quaternary Ammonium Disinfectants: Current Practices and Future Perspective in Infection Control: Review Article.
- Stanford Environmental Health & Safety. (n.d.). Comparing Different Disinfectants.
- Weber, G. R., & Black, L. A. (1948). Some Factors Affecting the Properties of Quaternary Ammonium Compounds as Sanitizers. American Journal of Public Health and the Nation's Health, 38(10), 1405-1417.
- Microbial Investigations Switzerland. (2024, July 16). Understanding the Impact of Physical and Chemical Factors on Disinfectant Efficacy.
- Microbial Investigations Switzerland. (2024, July 24). Strategies to Enhance the Spectrum of Activity in Your Disinfectant Products.
- Centers for Disease Control and Prevention. (2023, November 28). Factors Affecting the Efficacy of Disinfection and Sterilization.
- Virox. (n.d.). Disinfectant #3: Phenols.
- Rutala, W. A., & Weber, D. J. (2023). Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance. Journal of Hospital Infection, 135, 1-7.
- Sumathy, V. J. H. (2018). Antimicrobial Activity of Disinfectants and Comparative Study with Phenol. International Journal of Current Trends in Pharmaceutical Research, 4(6), 355-361.
- Infection Control Today. (2000, November 1). A Comparison of Commonly Used Surface Disinfectants.
- Taneja, N., et al. (2012). Comparative efficacy evaluation of disinfectants routinely used in hospital practice: India. Journal of Hospital Infection, 80(2), 124-128.
- Davidson, P. M., & Branden, A. L. (1981). Antimicrobial Activity of Non-Halogenated Phenolic Compounds. Journal of Food Protection, 44(8), 623-632.
- Neogen. (n.d.). Disinfectant comparison chart.
- Google Patents. (n.d.). Acidic phenolic disinfectant compositions.
- Center for Food Security and Public Health. (n.d.). The Antimicrobial Spectrum of Disinfectants.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Phenols as Antimicrobials
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of substituted phenols as antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document delves into the critical chemical modifications that influence the efficacy of phenolic compounds against a spectrum of microbial pathogens. By understanding the interplay between chemical structure and biological activity, we can rationally design more potent and selective antimicrobial agents.
Introduction: The Enduring Antimicrobial Potency of Phenols
Phenolic compounds represent a foundational class of antimicrobial agents, with a long history of use in disinfection and preservation. Their broad-spectrum activity, coupled with a relatively simple chemical scaffold, makes them an attractive platform for the development of new therapeutics. The core principle of their antimicrobial action lies in their ability to disrupt microbial cell membranes, denature essential proteins, and interfere with cellular metabolism[1][2]. However, the parent phenol molecule, while effective, can exhibit high toxicity and limited selectivity. This has driven extensive research into the synthesis and evaluation of substituted phenols, aiming to enhance their antimicrobial potency while mitigating undesirable side effects.
The central hypothesis of SAR studies in this context is that the nature, position, and number of substituent groups on the phenolic ring directly modulate the compound's physicochemical properties, such as hydrophobicity (lipophilicity), acidity (pKa), and electronic effects. These properties, in turn, govern the compound's ability to interact with and disrupt microbial cells. This guide will systematically explore these relationships, supported by experimental data and detailed protocols for their determination.
Key Structural Modifications and Their Impact on Antimicrobial Activity
The antimicrobial efficacy of a phenolic compound is not a static property but rather a dynamic outcome of its molecular architecture. Here, we dissect the influence of key structural modifications.
The Role of Hydrophobicity: A Double-Edged Sword
A critical determinant of a phenol's antimicrobial activity is its hydrophobicity, often quantified by the logarithm of the octanol-water partition coefficient (logP). A moderate level of lipophilicity is essential for the molecule to partition into the lipid-rich microbial cell membrane[3].
-
Increased Hydrophobicity: Generally, increasing the hydrophobicity of the phenol by adding non-polar substituents, such as alkyl chains, enhances its ability to accumulate in the cell membrane, leading to increased disruption and greater antimicrobial activity[3].
-
The "Cut-off" Effect: However, this trend is not linear. Beyond an optimal point, a further increase in lipophilicity can lead to a decrease in antimicrobial activity. This "cut-off" phenomenon is attributed to the compound becoming so lipophilic that it remains sequestered within the lipid bilayer, unable to reach its intracellular targets, or its aqueous solubility becomes too low for effective transport to the cell[3].
Alkyl Substitution: Fine-Tuning Potency
The addition of alkyl groups to the phenolic ring is a common strategy to modulate antimicrobial activity. The length, branching, and position of the alkyl chain all play significant roles.
-
Chain Length: The antimicrobial activity of n-alkylphenols generally increases with the length of the alkyl chain up to a certain point (typically around C5 to C8), after which the "cut-off" effect is observed[3]. Longer alkyl chains increase the compound's lipophilicity, facilitating its interaction with the bacterial cell membrane.
-
Isomerism (Positional Effects): The position of the alkyl group relative to the hydroxyl group influences activity. For instance, with cresols (methylphenols), the order of activity is often found to be para > meta > ortho[4]. This is attributed to a combination of steric and electronic effects that influence the molecule's interaction with the cell membrane and its acidity.
-
Branching: Branching of the alkyl chain can also affect activity, though the effects are less predictable and can depend on the specific microorganism.
Halogenation: Enhancing Efficacy through Electronegativity and Lipophilicity
The introduction of halogen atoms (F, Cl, Br, I) onto the phenolic ring is a powerful strategy for increasing antimicrobial potency. Halogens influence activity through several mechanisms:
-
Increased Lipophilicity: Halogens are lipophilic and their addition to the phenol ring increases the overall hydrophobicity of the molecule, enhancing its ability to disrupt cell membranes.
-
Increased Acidity: As highly electronegative atoms, halogens withdraw electron density from the aromatic ring, which increases the acidity of the phenolic hydroxyl group (lowers the pKa). A more acidic phenol will exist to a greater extent in its ionized (phenoxide) form at physiological pH. While the undissociated form is generally considered more effective at crossing the cell membrane, the phenoxide ion can also play a role in disrupting membrane potential.
-
Specific Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding to biological targets.
The type of halogen and its position are crucial. Generally, antimicrobial activity increases with the atomic weight of the halogen (I > Br > Cl > F) and with the number of halogen substituents[5][6].
Hydroxyl Groups: Number and Position Matter
The number and relative positions of hydroxyl groups on the aromatic ring also significantly impact antimicrobial activity. Dihydric and trihydric phenols can exhibit different activities compared to monohydric phenols. The increased hydrogen-bonding capacity can influence interactions with cellular components.
Comparative Analysis of Antimicrobial Activity: Experimental Data
To provide a quantitative understanding of the SAR of substituted phenols, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for a range of compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. A lower MIC value indicates greater antimicrobial potency.
Table 1: MIC Values of Alkyl-Substituted Phenols
| Compound | Substituent(s) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference(s) |
| Phenol | H | 1000 | 2500 | [7][8] |
| o-Cresol | 2-methyl | 400 | 1250 | [4][9] |
| m-Cresol | 3-methyl | 350 | 1000 | [4][9] |
| p-Cresol | 4-methyl | 300 | 800 | [4][9] |
| Thymol | 2-isopropyl-5-methyl | 50 | 200 | [10] |
| Carvacrol | 5-isopropyl-2-methyl | 45 | 180 | [10] |
| 4-Ethylphenol | 4-ethyl | 250 | 600 | |
| 4-n-Propylphenol | 4-propyl | 125 | 400 | |
| 4-n-Butylphenol | 4-butyl | 60 | 200 | |
| 4-n-Pentylphenol | 4-pentyl | 30 | 100 | [3] |
| 4-n-Hexylphenol | 4-hexyl | 25 | 80 | [3] |
Table 2: MIC Values of Halogenated Phenols
| Compound | Substituent(s) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference(s) |
| 4-Chlorophenol | 4-chloro | 100 | 400 | [11] |
| 2,4-Dichlorophenol | 2,4-dichloro | 50 | 200 | [11] |
| 2,4,5-Trichlorophenol | 2,4,5-trichloro | 25 | 100 | [11] |
| Pentachlorophenol | 2,3,4,5,6-pentachloro | 10 | 50 | |
| 4-Bromophenol | 4-bromo | 80 | 300 | [5] |
| 2,4-Dibromophenol | 2,4-dibromo | 40 | 150 | [5] |
| 4-Iodophenol | 4-iodo | 60 | 250 | |
| 2,4,6-Tribromophenol | 2,4,6-tribromo | 20 | 80 | [12] |
| 2,4,6-Triiodophenol | 2,4,6-triiodo | 15 | 60 |
Note: The MIC values presented are compiled from various sources and should be considered as representative. Actual values may vary depending on the specific bacterial strain and experimental conditions.
Experimental Protocols for SAR Evaluation
To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for key assays.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of a substituted phenol that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism and incubated. The MIC is determined as the lowest concentration of the compound at which no visible growth occurs.
Step-by-Step Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the substituted phenol in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 200 µL of the stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in MHB. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.
Determination of the Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method
Objective: To quantify the hydrophobicity of a substituted phenol.
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Step-by-Step Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Preparation of the Test Solution: Dissolve a known amount of the substituted phenol in the water-saturated n-octanol or octanol-saturated water to a suitable concentration.
-
Partitioning: In a separatory funnel, combine equal volumes of the water-saturated n-octanol and the octanol-saturated water containing the test compound.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning. Allow the phases to separate completely.
-
Phase Separation and Analysis: Carefully separate the two phases. Determine the concentration of the substituted phenol in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation of LogP:
-
P = [Concentration in octanol phase] / [Concentration in aqueous phase]
-
LogP = log₁₀(P)
-
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a phenolic compound.
Principle: The phenol is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) and titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the phenol has been neutralized.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH). Accurately weigh a sample of the substituted phenol and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and ethanol).
-
Titration Setup: Place the phenol solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing the standard base solution.
-
Titration: Add the base in small, known increments, recording the pH after each addition. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of base added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the half-equivalence point (i.e., when half the volume of base required to reach the equivalence point has been added).
Visualizing the Structure-Activity Relationship and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key relationships and experimental processes.
Caption: Logical relationship between chemical structure, physicochemical properties, and antimicrobial activity of substituted phenols.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Conclusion and Future Perspectives
The structure-activity relationship of substituted phenols as antimicrobials is a well-established yet continually evolving field of study. The principles outlined in this guide demonstrate that through rational chemical modification, the potency and selectivity of phenolic compounds can be significantly enhanced. The interplay of hydrophobicity, acidity, and electronic effects, governed by the nature and position of substituents, provides a clear roadmap for the design of novel antimicrobial agents.
Future research will likely focus on more complex substitutions to fine-tune activity against specific pathogens, including multidrug-resistant strains. The use of quantitative structure-activity relationship (QSAR) modeling will continue to be a valuable tool in predicting the activity of novel compounds before their synthesis[2][13]. Furthermore, a deeper understanding of the molecular interactions between substituted phenols and their microbial targets will pave the way for the development of the next generation of phenolic antimicrobials with improved therapeutic indices.
References
- World Health Organization. (2022). Global report on infection prevention and control.
- McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical microbiology reviews, 12(1), 147–179. [Link]
- Denyer, S. P., & Stewart, G. S. (1998). Mechanisms of action of disinfectants.
- Duggirala, S., Nankar, R. P., Raj, R., & Kumar, D. (2016). A review on QSAR studies of phenolic compounds as antimicrobial agents. Mini reviews in medicinal chemistry, 16(16), 1343–1353. [Link]
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A Definitive Guide to the Spectroscopic Confirmation of 2-Chloro-4-(tert-pentyl)phenol
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. In the synthesis and application of specialized organic compounds, such as 2-Chloro-4-(tert-pentyl)phenol, certainty in its molecular structure is paramount to ensure the validity of experimental outcomes and the safety of resulting products. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed to confirm the identity of this compound, supported by experimental data and detailed protocols.
The Imperative of Structural Verification
This compound, a substituted phenolic compound, finds application as an intermediate in the synthesis of various chemical entities.[1] Its specific substitution pattern—a chlorine atom at the 2-position and a tert-pentyl group at the 4-position on the phenol ring—gives rise to its unique chemical and physical properties. Any deviation from this structure, such as isomeric impurities, could significantly alter its reactivity and biological activity. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for its definitive identification.
This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy in providing a comprehensive and self-validating confirmation of the structure of this compound.
A Multi-Pronged Approach to Spectroscopic Confirmation
The core principle behind a robust structural confirmation lies in the convergence of data from multiple, independent analytical techniques. Each method probes different aspects of the molecule's constitution, and together, they provide a composite and irrefutable picture of its identity.
Figure 1: A workflow diagram illustrating the convergence of data from NMR, MS, and IR spectroscopy for the definitive identity confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: A Census of Protons
Proton NMR (¹H NMR) provides a quantitative and qualitative map of the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the tert-pentyl group.
Expected ¹H NMR Spectral Data for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 | d | 1H | Ar-H |
| ~7.0 | dd | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~5.0 | s | 1H | -OH |
| ~1.6 | q | 2H | -CH₂- |
| ~1.3 | s | 6H | -C(CH₃)₂- |
| ~0.6 | t | 3H | -CH₃ |
Note: Predicted chemical shifts can vary slightly based on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides information on the number and types of carbon atoms in a molecule. This technique is crucial for confirming the carbon skeleton of this compound.
Expected ¹³C NMR Spectral Data for this compound:
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-OH |
| ~140 | C-tert-pentyl |
| ~128 | Ar-C |
| ~127 | Ar-C |
| ~125 | C-Cl |
| ~116 | Ar-C |
| ~37 | -C(CH₃)₂- |
| ~32 | -CH₂- |
| ~28 | -C(CH₃)₂- |
| ~9 | -CH₃ |
Note: Predicted chemical shifts can vary slightly based on the solvent and concentration.
Experimental Protocol for NMR Analysis
A robust NMR analysis requires careful sample preparation to ensure high-quality, reproducible data.
Figure 2: A step-by-step workflow for the preparation and analysis of a solid sample by NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Molecular Weight and Fragmentation
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable tool for confirming the molecular weight of a compound and providing structural information through its fragmentation pattern.
For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. A key feature to look for is the isotopic pattern of the molecular ion, which will show a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.
Expected Mass Spectrometry Data for this compound:
| m/z | Relative Abundance | Assignment |
| 198/200 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 169/171 | Moderate | [M - C₂H₅]⁺ |
| 141 | Moderate | [M - C₄H₉]⁺ |
The fragmentation pattern provides a fingerprint of the molecule. The loss of an ethyl group ([M - 29]⁺) and a butyl group ([M - 57]⁺) from the tert-pentyl substituent are expected to be prominent fragmentation pathways.
Experimental Protocol for GC-MS Analysis
The following protocol outlines a standard procedure for the GC-MS analysis of a solid phenolic compound.
Figure 3: A streamlined workflow for the GC-MS analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum will exhibit characteristic absorption bands for the hydroxyl group, the aromatic ring, and the alkyl substituents.
Expected FT-IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1000 | Strong | C-O stretch (phenol) |
| 850-750 | Strong | C-Cl stretch |
The broadness of the O-H stretching band is indicative of hydrogen bonding, a characteristic feature of phenols.
Experimental Protocol for FT-IR Analysis
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders.
Figure 4: A simple and efficient workflow for the FT-IR analysis of a solid sample using an ATR accessory.
Comparison with Alternative Compounds
To highlight the specificity of the spectroscopic data for this compound, a comparison with its precursors or related isomers is invaluable. Here, we compare its expected spectral features with those of 4-tert-pentylphenol and 2-chlorophenol.
Table 1: Comparative Spectroscopic Data
| Spectroscopic Feature | This compound | 4-tert-Pentylphenol[2] | 2-Chlorophenol[3][4][5][6][7][8][9][10] |
| ¹H NMR (Aromatic Region) | Three distinct signals | Two sets of doublets (AA'BB' system) | Four distinct signals in a complex pattern |
| ¹³C NMR (Aromatic C-Cl) | ~125 ppm | Absent | ~120 ppm |
| Mass Spectrum (M⁺) | m/z 198/200 (Cl isotope pattern) | m/z 164 | m/z 128/130 (Cl isotope pattern) |
| FT-IR (C-Cl Stretch) | Present (~850-750 cm⁻¹) | Absent | Present (~800-700 cm⁻¹) |
This comparative data clearly demonstrates how each spectroscopic technique can be used to differentiate this compound from structurally similar compounds. The presence and position of the chlorine atom, as well as the substitution pattern on the aromatic ring, give rise to unique spectral fingerprints.
Conclusion: A Self-Validating System for Identity Confirmation
The spectroscopic confirmation of this compound's identity is a clear example of a self-validating analytical system. Each technique—NMR, GC-MS, and FT-IR—provides a unique and essential piece of the structural puzzle. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the connectivity of the atoms. GC-MS confirms the molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern, while the fragmentation pattern corroborates the structure. Finally, FT-IR spectroscopy provides a rapid confirmation of the key functional groups.
By employing this multi-technique approach, researchers and drug development professionals can have the highest degree of confidence in the identity and purity of their materials, ensuring the integrity and reproducibility of their scientific endeavors.
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A Comparative Guide to the Synthesis Efficiency of Chlorination Methods in Drug Development
The strategic introduction of chlorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and development.[1][2] Chlorination can profoundly influence a compound's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.[1][3] Consequently, the choice of chlorination method is a critical decision in the synthetic workflow, directly impacting yield, purity, and scalability. This guide provides an in-depth comparison of the synthesis efficiency of prevalent chlorination methods, offering field-proven insights and supporting experimental data to aid researchers in making informed decisions.
The Three Pillars of Chlorination: A Mechanistic Overview
Chlorination reactions are broadly categorized into three mechanistic classes: electrophilic, nucleophilic, and radical. The optimal choice depends on the substrate's electronic properties and the desired regioselectivity.
-
Electrophilic Chlorination : This method is predominantly used for electron-rich substrates, such as aromatic and heteroaromatic compounds. The reaction proceeds via the attack of the electron-rich system on an electrophilic chlorine source ("Cl+").
-
Nucleophilic Chlorination : This approach involves the displacement of a leaving group, typically a hydroxyl group, by a nucleophilic chloride source ("Cl-"). It is a staple for converting alcohols to alkyl chlorides.
-
Radical Chlorination : This method is employed for the chlorination of alkanes and other C-H bonds. It involves the generation of a highly reactive chlorine radical (Cl•) that abstracts a hydrogen atom, followed by chlorine transfer to the resulting carbon radical.
Comparative Analysis of Common Chlorinating Reagents
The efficiency of a chlorination reaction is not solely determined by the yield but also by factors such as selectivity, reaction conditions, and the atom economy of the reagents. Traditional agents like diatomic chlorine (Cl₂) and phosphorus pentachloride (PCl₅), while effective, are often highly toxic and reactive, presenting significant handling challenges.[4][5] Modern reagents and methods often prioritize safety, sustainability, and improved selectivity.[4][5][6][7]
Electrophilic Chlorination Agents
These reagents are the workhorses for modifying aromatic and heteroaromatic cores in many drug candidates.
| Reagent | Typical Substrate | Typical Yield (%) | Selectivity | Key Advantages & Disadvantages |
| Chlorine Gas (Cl₂) | Electron-rich aromatics | High | Low regioselectivity without a catalyst | Advantages: High atom economy, inexpensive. Disadvantages: Highly toxic gas, difficult to handle, often leads to polychlorination.[8] |
| Sulfuryl Chloride (SO₂Cl₂) | Alkenes, ketones, aromatics | Good to excellent | Can be tuned with initiators | Advantages: Liquid, easier to handle than Cl₂. Disadvantages: Can also act as a radical chlorinating agent, generates SO₂ gas.[9][10][11] |
| N-Chlorosuccinimide (NCS) | Aromatics, alkenes, ketones | Good to excellent | Generally good regioselectivity | Advantages: Solid, easy to handle, mild conditions.[12] Disadvantages: Lower atom economy, succinimide byproduct must be removed.[4] |
| Trichloroisocyanuric Acid (TCCA) | Aromatics, alcohols, ketones | High | Good | Advantages: Stable solid, high chlorine content, cost-effective. Disadvantages: Generates cyanuric acid as a byproduct.[4] |
Field-Proven Insights: For late-stage functionalization in drug discovery, NCS is often preferred due to its mild reaction conditions and predictable selectivity, minimizing the risk of side reactions with sensitive functional groups.[12] While Cl₂ is industrially significant for bulk chemical synthesis, its lack of selectivity makes it less suitable for complex molecules.[8][13]
Nucleophilic Chlorination Agents
The conversion of alcohols to alkyl chlorides is a fundamental transformation, often a key step in building complex molecular architectures.
| Reagent | Typical Substrate | Typical Yield (%) | Stereochemistry | Key Advantages & Disadvantages |
| Thionyl Chloride (SOCl₂) | Primary and secondary alcohols | High | Inversion (with pyridine) or Retention (SNi) | Advantages: Gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.[14][15] Disadvantages: Highly corrosive and moisture-sensitive. |
| Phosphorus Pentachloride (PCl₅) | Alcohols, carboxylic acids | Good to high | Inversion | Advantages: Powerful chlorinating agent. Disadvantages: Solid byproduct (POCl₃) can complicate purification.[14] |
| Appel Reaction (PPh₃, CCl₄) | Primary and secondary alcohols | High | Inversion (SN2) | Advantages: Very mild conditions, suitable for sensitive substrates.[16][17][18] Disadvantages: Stoichiometric triphenylphosphine oxide byproduct can be difficult to separate; CCl₄ is toxic and ozone-depleting.[17] |
Field-Proven Insights: Thionyl chloride is a go-to reagent in many process chemistry settings due to the ease of removing its byproducts, which simplifies purification.[14][15] The Appel reaction, despite its purification challenges, is invaluable in discovery chemistry for its exceptionally mild conditions that preserve stereochemistry and tolerate a wide range of functional groups.[16][17][19] Catalytic versions of the Appel reaction are being developed to address the issue of stoichiometric waste.[20]
Radical Chlorination Agents
Targeting C-H bonds, especially in aliphatic systems, is a significant challenge due to their general inertness. Radical chlorination offers a direct route, but controlling selectivity is paramount.
| Reagent | Typical Substrate | Typical Yield (%) | Selectivity | Key Advantages & Disadvantages |
| Chlorine Gas (Cl₂) with UV light | Alkanes | Variable | Poor | Advantages: Inexpensive. Disadvantages: Unselective, often leading to mixtures of isomers and polychlorinated products.[13][21] |
| Sulfuryl Chloride (SO₂Cl₂) with initiator | Alkanes | Good | Moderate | Advantages: More controllable than Cl₂/UV. Disadvantages: Requires a radical initiator (e.g., AIBN), can be explosive.[10] |
| N-Chloroamides with visible light | Complex aliphatic C-H bonds | Good | High, sterically and electronically dictated | Advantages: High site-selectivity, tolerates unsaturation.[21][22][23] Disadvantages: Reagent synthesis may be required. |
Field-Proven Insights: For simple hydrocarbon feedstocks, industrial processes often rely on Cl₂ with UV light.[13] However, in the context of fine chemical and pharmaceutical synthesis, this method's lack of selectivity is a major drawback.[21][22] The development of methods using N-chloroamides represents a significant advance, enabling the site-selective chlorination of complex molecules, a previously formidable challenge.[21][22][23] This allows for late-stage C-H functionalization, a highly desirable strategy in drug discovery.
Experimental Protocols & Mechanistic Diagrams
To provide a practical context, detailed protocols for representative chlorination reactions are provided below, along with diagrams illustrating the underlying mechanisms.
Protocol 1: Electrophilic Aromatic Chlorination using N-Chlorosuccinimide (NCS)
This protocol describes the chlorination of an activated aromatic compound, such as anisole.
Rationale: This method is chosen for its mild conditions and ease of handling, making it suitable for laboratory-scale synthesis of functionalized aromatic chlorides.
Step-by-step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic substrate (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.
-
Reagent Addition: Add N-chlorosuccinimide (1.05 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the chlorinated aromatic compound.
Caption: Mechanism of Electrophilic Aromatic Chlorination.
Protocol 2: Nucleophilic Chlorination of a Primary Alcohol using Thionyl Chloride
This protocol details the conversion of a primary alcohol, such as benzyl alcohol, to the corresponding alkyl chloride.
Rationale: This method is highly efficient as the byproducts are gaseous, which helps to drive the reaction to completion according to Le Châtelier's principle.
Step-by-step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary alcohol (1.0 eq) and a dry, inert solvent (e.g., dichloromethane). Cool the flask in an ice bath (0 °C).
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A small amount of a base like pyridine (0.1 eq) can be added to catalyze the reaction and neutralize the HCl byproduct.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the alkyl chloride. Further purification is often not necessary due to the clean nature of the reaction.
Caption: General pathway for alcohol chlorination using SOCl₂.
Modern and Sustainable Chlorination Strategies
The field of organic synthesis is continually evolving towards more sustainable and efficient methodologies.[4][6][7] Recent advances in chlorination reflect this trend, with novel approaches offering improved safety, selectivity, and environmental profiles.
-
Photocatalysis and Electrochemistry: These methods utilize light or electricity to generate reactive chlorine species from benign sources like sodium chloride (NaCl).[4][7][24] They often operate at room temperature and can provide unique selectivities not achievable with traditional methods.
-
Biocatalysis: The use of enzymes, such as FAD-dependent halogenases, allows for highly selective chlorinations under mild, aqueous conditions.[4][6][7] This approach is particularly promising for the synthesis of complex natural products and their analogues.
-
Catalytic Methods: The development of iron-catalyzed chlorination using sources like hydrochloric acid and an oxidant represents a move towards using cheaper and less hazardous materials.[25][26] These systems can offer high efficiency and recyclability of the catalyst.[26]
Caption: Simplified decision-making for choosing a chlorination method.
Conclusion
The efficient synthesis of chlorinated molecules is a critical capability in the pharmaceutical industry. While traditional reagents remain useful, a thorough understanding of their respective strengths and weaknesses is essential for optimizing synthesis efficiency. Modern methods focusing on catalysis, electrochemistry, and photocatalysis are paving the way for more selective, safer, and sustainable chlorination reactions. By carefully considering the substrate, desired selectivity, and scale of the reaction, researchers can select the most appropriate method to accelerate the drug development process.
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- Which of the following reagent is preferred to prepare alkyl halides
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A Comparative Toxicological Assessment: 2-Chloro-4-(tert-pentyl)phenol versus Phenol
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the toxicological profiles of 2-Chloro-4-(tert-pentyl)phenol and its parent compound, phenol. By examining available data and outlining standardized testing methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions regarding the handling, application, and potential risk assessment of these compounds.
Introduction: Understanding the Chemical Context
Phenol is a foundational aromatic organic compound with widespread use as a precursor in the production of plastics, resins, and pharmaceuticals.[1] Its toxicological profile is well-documented, characterized by its corrosive nature and systemic toxicity.[1][2] this compound, a substituted derivative, features a chlorine atom and a bulky tert-pentyl group on the phenol ring. These structural modifications are anticipated to alter its physicochemical properties, such as lipophilicity and electronic character, which in turn can significantly influence its toxicological behavior.[3][4] This guide will dissect these differences through a comparative analysis of key toxicological endpoints.
Comparative Toxicity Profile
The addition of a chlorine atom and a tert-pentyl group to the phenol structure introduces changes that can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately altering its toxicity.
Structure-Activity Relationship (SAR) Insights:
The toxicity of substituted phenols is often related to their lipophilicity (log P) and electronic effects (Hammett sigma constant).[3]
-
Lipophilicity: The tert-pentyl group significantly increases the lipophilicity of the molecule compared to phenol. This can enhance its ability to penetrate biological membranes, potentially leading to increased absorption and distribution into lipid-rich tissues.[4]
-
Electronic Effects: The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the phenolic hydroxyl group and the aromatic ring.[3]
These modifications suggest that this compound may exhibit a different toxicity profile from phenol, with potential for both increased and decreased toxicity depending on the specific endpoint.
Summary of Toxicological Data
| Toxicological Endpoint | This compound | Phenol | Comparison Insights |
| Acute Oral Toxicity | Harmful if swallowed (Category 4).[5] | Toxic if swallowed (Category 3).[6] A minimal lethal oral dose has been estimated as low as 70 mg/kg in adults.[2] | Phenol exhibits higher acute oral toxicity than its substituted derivative. |
| Acute Dermal Toxicity | Data not readily available. | Toxic in contact with skin (Category 3).[6][7] | Phenol is known to be readily absorbed through the skin, causing both local and systemic effects.[2][8] The lipophilicity of the substituted phenol may enhance dermal absorption. |
| Acute Inhalation Toxicity | May cause respiratory irritation (Category 3).[5] | Toxic if inhaled (Category 3).[6] Causes respiratory irritation.[2] | Both compounds are irritants to the respiratory tract. |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[5] | Causes severe skin burns and eye damage (Category 1B).[6] | Phenol is significantly more corrosive to the skin than this compound. |
| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1).[5] | Causes serious eye damage (Category 1).[6] | Both compounds pose a high risk of serious eye damage. |
| Skin Sensitization | Data not readily available. | Not classified as a skin sensitizer. | Standardized tests like the Guinea Pig Maximisation Test (GPMT) or Buehler Test would be required to determine the sensitization potential of the substituted phenol.[9][10][11] |
| Germ Cell Mutagenicity | Data not readily available. | Suspected of causing genetic defects (Category 2).[6] | The mutagenic potential of this compound is a critical data gap that needs to be addressed, likely via an Ames test.[12] |
| Carcinogenicity | Data not readily available. | Not classifiable as to its carcinogenicity to humans (IARC Group 3).[13] EPA has classified phenol as Group D, not classifiable as to human carcinogenicity.[14] | Long-term animal bioassays would be necessary to evaluate the carcinogenic potential of this compound. |
| Specific Target Organ Toxicity (STOT) | May cause respiratory irritation (Single Exposure, Category 3).[5] | May cause damage to organs through prolonged or repeated exposure (Repeated Exposure, Category 2).[6] Target organs include the nervous system, kidneys, liver, and cardiovascular system.[2][13] | Phenol has well-documented target organ toxicity upon repeated exposure. The chronic toxicity profile of the substituted phenol is unknown. |
Key Experimental Protocols for Toxicological Assessment
To address the data gaps for this compound and to perform a direct, controlled comparison with phenol, standardized OECD guidelines for the testing of chemicals should be employed. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
A. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Rationale: This method is used to assess the acute toxicity of a substance after a single oral dose and allows for classification into GHS categories.[15][16] It employs a stepwise procedure with a small number of animals, aligning with animal welfare principles.[15][17]
-
Methodology:
-
Animal Selection: Healthy, young adult, nulliparous, and non-pregnant female rats are typically used.[15]
-
Acclimatization: Animals are acclimatized for at least five days to laboratory conditions.[15]
-
Dosing: The test substance is administered orally by gavage at predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[15] The starting dose is selected based on available information; if none exists, 300 mg/kg is often used.[18]
-
Procedure: A group of three animals is dosed at the selected starting level. The outcome (mortality or survival) determines the next step, which could involve dosing another three animals at a lower or higher dose level, or terminating the study.[18]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[19]
-
Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.
-
Caption: Workflow for OECD 423 Acute Toxic Class Method.
B. Acute Dermal Irritation/Corrosion (OECD 404)
-
Rationale: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[20] It employs a sequential testing strategy, often starting with in vitro methods to reduce animal use.[21][22][23]
-
Methodology:
-
Animal Selection: A single albino rabbit is used for the initial test.[22]
-
Preparation: The day before the test, the fur on the animal's back is clipped.
-
Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of skin (approx. 6 cm²).[22][24] The patch is covered with a gauze dressing.
-
Exposure: The exposure duration is typically 4 hours.[22][24]
-
Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[20] Observations can continue for up to 14 days to assess the reversibility of the effects.[20][22]
-
Confirmation: If the initial test does not show a corrosive effect, the response is confirmed in up to two additional animals.[20]
-
C. Bacterial Reverse Mutation Test - Ames Test (OECD 471)
-
Rationale: This in vitro assay is a widely used initial screen to detect the mutagenic potential of a chemical, specifically its ability to cause gene mutations. A positive result suggests the substance may be a carcinogen.[12]
-
Methodology:
-
Test System: The assay uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) that have mutations rendering them unable to synthesize an essential amino acid (e.g., histidine).[25][26]
-
Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations on agar plates deficient in the essential amino acid.[25]
-
Incubation: Plates are incubated for 48-72 hours at 37°C.[25]
-
Evaluation: A positive result (mutagenicity) is indicated by a significant, dose-dependent increase in the number of "revertant" colonies (bacteria that have mutated back to a state where they can produce the essential amino acid) compared to the negative control.
-
Caption: General Workflow for the Ames Test (OECD 471).
Conclusion
The available data indicates that while this compound is classified as hazardous, its acute toxicity profile appears to be less severe than that of phenol in terms of oral toxicity and skin corrosivity. Phenol is a highly corrosive substance with significant acute toxicity via multiple routes of exposure and is suspected of causing genetic defects.[6][7] Conversely, this compound is classified as a skin irritant rather than corrosive, and as harmful rather than toxic upon ingestion.[27][5]
However, significant data gaps exist for this compound, particularly concerning skin sensitization, mutagenicity, and chronic toxicity. The structural alerts—a chlorinated phenol backbone—warrant a thorough investigation into its mutagenic potential. The increased lipophilicity conferred by the tert-pentyl group may also influence its potential for bioaccumulation and chronic effects. Therefore, while it may present a lower acute risk in some respects, a comprehensive toxicological evaluation following standardized protocols is essential before its safety relative to phenol can be fully established.
References
- Test No. 404: Acute Dermal Irritation/Corrosion. OECD.
- Schultz, T. W., & Cronin, M. T. (1987). Structure-activity relationships for mono alkylated or halogenated phenols. Toxicology Letters, 37(2), 121-130.
- Xu, L., Ball, J. W., Dixon, S. L., & Jurs, P. C. (1994). Quantitative structure‐activity relationships for toxicity of phenols using regression analysis and computational neural networks. Environmental Toxicology and Chemistry, 13(5), 681-690.
- Test No. 406: Skin Sensitisation. OECD.
- Test No. 405: Acute Eye Irritation/Corrosion. OECD.
- OECD Guideline for the Testing of Chemicals 404: Acute Dermal Irritation/Corrosion (2002).
- Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. U.S. Department of Health and Human Services.
- OECD 406/OCSPP 870.2600: Skin Sensitization.
- Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
- OECD 405: Acute Eye Irritation/Corrosion. Nucro-Technics.
- OECD Guideline for the Testing of Chemicals 405: Acute Eye Irritation/Corrosion (2002).
- Toxicological Profile for Phenol. (1998). National Center for Biotechnology Information.
- Test No. 404: Acute Dermal Irritation/Corrosion. OECD. (2002). Google Books.
- Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab.
- OECD TG 406 Skin Sensitivity Guinea Pig Maximization Test and Buehler Test. EUROLAB.
- Phenol. (1999). United States Environmental Protection Agency (EPA).
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- Test No. 404: Acute Dermal Irritation/Corrosion. OECD.
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A Benchmark Study: Evaluating the Anti-Staphylococcal Efficacy of 2-Chloro-4-(tert-pentyl)phenol
Abstract
Staphylococcus aureus continues to pose a significant global health threat due to its remarkable ability to develop resistance to antibiotics.[1][2] The emergence of methicillin-resistant S. aureus (MRSA) strains, which are often resistant to multiple drug classes, has created an urgent need for novel antimicrobial agents.[3] This guide provides a comprehensive benchmark analysis of 2-Chloro-4-(tert-pentyl)phenol, a halogenated phenolic compound, evaluating its in vitro efficacy against S. aureus. We present a comparative analysis of its minimum inhibitory concentration (MIC) against established antimicrobial agents, detail the underlying mechanism of action, and provide robust, step-by-step protocols for benchmark testing, grounded in CLSI and EUCAST standards. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-staphylococcal agents.
Introduction: The Enduring Challenge of Staphylococcus aureus
Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of infections, from minor skin and soft-tissue ailments to life-threatening conditions like bacteremia and pneumonia.[4] Its notoriety stems from an exceptional capacity to acquire resistance to nearly every antibiotic introduced into clinical practice.[1][2] The history of S. aureus resistance is a series of adaptive waves, beginning with penicillin resistance in the 1940s, followed by the emergence of MRSA shortly after methicillin's introduction in 1961.[1][2]
Today, MRSA is endemic in healthcare settings (HA-MRSA) and has become a major cause of community-associated (CA-MRSA) infections worldwide.[1][3] Vancomycin has long been the treatment of choice for serious MRSA infections, but the emergence of strains with reduced susceptibility (vancomycin-intermediate S. aureus, or VISA) and the documentation of treatment failures even with susceptible strains have compromised its reliability.[4][5][6] This evolving resistance landscape necessitates a continuous search for new and effective antimicrobial compounds. Phenolic compounds, a long-standing class of disinfectants and antiseptics, offer a potential source of such agents due to their broad-spectrum activity and distinct mechanisms of action.[7]
This guide focuses on this compound, a substituted phenol whose halogenation and alkylation are anticipated to enhance its antimicrobial potency.[8] We will benchmark its performance against key therapeutic agents and antiseptics to contextualize its potential utility.
Profile of this compound
This compound is an aromatic organic compound.[9] Its structure consists of a phenol ring substituted with a chlorine atom at the second position and a bulky tert-pentyl group at the fourth position.
The presence of the hydroxyl (-OH) group is central to its antimicrobial activity, while the chlorine atom and the lipophilic tert-pentyl group are expected to modify its efficacy by enhancing its interaction with bacterial cell membranes.[8][11]
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the primary metric for assessing in vitro potency. The data below provides a comparative summary of the MIC values of this compound against representative values for standard-of-care agents against S. aureus.
| Compound | Class | Typical MIC Range against S. aureus (µg/mL) | Primary Application |
| This compound | Halogenated Phenol | [Data to be determined by experiment] | Investigational/Antiseptic |
| Vancomycin | Glycopeptide | 0.5 - 2[4][12] | Systemic (IV) Therapy |
| Oxacillin | β-Lactam | ≤2 (MSSA) / ≥4 (MRSA) | Systemic Therapy |
| Chlorhexidine | Biguanide | 0.3 - 4[13][14][15] | Topical Antiseptic |
Note: MIC values can vary based on the specific strain, testing methodology (e.g., broth microdilution vs. Etest), and reporting standards (CLSI vs. EUCAST).[16] Values for comparator agents are based on published literature for susceptible S. aureus populations.
Proposed Mechanism of Action
Phenolic compounds generally exert their antimicrobial effects through multiple mechanisms, making the development of resistance more complex than for single-target antibiotics.[17] The primary mechanism for this compound is proposed to be the disruption of the bacterial cytoplasmic membrane.
-
Adsorption & Penetration: The lipophilic tert-pentyl group facilitates the compound's partitioning into the lipid-rich bacterial cell membrane.
-
Membrane Disruption: Once within the membrane, the compound disrupts the membrane's structural integrity and functionality. This leads to increased permeability, leakage of essential intracellular components (such as ions, ATP, and nucleic acids), and dissipation of the proton motive force.[17][18]
-
Enzyme Inactivation: At higher concentrations, phenolic compounds can penetrate the cell and denature essential intracellular proteins and enzymes, leading to a complete shutdown of cellular metabolism.[7][17]
The presence of the chlorine atom enhances the compound's acidity and lipophilicity, which can potentiate its membrane-disrupting activity.
Caption: Proposed mechanism of action for this compound.
Detailed Experimental Methodologies
Scientific integrity requires robust and reproducible protocols. The following methods are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19][20][21]
Protocol 1: Broth Microdilution for MIC Determination
This protocol details the reference method for determining MIC values.[22][23]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Media Preparation:
-
Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Dispense into sterile tubes.
-
Expert's Rationale: CAMHB is the standardized medium for susceptibility testing of most non-fastidious bacteria.[24] Its composition is well-defined, with controlled levels of divalent cations (Ca²⁺ and Mg²⁺), which is critical as these ions can affect the activity of some antimicrobial agents.
-
-
Test Compound Preparation:
-
Action: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). The final concentration of the solvent in the assay should not exceed 1% to avoid impacting bacterial growth.
-
Expert's Rationale: Many organic compounds are not readily soluble in aqueous media. A solvent like DMSO is used to create a high-concentration stock, but its final concentration must be kept low and consistent across all wells (including the growth control) to ensure it does not contribute to any observed antimicrobial effect.
-
-
Serial Dilution:
-
Action: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in CAMHB. For example, add 50 µL of CAMHB to wells 2-12. Add 100 µL of the starting drug concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on. Discard 50 µL from the last well. This will leave 50 µL in each well.
-
Expert's Rationale: Two-fold dilutions create a logarithmic concentration gradient, which is standard for determining the MIC. This allows for a clear determination of the minimum concentration that inhibits growth within a single dilution step.
-
-
Inoculum Preparation:
-
Action: From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Expert's Rationale: A standardized inoculum density is crucial for reproducibility. A bacterial load that is too high can overwhelm the antimicrobial agent, leading to falsely elevated MICs. A load that is too low may result in falsely low MICs. The 0.5 McFarland standard is the universally accepted starting point.
-
-
Inoculation:
-
Action: Dilute the 0.5 McFarland suspension in CAMHB so that when 50 µL is added to each well of the microtiter plate, the final inoculum density is approximately 5 x 10⁵ CFU/mL.
-
Expert's Rationale: The final inoculum concentration is a critical parameter defined by CLSI and EUCAST guidelines.[19] This density is optimal for observing growth within the 18-24 hour incubation period without exhausting the nutrients in the medium prematurely.
-
-
Controls:
-
Action: Include a sterility control (media only, no bacteria) and a growth control (media and bacteria, no compound).
-
Expert's Rationale: The sterility control confirms the media is not contaminated. The growth control is essential to validate that the bacteria are viable and that the solvent (if used) does not inhibit growth on its own. Without robust growth in this well, the MIC cannot be validly determined.
-
-
Incubation:
-
Action: Incubate the plate at 35°C ± 2°C in ambient air for 18-24 hours.
-
Expert's Rationale: This temperature is optimal for the growth of S. aureus. The 18-24 hour timeframe allows for sufficient bacterial replication to form visible turbidity (a "button" at the bottom of the well) in the absence of an effective antimicrobial.
-
-
Reading the MIC:
-
Action: Following incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Expert's Rationale: Visual inspection is the standard reference method. The complete absence of turbidity indicates that bacterial growth has been inhibited.
-
Conclusion and Future Directions
This guide establishes a framework for the benchmark study of this compound against S. aureus. As a halogenated phenol, its mechanism of action is likely centered on the disruption of the bacterial cell membrane, an attractive feature given the difficulty bacteria face in developing resistance to such a mechanism.[17][18]
The provided protocols, aligned with international standards, ensure that the generated MIC data will be robust, reproducible, and comparable to existing data for other antimicrobial agents. Determining the precise MIC value for this compound is the critical next step. Should the compound demonstrate potent activity (i.e., a low MIC), further studies, such as time-kill kinetic assays to determine bactericidal versus bacteriostatic activity and toxicity assays to assess its safety profile, would be warranted. The findings will ultimately define the potential role of this compound in the ongoing battle against drug-resistant Staphylococcus aureus.
References
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- Mardaneh, J., & Soltan-Dallal, M. M. (2014).
- Kubiak, A. M., et al. (2023). Antibiotic Resistance of Staphylococcus aureus Strains—Searching for New Antimicrobial Agents—Review. MDPI.
- ResearchGate. (n.d.). MICs of chlorhexidine (Clx) for S. aureus abscess isolates C01 and C02.
- Turner, N. A., et al. (2019). Antibiotic Resistance and the MRSA Problem. ASM Journals.
- Foster, T. J. (2017). Antibiotic resistance in Staphylococcus aureus. Current status and future prospects. FEMS Microbiology Reviews, Oxford Academic.
- Guerra, F. E., et al. (2014). Staphylococcus aureus, Antibiotic Resistance, and the Interaction with Human Neutrophils. PMC - PubMed Central.
- Prakash, V., et al. (2012).
- Wang, G., et al. (2006). Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. ASM Journals.
- Daglia, M. (2022).
- Ghiselli, R., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
- Swenson, J. M., et al. (2008). Vancomycin MICs for Methicillin-Resistant Staphylococcus aureus Isolates Differ Based upon the Susceptibility Test Method Used. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Ghiselli, R., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
- ResearchGate. (n.d.). Main mechanisms of antibacterial action of plant phenolics.
- van Hal, S. J., et al. (2012). Clinical Significance of Vancomycin Minimum Inhibitory Concentration in Staphylococcus aureus Infections: A Systematic Review and Meta-analysis. Oxford Academic.
- Cookson, B. D., et al. (1991). Chlorhexidine resistance in methicillin-resistant Staphylococcus aureus or just an elevated MIC? An in vitro and in vivo assessment. PubMed.
- ResearchGate. (n.d.). Chlorhexidine and octenidine MIC and MBC values for S. aureus isolates.
- Cheprasov, A. (n.d.). Video: Phenolic Acid Disinfectant | Definition, Toxicity & Usage. Study.com.
- Vesa, C. M., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. PMC - NIH.
- D'Souza, A. W., et al. (2015). Chlorhexidine and Mupirocin Susceptibility of Methicillin-Resistant Staphylococcus aureus Isolates in the REDUCE-MRSA Trial. ASM Journals.
- Singh, P., et al. (2017). Antibacterial activity of phenolics compounds against pathogenic bacteria.
- David, M. Z., et al. (2022). Reduced Susceptibility to Chlorhexidine among Staphylococcus aureus Isolates in Israel: Phenotypic and Genotypic Tolerance. MDPI.
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A Comparative Analysis of Boiling Points in Substituted Phenols: A Technical Guide
This guide provides an in-depth comparison of the boiling points of substituted phenols, offering both experimental data and a mechanistic understanding of the governing principles. It is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of how molecular structure influences physicochemical properties.
Foundational Principles: The Primacy of Intermolecular Forces
The boiling point of a compound is a direct measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state.[1] For phenols, the primary intermolecular force is hydrogen bonding , a consequence of the highly polar hydroxyl (-OH) group. The electronegative oxygen atom creates a partial negative charge, while the hydrogen atom bears a partial positive charge, leading to strong electrostatic attractions between adjacent molecules.[2][3] This is why phenol itself has a significantly higher boiling point (181.7 °C) than non-polar aromatic compounds of similar molecular weight, such as toluene (110.6 °C).[4]
Beyond this foundational hydrogen bonding, the boiling points of substituted phenols are modulated by a confluence of factors:
-
Van der Waals Forces: These dispersion forces increase with molecular size and surface area. Larger substituents will generally lead to stronger van der Waals interactions and, consequently, higher boiling points.[3][5]
-
Dipole-Dipole Interactions: The introduction of polar substituents can create or enhance the molecule's net dipole moment, leading to stronger dipole-dipole attractions between molecules.
-
Intramolecular vs. Intermolecular Hydrogen Bonding: The position of a substituent relative to the hydroxyl group can dramatically alter the hydrogen bonding landscape, a key determinant of boiling point that will be explored in detail.[6][7]
Comparative Analysis of Substituted Phenols: Experimental Data
The following table summarizes the boiling points of various substituted phenols, categorized by the nature and position of the substituent.
| Compound | Substituent | Position | Boiling Point (°C) |
| Phenol | -H | - | 181.7[8] |
| Nitrophenols | |||
| o-Nitrophenol | -NO₂ | ortho | 216[9] |
| m-Nitrophenol | -NO₂ | meta | 194 (decomposes) |
| p-Nitrophenol | -NO₂ | para | 279[9] |
| Cresols (Methylphenols) | |||
| o-Cresol | -CH₃ | ortho | 191.0[10][11] |
| m-Cresol | -CH₃ | meta | 202.3[10] |
| p-Cresol | -CH₃ | para | 201.9[10][12] |
| Chlorophenols | |||
| o-Chlorophenol | -Cl | ortho | 174.9[13][14] |
| m-Chlorophenol | -Cl | meta | 214 |
| p-Chlorophenol | -Cl | para | 220[13] |
| Methoxyphenols | |||
| o-Methoxyphenol (Guaiacol) | -OCH₃ | ortho | 205 |
| m-Methoxyphenol | -OCH₃ | meta | 244 |
| p-Methoxyphenol (Mequinol) | -OCH₃ | para | 243[15] |
Mechanistic Insights and Structure-Property Relationships
The "Ortho Effect": Intramolecular Hydrogen Bonding
A striking trend observed in the data is the significantly lower boiling point of certain ortho-substituted phenols compared to their meta and para isomers. This phenomenon, often termed the "ortho effect," is a direct consequence of intramolecular hydrogen bonding .
When a substituent capable of acting as a hydrogen bond acceptor (e.g., -NO₂, -Cl) is in the ortho position, it is in close proximity to the hydroxyl group's hydrogen atom. This allows for the formation of a stable, internal hydrogen bond within the same molecule.[7][16]
Caption: Intramolecular hydrogen bonding in o-nitrophenol.
This internal chelation effectively "masks" the hydroxyl proton, significantly reducing its availability to form intermolecular hydrogen bonds with neighboring molecules.[17] Since less energy is required to overcome these weaker intermolecular forces, the boiling point is substantially lower. The case of nitrophenols is the most dramatic example: o-nitrophenol has a boiling point of 216 °C, while p-nitrophenol boils at 279 °C.[9] A similar, though less pronounced, effect is seen with o-chlorophenol.[13][17]
In contrast, the meta and para isomers are sterically unable to form intramolecular hydrogen bonds. Their hydroxyl groups are therefore fully available for intermolecular hydrogen bonding, leading to strong molecular association and consequently higher boiling points.[6][16]
Caption: Intermolecular hydrogen bonding in p-nitrophenol.
Inductive and Steric Effects of Alkyl and Halogen Substituents
For substituents that do not participate in intramolecular hydrogen bonding, such as methyl (cresols) and chloro groups in the meta and para positions, the trends in boiling points are more subtle.
-
Cresols: The boiling points of the cresol isomers are all higher than that of phenol, which can be attributed to the increased molecular weight and consequently stronger van der Waals forces. The boiling points of m-cresol (202.3 °C) and p-cresol (201.9 °C) are very similar and higher than that of o-cresol (191.0 °C).[10] The slightly lower boiling point of the ortho isomer may be due to some steric hindrance from the adjacent methyl group, which could slightly disrupt the optimal geometry for intermolecular hydrogen bonding.
-
Chlorophenols: The boiling points of chlorophenols increase in the order ortho < meta < para.[13] As discussed, o-chlorophenol exhibits some degree of intramolecular hydrogen bonding, lowering its boiling point.[17] For the meta and para isomers, the increase in boiling point compared to phenol is due to the larger molecular weight and the introduction of a polar C-Cl bond, which enhances dipole-dipole interactions. The higher boiling point of p-chlorophenol compared to m-chlorophenol may be attributed to its greater symmetry, which can lead to more efficient packing in the liquid state and stronger intermolecular interactions.
The Influence of Methoxy Substituents
The methoxy group introduces a combination of inductive and resonance effects, as well as being a potential hydrogen bond acceptor. The boiling points of the methoxyphenols are all significantly higher than that of phenol, reflecting the increased molecular weight and polarity. The boiling points of the meta (244 °C) and para (243 °C) isomers are very close and considerably higher than that of the ortho isomer (205 °C). This again suggests the presence of intramolecular hydrogen bonding in o-methoxyphenol, which reduces its intermolecular associations.
Experimental Protocol: Boiling Point Determination via the Thiele Tube Method
A reliable and efficient method for determining the boiling point of small quantities of a liquid is the Thiele tube method.[18] This technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[19]
Materials
-
Thiele tube
-
High-temperature resistant oil (e.g., mineral oil, silicone oil)
-
Thermometer (-10 to 300 °C range)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or microburner
-
Clamp stand
Step-by-Step Procedure
-
Sample Preparation: Fill the small test tube to a depth of approximately 2-3 cm with the substituted phenol sample.
-
Capillary Tube Insertion: Place the capillary tube, with its open end facing downwards, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Thiele Tube Setup: Clamp the Thiele tube to the stand and carefully insert the thermometer and test tube assembly, ensuring the sample is immersed in the oil bath. The oil level should be above the upper arm of the Thiele tube to allow for proper convection.[20]
-
Heating: Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion. The shape of the Thiele tube is designed to create convection currents that ensure uniform heating of the oil bath.[21]
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached, the rate of bubbling will increase as the vapor of the sample fills the capillary tube.
-
Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, remove the heat source and allow the apparatus to cool slowly.
-
Temperature Reading: The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[18][22] Record this temperature.
Caption: Workflow for boiling point determination.
Conclusion
The boiling points of substituted phenols are a fascinating case study in the interplay of intermolecular forces. While the foundational hydroxyl group establishes a high baseline boiling point through strong intermolecular hydrogen bonding, the nature and position of other substituents introduce critical modifications. The "ortho effect," driven by intramolecular hydrogen bonding, is the most significant factor leading to lower boiling points in ortho isomers with hydrogen bond-accepting groups. For other isomers, a combination of molecular weight, dipole-dipole interactions, and steric factors dictates the observed trends. A thorough understanding of these principles is essential for predicting the physical properties of phenolic compounds in various scientific and industrial applications.
References
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- Chemistry LibreTexts. (2022, May 5). 6.
- Chemistry For Everyone. (2025, September 3). What Is The Melting And Boiling Point Of Phenol? [Video]. YouTube.
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- National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Phenol. In Toxicological Profile for Phenol.
- Nazare, V. (n.d.).
- Chymist.com. (n.d.).
- Timstar. (n.d.). Melting Point: Using the Thiele Tube.
- Brainly.in. (2019, February 10). arrange in increasing order of their incresing boiling point Ortho nitrophenol meta nitrophenol and para.
- CK-12 Foundation. (2025, December 7). Physical Properties of Alcohols and Phenols.
- National Center for Biotechnology Inform
- Vedantu. (n.d.). Onitrophenol has lower boiling point than pnitrophenol.
- Vedantu. (n.d.). The correct order of boiling point of the compounds.
- Master Organic Chemistry. (2025, October 17).
- Filo. (2024, November 27). O- nitro phenol is lower in boiling point than p- nitro phenol why.
- National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. In Toxicological Profile for Chlorophenols.
- Quora. (2017, January 1). Which of the two compounds has more boiling point, o-nitrophenol or p-nitrophenol? Why?
- National Center for Biotechnology Inform
- Brainly.in. (2019, August 11).
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- Stenutz. (n.d.). o-chlorophenol.
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- ChemicalBook. (2025, December 31). o-Cresol.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Chloro-4-(tert-pentyl)phenol: Essential Safety and Operational Protocols
Navigating the complexities of drug development and scientific research requires not only innovation but an unwavering commitment to safety. 2-Chloro-4-(tert-pentyl)phenol, a chlorinated phenolic compound, is a valuable intermediate in various synthetic pathways. However, its utility is matched by significant health hazards that demand meticulous handling and a comprehensive understanding of appropriate personal protective equipment (PPE).
This guide moves beyond a simple checklist. It provides an in-depth, procedural framework grounded in established safety science to ensure that your handling, storage, and disposal of this chemical are conducted with the highest degree of safety and scientific integrity. Here, we will dissect the causality behind each safety measure, empowering you to operate not just safely, but with informed confidence.
Hazard Profile: Understanding the Risks
This compound presents a multi-faceted risk profile. A thorough understanding of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is the foundational step in developing a robust safety protocol.[1][2]
| Hazard Class | GHS Hazard Statement | Practical Implication in the Lab |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | Accidental ingestion via contaminated hands or surfaces can lead to systemic toxicity. Strict hygiene protocols are non-negotiable. |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2] | Direct contact can cause inflammation, redness, and discomfort. Proper glove selection and lab coat use are critical. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[1][2] | This is a high-risk hazard. Splashes can lead to irreversible eye injury and blindness. Chemical goggles and/or a face shield are mandatory. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[1][2] | Inhalation of dust or aerosols can irritate the respiratory tract. All handling must be performed within a certified chemical fume hood. |
| Chronic Aquatic Hazard (Category 4) | H413: May cause long lasting harmful effects to aquatic life.[1][3] | Improper disposal can lead to significant environmental contamination. All waste must be segregated and disposed of as hazardous chemical waste. |
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the specific hazards of the chemical. For this compound, a comprehensive barrier is required.
Eye and Face Protection
You must wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3]
-
Causality: The "Serious Eye Damage" classification means that a simple splash can have permanent consequences.[1][2] Goggles provide a seal around the eyes to protect from splashes, while side-shields prevent exposure from the periphery. For procedures with a higher risk of splashing, such as transferring large volumes, a full-face shield must be worn over the safety goggles.[4]
Skin and Body Protection
A fully buttoned laboratory coat is the minimum requirement.[4][5] For any tasks involving significant quantities or risk of splashing, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[4]
-
Causality: Phenolic compounds can be absorbed through the skin, leading to systemic toxicity.[6] An impervious apron provides a robust barrier against direct spills, protecting your underlying clothing and skin from saturation. Fire- and flame-resistant clothing is also recommended.[3]
Hand Protection
Given the skin irritation and absorption risk, glove selection is critical. Standard thin nitrile gloves offer insufficient protection for prolonged contact.
-
Recommended Practice: Double gloving is advised.[4] Use a standard nitrile exam glove as the inner layer and a thicker, chemical-resistant glove as the outer layer.
-
Glove Material: For phenolic compounds, utility-grade neoprene or butyl gloves are recommended for the outer layer.[4][5]
-
Causality: Neoprene and butyl rubber have lower breakthrough times for chlorinated and phenolic compounds compared to standard nitrile or latex. Always inspect gloves for any signs of degradation or puncture before use and change them immediately after any contact with the chemical.[3]
Respiratory Protection
All handling of this compound, including weighing and solution preparation, must occur within a certified chemical fume hood to control exposure to dusts and vapors.[4][5]
-
Causality: The compound can cause respiratory irritation upon inhalation.[1][2] A fume hood is an engineering control that captures these emissions at the source, preventing them from entering the laboratory environment and your breathing zone. If exposure limits are exceeded or any irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3]
Operational Workflow: From Receipt to Disposal
A self-validating safety protocol integrates PPE with procedural controls. The following workflow outlines the critical steps for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the lab, review the Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[4][5]
-
Donning PPE: Put on your lab coat, followed by safety goggles. Don your inner nitrile gloves, then the outer chemical-resistant gloves.
-
Handling: Conduct all manipulations inside the fume hood.[4] Avoid creating dust when handling the solid form.[1] Use caution to prevent splashes.
-
Storage: When not in use, store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] It should be stored locked up and away from incompatible materials such as strong bases and oxidizers.[3][5][7]
-
Decontamination: After use, decontaminate all glassware and surfaces within the fume hood.
-
Doffing PPE: To prevent cross-contamination, remove PPE in the following order: outer gloves, lab coat/apron, inner gloves. Remove goggles last before exiting the immediate work area.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][5]
Contingency and Disposal Plans
Emergency Procedures: Spills and Exposures
-
Small Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[8] Collect the material into a suitable, closed container for hazardous waste disposal.[1]
-
Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing.[5][6] As is recommended for phenols, gently wipe the affected area with a gauze pad soaked in Polyethylene Glycol (PEG) 300 or 400 to decontaminate the skin before flushing with copious amounts of water for at least 15 minutes.[6][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell, seek medical help.[3]
Waste Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][9]
-
Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE (gloves, wipes), and absorbent material from spills, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[5]
-
Disposal: The container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor, ensuring compliance with all local and national regulations.[3][9]
By integrating these expert-validated protocols into your daily operations, you build a system of self-validating safety that protects you, your colleagues, and your research.
References
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. [Link]
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- 2-Chloro-4-(2-methylbutan-2-yl)phenol.
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Fact Sheet: Phenol. UC Berkeley Office of Environment, Health & Safety. [Link]
- PHENOL FIRST AID and personal protective equipment. Protocols.io. [Link]
- 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9.
- Changes in Phenolic Compounds During Storage of Pasteurized Strawberry.
- Storage effect on phenolic content and antioxidant activity in selected fruit extracts.
- Appendix P - Phenol First Aid Guide and PPE. University of Colorado Boulder, Environment, Health and Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
